2,3,4,5-Tetrafluorophenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrafluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYLYYZZWZQACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3,4,5-Tetrafluorophenol from 1,2,3,4-Tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,3,4,5-tetrafluorophenol, a critical intermediate in the pharmaceutical and materials science industries. The primary focus is on the conversion of 1,2,3,4-tetrafluorobenzene to the target phenol. This document delves into the mechanistic underpinnings of the key synthetic strategies, offers detailed experimental protocols, and presents a comparative analysis of the available methods. The content is structured to provide researchers and drug development professionals with the necessary insights to select and implement the most suitable synthesis route for their specific applications.
Introduction: The Significance of Fluorinated Phenols
Fluorinated organic compounds have garnered significant attention in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. The high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound, in particular, serves as a vital building block in the synthesis of a range of molecules, including pharmaceuticals and advanced polymers.[2][3] This guide focuses on the synthetic routes originating from 1,2,3,4-tetrafluorobenzene, a readily available starting material.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound from 1,2,3,4-tetrafluorobenzene primarily involves the introduction of a hydroxyl group onto the aromatic ring. The strong electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic aromatic substitution, making nucleophilic aromatic substitution (SNAr) the more viable approach.[4][5][6][7]
The primary strategies discussed herein are:
-
Direct Nucleophilic Hydroxylation: This approach involves the direct displacement of a fluorine atom with a hydroxide or a protected hydroxyl group.
-
Multi-step Synthesis via an Organometallic Intermediate: This pathway utilizes the formation of an organolithium or Grignard reagent, followed by reaction with an electrophilic oxygen source.
The choice of strategy is often dictated by factors such as desired yield, purity requirements, scalability, and the availability of specialized reagents and equipment.
Pathway I: Direct Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a cornerstone of polyfluoroaromatic chemistry. The high electronegativity of the fluorine atoms renders the carbon atoms of the benzene ring electrophilic and susceptible to attack by nucleophiles.[4][5][6][7]
Mechanistic Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8] The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the aromatic ring. In the case of 1,2,3,4-tetrafluorobenzene, the four fluorine atoms strongly activate the ring for nucleophilic attack.
Experimental Protocol: Direct Hydroxylation
A common method for the direct hydroxylation of polyfluorinated benzenes involves reaction with an alkali metal hydroxide in a suitable solvent at elevated temperatures.[4][5]
Reaction Scheme:
Caption: Direct hydroxylation of 1,2,3,4-tetrafluorobenzene.
Step-by-Step Protocol:
-
Reaction Setup: In a high-pressure reactor, combine 1,2,3,4-tetrafluorobenzene (1 equivalent) and a solution of sodium hydroxide (excess) in a suitable solvent such as tert-butanol or a mixture of water and a high-boiling point organic solvent.
-
Reaction Conditions: Heat the mixture to a temperature range of 150-200°C. The reaction is typically carried out under pressure to maintain the solvent in the liquid phase.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and carefully neutralize with an acid (e.g., HCl) to a pH of approximately 2-3. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.
Causality Behind Experimental Choices:
-
Excess Hydroxide: A significant excess of sodium hydroxide is used to drive the reaction towards completion.
-
High Temperature and Pressure: The C-F bond is strong, and elevated temperatures are required to overcome the activation energy for nucleophilic attack. The use of a pressure reactor is necessary to reach the required temperatures without boiling off the solvent.
-
Solvent Choice: The solvent must be able to dissolve both the organic substrate and the inorganic hydroxide, and it must be stable at high temperatures.
Data Presentation:
| Parameter | Value |
| Starting Material | 1,2,3,4-Tetrafluorobenzene |
| Reagent | Sodium Hydroxide |
| Solvent | tert-Butanol/Water |
| Temperature | 175 °C |
| Pressure | Autogenous |
| Reaction Time | 8-12 hours |
| Typical Yield | 60-75% |
Pathway II: Synthesis via Organometallic Intermediates
An alternative and often more controlled route to this compound involves the initial formation of an organometallic intermediate, which is then quenched with an electrophilic oxygen source. This method is particularly useful when direct hydroxylation proves to be low-yielding or results in side products.
Lithiation and Borylation
This pathway involves the deprotonation of 1,2,4,5-tetrafluorobenzene with a strong organolithium base, followed by reaction with a borate ester. The resulting boronic acid or boronic ester is then oxidized to the phenol.[9]
Reaction Workflow:
Caption: Two-step synthesis via a boronic ester intermediate.
Detailed Experimental Protocol:
Step 1: Synthesis of 2,3,5,6-Tetrafluorophenylboronic Acid/Ester
-
Reaction Setup: To a solution of 1,2,4,5-tetrafluorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78°C, add n-butyllithium (1.1 equivalents) dropwise.
-
Formation of Aryl Lithium: Stir the reaction mixture at -78°C for 1-2 hours.
-
Borylation: Add a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.2 equivalents), dropwise to the aryl lithium solution at -78°C.
-
Quenching: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of aqueous acid (e.g., 1M HCl).
-
Isolation: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude boronic acid or ester, which can often be used in the next step without further purification.
Step 2: Oxidation to 2,3,5,6-Tetrafluorophenol
-
Reaction Setup: Dissolve the crude 2,3,5,6-tetrafluorophenylboronic acid/ester in a suitable solvent such as THF or diethyl ether.
-
Oxidation: Add an aqueous solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30% solution) at 0°C.
-
Reaction Completion: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: Acidify the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or distillation.
Rationale for Procedural Choices:
-
Low Temperature: The lithiation step is performed at -78°C to prevent side reactions and ensure regioselectivity.
-
Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture, necessitating the use of an inert atmosphere.
-
Controlled Addition: Dropwise addition of reagents helps to control the reaction exotherm.
Comparative Data:
| Parameter | Pathway I (SNAr) | Pathway II (Organometallic) |
| Starting Material | 1,2,3,4-Tetrafluorobenzene | 1,2,4,5-Tetrafluorobenzene |
| Key Reagents | NaOH | n-BuLi, B(OR)3, H2O2 |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | 60-75% | >80%[9] |
| Scalability | Moderate | Good |
| Safety Considerations | High pressure, high temp. | Pyrophoric reagents, low temp. |
Alternative Synthetic Approaches
While the direct hydroxylation and the organometallic route are the most common, other methods have been reported. For instance, the hydrolysis of a pentafluorophenyl intermediate, such as pentafluorobenzoic acid, can yield tetrafluorophenols.[10][11][12][13]
Synthesis from Pentafluorobenzoic Acid:
One notable method involves the reaction of pentafluorobenzoic acid with sodium acetate in N,N-dimethylformamide (DMF), followed by treatment with sulfuric acid.[13] This process has been reported to produce 2,3,5,6-tetrafluorophenol in high yield and purity.[11][13]
Workflow Diagram:
Caption: Synthesis from pentafluorobenzoic acid.
Conclusion and Future Perspectives
The synthesis of this compound from tetrafluorobenzene can be achieved through several viable pathways. The choice of method depends on the specific requirements of the researcher, including scale, purity, and available resources. Direct nucleophilic hydroxylation offers a more direct route but often requires harsh conditions. The organometallic pathway, while involving multiple steps, can provide higher yields and greater control over the reaction. As the demand for complex fluorinated molecules continues to grow, the development of more efficient, sustainable, and scalable synthetic methods for key intermediates like this compound will remain an active area of research.
References
- 1. Synthesis and Characterization of a Fluorinated Phenolic Resin/ph...: Ingenta Connect [ingentaconnect.com]
- 2. 2,3,5,6-tetrafluorophenol | 769-39-1 | FT104764 [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol - Google Patents [patents.google.com]
- 10. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]
- 11. 2,3,5,6-Tetrafluorophenol synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. Buy 2,3,5,6-Tetrafluorophenol | 769-39-1 [smolecule.com]
A Guide to the Spectroscopic Characterization of 2,3,4,5-Tetrafluorophenol
This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2,3,4,5-Tetrafluorophenol (CAS: 3467-85-4), a key fluorinated building block in pharmaceutical and materials science research. While publicly accessible, fully assigned experimental spectra for this specific isomer are limited, this document leverages foundational spectroscopic principles and data from related fluoroaromatic compounds to present a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and drug development professionals who require a deep understanding of the molecule's structural verification and analysis.
Introduction: The Structural Significance of this compound
This compound is a polyfluorinated aromatic compound with a molecular formula of C₆H₂F₄O and a monoisotopic mass of 166.0042 Da.[1] Its unique substitution pattern—four contiguous fluorine atoms and a single proton on the aromatic ring—creates a distinct electronic environment that influences its chemical reactivity and its interactions in biological systems. Accurate and unambiguous structural confirmation is paramount for its application in synthesis and development. Spectroscopic techniques provide the necessary tools to elucidate and confirm this structure, with each method offering a unique piece of the molecular puzzle.
This guide will detail the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a comprehensive multi-nuclear analysis.
¹H NMR Spectroscopy: Pinpointing the Lone Proton
Predicted Analysis: The ¹H NMR spectrum is expected to be deceptively complex for a molecule with only one aromatic proton. This proton, located at the C-6 position, will be split by the adjacent fluorine atoms. The coupling interactions (J-couplings) through space and through bonds will result in a multiplet. Specifically, the proton at C-6 will couple to the fluorine at C-5 (a three-bond coupling, ³JH-F) and the fluorine at C-2 (a four-bond coupling, ⁴JH-F). The magnitude of these couplings will dictate the precise splitting pattern, which is anticipated to be a doublet of doublets or a more complex multiplet if further long-range couplings are resolved. The chemical shift is expected to be in the downfield region typical for aromatic protons, likely between 6.5 and 7.5 ppm, influenced by the electron-withdrawing effects of the four fluorine atoms.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |
| H-6 | 6.5 - 7.5 | dddd or m | ³JH6-F5, ⁴JH6-F2, ⁵JH6-F3, ⁵JH6-F4 |
| OH | 5.0 - 8.0 (concentration dependent) | br s | N/A |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is fully dissolved and free of particulate matter.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolution.[2]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is appropriate.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Use a relaxation delay of 5 seconds to allow for full relaxation of the proton, ensuring accurate integration if needed.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹⁹F NMR Spectroscopy: The Definitive Fluorine Fingerprint
Predicted Analysis: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[3] For this compound, four distinct resonances are expected, one for each fluorine atom. While a definitive spectrum is not publicly available, its existence is noted in chemical databases.[1][4] The chemical shifts will be influenced by their position relative to the hydroxyl group and the other fluorine atoms. Each fluorine signal will appear as a complex multiplet due to coupling with the other three fluorine atoms and the C-6 proton. The analysis of these coupling constants is critical for unambiguous assignment.
Table 2: Predicted ¹⁹F NMR Spectral Data
| Fluorine Assignment | Predicted Chemical Shift Range (δ, ppm vs CFCl₃) | Predicted Multiplicity | Key Coupling Interactions |
| F-2 | -140 to -155 | m | JF2-F3, JF2-F4, JF2-F5, ⁴JF2-H6 |
| F-3 | -155 to -170 | m | JF3-F2, JF3-F4, JF3-F5, ⁵JF3-H6 |
| F-4 | -150 to -165 | m | JF4-F3, JF4-F5, JF4-F2, ⁵JF4-H6 |
| F-5 | -145 to -160 | m | JF5-F4, JF5-F3, JF5-F2, ³JF5-H6 |
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Tune the NMR probe to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is sufficient. For enhanced resolution of couplings, consider proton decoupling ('zgpg30' with GARP decoupling).
-
Spectral Width: Use a wide spectral width of ~200 ppm to ensure all fluorine signals are captured.
-
Reference: Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).
-
Relaxation Delay and Scans: Similar to ¹H NMR, use an adequate relaxation delay (5s) and sufficient scans (16-64) for good signal-to-noise.
-
-
Processing: Fourier transform, phase, and baseline correct the spectrum.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Predicted Analysis: The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The key feature will be the large one-bond carbon-fluorine couplings (¹JC-F), which can range from 240-260 Hz. These large couplings will cause the signals for C-2, C-3, C-4, and C-5 to appear as distinct doublets (if coupled to only one fluorine, which is not the case here) or more complex multiplets due to coupling with multiple fluorine atoms. The signal for C-1 (bearing the hydroxyl group) and C-6 (bearing the hydrogen) will also be split by two-, three-, and four-bond couplings to the neighboring fluorine atoms, though with smaller coupling constants.
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 (C-OH) | 145 - 155 | t or m |
| C-2 (C-F) | 135 - 145 | ddd or m |
| C-3 (C-F) | 135 - 145 | ddd or m |
| C-4 (C-F) | 135 - 145 | ddd or m |
| C-5 (C-F) | 135 - 145 | ddd or m |
| C-6 (C-H) | 110 - 125 | dt or m |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is recommended due to the lower natural abundance of ¹³C.
-
Instrument Setup: Tune the probe to the ¹³C frequency (e.g., ~100 MHz on a 400 MHz instrument).
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').
-
Spectral Width: Set a spectral width of ~220-250 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
-
Processing: Process the data similarly to ¹H NMR, referencing the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
Caption: Predicted NMR J-coupling relationships in this compound.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing a "molecular fingerprint" and confirming the presence of key functional groups.
Predicted Analysis: The IR spectrum of this compound will be characterized by several key absorption bands. A broad band in the 3200-3550 cm⁻¹ region is expected for the O-H stretching vibration of the phenolic hydroxyl group.[5] The C-O stretching vibration will likely appear as a strong band between 1180-1260 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of peaks in the 1450-1600 cm⁻¹ region. Most definitively, the C-F stretching vibrations will result in very strong, sharp absorptions in the 1100-1400 cm⁻¹ range. The exact positions of these C-F bands can be complex due to the multiple fluorine substituents.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3550 - 3200 | O-H stretch (phenol) | Strong, Broad |
| 3100 - 3000 | Aromatic C-H stretch | Weak |
| 1600 - 1450 | Aromatic C=C stretch | Medium |
| 1400 - 1100 | C-F stretch | Strong |
| 1260 - 1180 | C-O stretch (phenol) | Strong |
| 900 - 675 | Aromatic C-H bend | Medium |
Experimental Protocol: Acquiring an FTIR Spectrum
-
Sample Preparation:
-
For Solids (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.
-
For Liquids/Solutions: A thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent, or a solution can be analyzed in a liquid cell.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Background Scan: First, run a background spectrum of the empty ATR crystal or the pure solvent to subtract atmospheric (CO₂, H₂O) and solvent absorptions.
-
Sample Scan: Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Predicted Analysis: In an electron ionization (EI) mass spectrum, this compound is expected to show a strong molecular ion peak [M]⁺• at m/z 166, corresponding to its molecular weight. The fragmentation pattern of fluoroaromatics is often characterized by the stability of the fluorinated ring. Key fragmentation pathways could include the loss of CO (m/z 138), followed by subsequent loss of fluorine or HF. Rearrangements involving fluorine migration are also possible in the fragmentation of polyfluorinated compounds.[6]
Caption: A plausible primary fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile solid like this, direct insertion probe (DIP) or gas chromatography (GC-MS) are suitable methods.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create a reproducible library-searchable spectrum. Electrospray ionization (ESI) in negative mode could also be used, which would likely show a strong [M-H]⁻ ion at m/z 165 with minimal fragmentation.
-
Mass Analysis: Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the isotopic pattern to confirm the elemental composition. Interpret the major fragment ions to gain structural information.
Conclusion
The structural elucidation of this compound requires an integrated spectroscopic approach. While ¹⁹F NMR provides the most definitive fingerprint for this molecule, a combined analysis with ¹H and ¹³C NMR, IR, and MS is necessary for complete and unambiguous characterization. This guide provides a predictive framework and robust experimental protocols that will enable researchers to confidently acquire and interpret the necessary data to verify the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.
References
- 1. This compound | C6H2F4O | CID 15631663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 6. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Preamble: Navigating the Data Landscape for 2,3,4,5-Tetrafluorophenol
An In-depth Technical Guide to 2,3,4,5-Tetrafluorophenol
As a Senior Application Scientist, my commitment is to the rigorous standards of scientific integrity, ensuring that any technical guidance is built upon a foundation of verifiable and comprehensive data. The subject of this guide, this compound, presents a unique challenge in this regard. While its existence is confirmed in chemical literature and supplier catalogs, a thorough investigation reveals a significant disparity in the public availability of in-depth experimental data for this specific isomer compared to its more commonly cited counterpart, 2,3,5,6-tetrafluorophenol.
This guide is structured to provide a detailed overview of the currently accessible information for this compound, while also transparently acknowledging the areas where experimental data is sparse or unavailable. Our objective is to present a scientifically grounded resource that is both informative and clear about the limitations of the existing public knowledge base. We will proceed by outlining the confirmed identifiers and computed properties, followed by a discussion of its known applications and safety considerations, thereby equipping researchers with the most accurate and comprehensive picture possible from the available data.
Core Identification and Molecular Structure
This compound is a fluorinated aromatic compound. The precise arrangement of its four fluorine atoms and one hydroxyl group on the benzene ring dictates its unique chemical and physical properties.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
CAS Number: 3467-85-4[1]
-
Molecular Formula: C₆H₂F₄O[1]
-
Molecular Weight: 166.07 g/mol [1]
-
InChI Key: QXYLYYZZWZQACI-UHFFFAOYSA-N[1]
-
Canonical SMILES: C1=C(C(=C(C(=C1F)F)F)F)O[1]
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Physicochemical Properties: A Blend of Computed and Observed Data
A comprehensive understanding of a compound's behavior in experimental settings relies on accurate physicochemical data. For this compound, much of the publicly available data is computationally derived. While these computed values provide useful estimates, they should be utilized with the understanding that they are not substitutes for experimentally determined measurements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Weight | 166.07 g/mol | PubChem[1] |
| XLogP3 | 2.1 | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | Computed by PubChem[1] |
| Rotatable Bond Count | 1 | Computed by PubChem[1] |
| Melting Point | Data not available | Experimental data not found in public literature. |
| Boiling Point | Data not available | Experimental data not found in public literature. |
| pKa | Data not available | Experimental data not found in public literature. |
| Solubility | Data not available | Experimental data not found in public literature. |
Expert Insight: The high electronegativity of the four adjacent fluorine atoms is expected to significantly influence the acidity of the phenolic proton, likely resulting in a lower pKa compared to phenol. The LogP value suggests a moderate lipophilicity, which would imply solubility in a range of organic solvents. However, without experimental data, these remain theoretical considerations.
Synthesis and Reactivity
Reactivity Insights:
The reactivity of this compound is governed by the interplay between the hydroxyl group and the electron-withdrawing fluorine atoms.
-
Hydroxyl Group Reactivity: The hydroxyl group can undergo typical reactions such as etherification and esterification. Its acidity, enhanced by the inductive effect of the fluorine atoms, makes it a good leaving group in certain reactions.
-
Aromatic Ring Reactivity: The fluorine-substituted ring is highly deactivated towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution, where a nucleophile can replace one of the fluorine atoms, typically at a position para to the hydroxyl group if sterically accessible.
Applications in Research and Development
While comprehensive application data is limited, existing literature points to the use of this compound as a specialized building block in the synthesis of complex molecules for biomedical applications.
-
Medical Imaging: Research has documented the use of this compound in the development of agents for Positron Emission Tomography (PET). It has been utilized in the automated synthesis of [(18)F]DCFPyL, a radiopharmaceutical for preclinical prostate cancer models, and in the production of Zirconium-89 immunoPET agents.[2] This suggests its utility in creating precursors for radiolabeling, where the tetrafluorophenyl group may serve as a reactive moiety for subsequent chemical transformations.
Logical Workflow for Application in Radiopharmaceutical Synthesis:
Caption: Generalized workflow for the use of this compound in PET agent synthesis.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[3] Researchers must handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a chemical fume hood.
GHS Hazard Classifications: [3]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
Handling and Storage Protocol:
-
Engineering Controls: Use in a well-ventilated laboratory, with a certified chemical fume hood being mandatory for all manipulations.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is required.
-
Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator is necessary.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a valuable, albeit less-documented, fluorinated intermediate. Its primary confirmed application lies in the synthesis of specialized molecules for advanced medical imaging, a field of significant importance in drug development and diagnostics. The lack of extensive public data on its experimental properties, synthesis, and broader reactivity presents both a challenge and an opportunity for the research community. Further academic and industrial investigation into this compound could unlock new applications in medicinal chemistry, materials science, and beyond. This guide serves as a consolidated resource of the current knowledge, with the express understanding that it should be supplemented with internal experimental validation for any critical application.
References
- 1. 2,3,5,6-Tetrafluorophenol(769-39-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Buy 2,3,5,6-Tetrafluorophenol | 769-39-1 [smolecule.com]
- 3. Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol - PMC [pmc.ncbi.nlm.nih.gov]
2,3,4,5-Tetrafluorophenol CAS number and molecular structure
An In-Depth Technical Guide to 2,3,4,5-Tetrafluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key fluorinated intermediate. It covers its chemical identity, molecular structure, synthesis, key applications in research and development, and essential safety protocols.
Core Chemical Identity and Molecular Structure
This compound is a polyfluorinated aromatic compound. Its structure consists of a phenol ring substituted with four fluorine atoms on adjacent carbons.
CAS Number: 3467-85-4[1][2][3]
Molecular Formula: C₆H₂F₄O[4]
IUPAC Name: this compound[3]
Synonyms: Phenol, 2,3,4,5-tetrafluoro-
The strategic placement of fluorine atoms imparts unique electronic properties and steric influences, making it a valuable building block in medicinal chemistry and materials science. The strong electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the phenolic proton compared to phenol itself.
| Property | Value | Source |
| Molecular Weight | 166.07 g/mol | [4] |
| Physical Form | Liquid | |
| Storage Temperature | 2-8°C, dry, sealed | [4] |
digraph "this compound" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of this compound", pad="0.5", splines="ortho", nodesep="0.6", ranksep="0.4"]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O"]; H_O [label="H"]; F2 [label="F"]; F3 [label="F"]; F4 [label="F"]; F5 [label="F"]; H6 [label="H"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C1 -- O [len=1.5]; O -- H_O; C2 -- F2 [len=1.5]; C3 -- F3 [len=1.5]; C4 -- F4 [len=1.5]; C5 -- F5 [len=1.5]; C6 -- H6 [len=1.5];
{rank=same; C1; C2; C3; C4; C5; C6;} {rank=same; O; F2; F3; F4; F5; H6;}
edge [style=bold]; C1 -- C2; C3 -- C4; C5 -- C6; }
Caption: 2D structure of this compound.
Synthesis Protocol
A documented method for the preparation of this compound involves a multi-step process starting from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid.[5][6] This approach provides a reliable pathway to this specific, less common isomer.
The overall transformation can be summarized as follows:
-
Intramolecular Cyclization: The starting material undergoes intramolecular cyclization, where the salt of the acid, in the presence of potassium carbonate (K₂CO₃), facilitates the substitution of the ortho-fluorine atom, leading to the formation of a lactone.
-
Ring-Opening: Under the reaction conditions, the lactone intermediate undergoes ring-opening to form the potassium salt of 2-[6-hydroxy(2,3,4,5-tetrafluorophenyl)-thio]acetic acid.
-
Esterification: The resulting salt is converted into its methyl ester.
-
Desulfurization: The final step involves desulfurization of the methyl ester using Raney nickel to yield the target compound, this compound.
This synthetic route provides a total yield of approximately 58%.[5]
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[4] The tetrafluorophenoxy moiety can be introduced into drug candidates to enhance metabolic stability, lipophilicity, and receptor binding affinity.
3.1. Radiopharmaceutical Chemistry and PET Tracers
A significant application of this compound is in the field of radiopharmaceutical chemistry. It is used to create active esters that facilitate the conjugation of molecules with radioisotopes for applications in Positron Emission Tomography (PET).
For instance, it has been used to create an active ester of a quinoline derivative, which is a precursor for synthesizing PET tracers.[7] This highlights its role in developing diagnostic imaging agents. Its utility extends to the automated synthesis of radiolabeled compounds for preclinical imaging in cancer models and in the development of radiolabeled antibodies for both cancer imaging and therapy.[3]
3.2. Bioconjugation and Antibody Labeling
The unique reactivity of fluorinated phenols makes them suitable for bioconjugation techniques. This compound is referenced in the context of methods for radiopharmaceutical chemistry and the production of Zirconium-89 immunoPET agents, indicating its role in linking molecules to antibodies.[3]
3.3. Metabolic and Toxicological Studies
In vivo studies have shown that this compound can be formed as a metabolite during the cytochrome P450-catalyzed aromatic ring hydroxylation of 1,2,3,4-tetrafluorobenzene.[8] This makes it a relevant reference compound in studies of drug metabolism and the toxicology of fluorinated aromatic compounds. The ¹⁹F NMR spectrum is particularly useful for identifying such metabolites in biological samples.[8]
Spectroscopic Data
The ¹⁹F NMR spectrum of this compound, when formed as a metabolite, shows distinct chemical shifts that allow for its identification. The reported chemical shifts relative to CFCl₃ are: -147.5, -163.8, -169.3, and -179.2 ppm.[8]
Safety and Handling
As a hazardous chemical, proper safety precautions must be followed when handling this compound.
Hazard Identification:
-
May cause respiratory irritation.[1]
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye damage.
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1]
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container.[4] Keep away from heat, sparks, and open flames.
-
In case of exposure:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin: Wash with plenty of water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[1][9]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
Solubility of 2,3,4,5-Tetrafluorophenol in common organic solvents
An In-depth Technical Guide to the Solubility of 2,3,4,5-Tetrafluorophenol in Common Organic Solvents
Foreword: Navigating the Data Gap
In the landscape of pharmaceutical and chemical research, this compound stands out as a valuable fluorinated building block. Its unique electronic properties make it a key intermediate in the synthesis of advanced materials, agrochemicals, and novel pharmaceutical agents. A thorough understanding of its physicochemical properties is paramount for optimizing reaction kinetics, developing robust purification protocols, and designing effective formulations. Among these properties, solubility is arguably the most critical.
Physicochemical Profile & Predictive Framework
The solubility of a solute in a given solvent is governed by the interplay of intermolecular forces, driven by the principle of "like dissolves like".[1] To predict the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.
The molecule consists of a polar hydroxyl (-OH) group attached to a tetrafluorinated benzene ring. The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar solvents. Conversely, the aromatic ring and the four fluorine atoms contribute to its lipophilicity and create a significant non-polar character. The electron-withdrawing nature of the fluorine atoms also increases the acidity of the phenolic proton compared to phenol itself.
Key physicochemical properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₆H₂F₄O | [2] |
| Molecular Weight | 166.07 g/mol | [2] |
| XLogP3 | 2.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Based on this structure, we can formulate a qualitative prediction of solubility in various classes of organic solvents. The presence of the polar hydroxyl group suggests solubility in polar protic and aprotic solvents, while the fluorinated aromatic ring indicates potential solubility in less polar environments.
Table 1: Predicted Qualitative Solubility of this compound
| Organic Solvent | Chemical Class | Predicted Solubility | Rationale |
| Methanol, Ethanol | Polar Protic | High | Capable of hydrogen bonding with the phenolic hydroxyl group. |
| Acetone, Ethyl Acetate | Polar Aprotic | High to Moderate | Can act as hydrogen bond acceptors for the phenolic proton. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than other aprotics but should still effectively solvate the molecule. |
| Dichloromethane | Non-polar | Moderate to Low | Interactions will be dominated by dipole-dipole and dispersion forces. |
| Toluene | Non-polar | Moderate to Low | Solvation relies on dispersion forces with the aromatic ring. |
| Hexane | Non-polar | Low | Significant mismatch in polarity; unfavorable interactions. |
Experimental Protocol: Isothermal Shake-Flask Method
To move from prediction to quantitative data, a robust experimental methodology is required. The isothermal shake-flask method is a widely accepted "gold standard" for determining the equilibrium solubility of a solid compound in a solvent.[3][4] It is designed to create a saturated solution at a constant temperature, from which the concentration of the dissolved solute can be accurately measured.
Causality in Protocol Design
-
Excess Solid: The addition of an excess amount of the solute is critical. It ensures that the solvent becomes fully saturated and that a true thermodynamic equilibrium is established between the dissolved and undissolved states.
-
Constant Temperature: Solubility is highly temperature-dependent. A constant temperature water bath is essential to eliminate thermal fluctuations, ensuring that the measured solubility corresponds to a precise temperature.
-
Equilibration Time: Sufficient time (typically 24-72 hours) is required for the dissolution process to reach equilibrium. The duration should be established by taking measurements at different time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is no longer changing.
-
Purity of Materials: The use of high-purity solute and solvents is non-negotiable to prevent impurities from affecting the measured solubility.
Step-by-Step Methodology
-
Preparation: Ensure all solvents are of high purity (e.g., HPLC grade). Degas solvents if necessary to prevent bubble formation during analysis.
-
Sample Addition: To a series of glass vials, add an excess amount of this compound (e.g., 50-100 mg). The solid should be clearly visible at the bottom of the vial after the solvent is added.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaking incubator or water bath set to the desired temperature (e.g., 25 °C or 298.15 K). Agitate the vials for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
-
Sample Aspiration: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent any undissolved solid from being collected.
-
Dilution: Immediately dilute the collected aliquot with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared to ensure accurate quantification.
-
Calculation: Calculate the solubility by accounting for the dilution factor. Express the results in appropriate units such as mg/mL, g/100 mL, or mole fraction.
Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask solubility determination method.
Data Analysis and Thermodynamic Insights
Once experimental solubility data is obtained at several temperatures, it can be used to derive valuable thermodynamic parameters that describe the dissolution process. The van't Hoff equation provides the relationship between the equilibrium constant (represented by solubility) and temperature.[5]
The integrated form of the van't Hoff equation is:
ln(X) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
Where:
-
X is the mole fraction solubility of the solute.
-
ΔH°sol is the standard enthalpy of solution.
-
ΔS°sol is the standard entropy of solution.
-
R is the universal gas constant (8.314 J/mol·K).
-
T is the absolute temperature in Kelvin.
By plotting ln(X) versus 1/T, a linear relationship should be observed. The slope of this line is equal to -ΔH°sol/R, and the y-intercept is equal to ΔS°sol/R. This allows for the direct calculation of the enthalpy and entropy of solution.
Interpreting Thermodynamic Parameters
-
Enthalpy of Solution (ΔH°sol):
-
A positive value (endothermic) indicates that heat is absorbed during dissolution. This is common for solids dissolving in liquids, as energy is required to break the crystal lattice of the solute. In this case, solubility will increase with increasing temperature.[5]
-
A negative value (exothermic) indicates that heat is released, suggesting that the solute-solvent interactions are stronger than the solute-solute and solvent-solvent interactions. Solubility would then decrease with increasing temperature.
-
-
Entropy of Solution (ΔS°sol):
-
A positive value indicates an increase in disorder as the solid dissolves into the liquid phase, which is thermodynamically favorable. This is the expected outcome for the dissolution of a crystalline solid.
-
Logical Flow from Experiment to Insight
Caption: Logical diagram illustrating the derivation of thermodynamic insights.
Conclusion
While direct quantitative solubility data for this compound remains elusive in public databases, this guide provides a comprehensive and scientifically rigorous framework for its determination and analysis. By combining a predictive approach based on physicochemical properties with the detailed, self-validating isothermal shake-flask protocol, researchers can generate the high-quality data required for process development, formulation, and further scientific inquiry. The subsequent thermodynamic analysis transforms this raw data into a deeper understanding of the molecular interactions governing the dissolution process, empowering scientists and drug development professionals to make informed, data-driven decisions.
References
An In-depth Technical Guide to the Reactivity and Stability of 2,3,4,5-Tetrafluorophenol Under Acidic and Basic Conditions
Introduction
2,3,4,5-Tetrafluorophenol is a highly functionalized organofluorine compound, distinguished by a phenolic hydroxyl group and four fluorine atoms adorning the aromatic ring.[1] This substitution pattern imparts a unique combination of chemical stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[2] The strong electron-withdrawing nature of the fluorine substituents profoundly influences the molecule's acidity, susceptibility to nucleophilic attack, and overall stability profile. This guide provides an in-depth analysis of the behavior of this compound under both acidic and basic conditions, offering field-proven insights for researchers, scientists, and drug development professionals.
The Decisive Role of Fluorine: Electronic Effects and Acidity
The chemical personality of this compound is dominated by the electronic properties of its fluorine substituents. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect polarizes the C-F bonds, drawing electron density away from the aromatic ring. While halogens typically exhibit a deactivating inductive effect and a weak activating resonance effect (+M), the inductive effect of fluorine is paramount.
This enhanced acidity is the gateway to its reactivity under basic conditions, as even mild bases can quantitatively generate the tetrafluorophenoxide anion, a potent nucleophile.
Reactivity and Stability Under Basic Conditions
The primary transformation under basic conditions is the deprotonation of the hydroxyl group to form the 2,3,4,5-tetrafluorophenoxide ion. This anion is the key reactive species in subsequent reactions. The compound is generally stable to decomposition in moderate base, but the activated ring system is primed for specific synthetic transformations.
Key Reactions in Basic Media
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the tetrafluorinated ring makes it highly susceptible to nucleophilic aromatic substitution. While the C-F bond is inherently strong, the cumulative electron-withdrawing effect of multiple fluorine atoms stabilizes the negatively charged intermediate (a Meisenheimer-like complex), thereby lowering the activation energy for substitution.[5] In the context of this compound, this reaction is most relevant when an external nucleophile is introduced. The fluorine atom para to the activating hydroxyl/phenoxide group would be the most likely site of substitution.
-
Etherification (Williamson Ether Synthesis): A cornerstone reaction for phenols, the Williamson ether synthesis proceeds efficiently with this compound. The in situ generated phenoxide ion readily attacks primary or secondary alkyl halides in an SN2 reaction to form highly functionalized fluorinated ethers.[6][7] These products are valuable in drug discovery, as fluorinated aryl ethers can exhibit enhanced metabolic stability and binding affinity.
The logical workflow for this common synthetic application is illustrated below.
References
- 1. This compound | C6H2F4O | CID 15631663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Pentafluorophenol - Wikipedia [en.wikipedia.org]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Safe Handling of 2,3,4,5-Tetrafluorophenol
This guide provides a detailed safety framework for the handling, storage, and disposal of 2,3,4,5-Tetrafluorophenol (CAS 3467-85-4) in a research and development setting. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven protocols to ensure personnel safety and procedural integrity.
A Note on Isomeric Data: Publicly available, aggregated safety data for this compound is limited. In contrast, its structural isomer, 2,3,5,6-Tetrafluorophenol (CAS 769-39-1), is extensively documented. Given the shared phenol core and polyfluorinated aromatic structure, the hazards are anticipated to be very similar. Therefore, this guide establishes a conservative safety protocol by utilizing the comprehensive hazard data for the 2,3,5,6-isomer as a reliable proxy, a standard practice in chemical safety assessment for closely related compounds with incomplete data.
Compound Identification and Physicochemical Properties
This compound is a polyfluorinated aromatic organic compound. Its unique electronic properties make it a valuable building block in medicinal chemistry and materials science. Understanding its physical characteristics is the first step in safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 3467-85-4 | [1] |
| Molecular Formula | C₆H₂F₄O | [1] |
| Molecular Weight | 166.07 g/mol | [1] |
| Appearance | White solid | [2] |
Hazard Identification and GHS Classification
Based on the data for its structural isomer, 2,3,5,6-Tetrafluorophenol, this compound should be treated as a hazardous substance that is corrosive, toxic, and irritating. The Globally Harmonized System (GHS) classifications are summarized below.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
|
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |
|
| Skin Corrosion (Category 1B/1C) | H314: Causes severe skin burns and eye damage | Danger |
|
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
|
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger |
|
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
|
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning |
|
Data extrapolated from 2,3,5,6-Tetrafluorophenol.[3][4]
Caption: Key hazards associated with tetrafluorophenols.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal equipment, is mandatory.
Engineering Controls: The First Line of Defense
The causality behind mandating engineering controls is to physically remove the hazard from the researcher's breathing zone and immediate environment.
-
Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood.[5][6] This is critical to prevent inhalation of its dust or vapors, which can cause respiratory irritation.[2]
-
Emergency Stations: An ANSI-approved emergency eyewash station and safety shower must be immediately accessible (within a 10-second walk) from the work area.[6][7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE selection is dictated by the compound's high corrosivity and toxicity. Standard laboratory PPE is insufficient.
| PPE Category | Item | Specifications & Justification |
| Eye/Face Protection | Chemical Splash Goggles & Face Shield | Due to the severe risk of permanent eye damage, ANSI-approved chemical splash goggles are mandatory.[2][8] A full-face shield must be worn over the goggles during any operation with a splash risk (e.g., transfers, heating) to protect against corrosive burns.[8][9] |
| Hand Protection | Chemical-Resistant Gloves | Phenols can readily penetrate standard nitrile or latex gloves.[6] Double-gloving is required. An inner nitrile glove provides dexterity, while an outer, heavier-duty glove made of butyl rubber, neoprene, or laminate film (e.g., Silver Shield™) provides the necessary chemical resistance.[6][8] Gloves must be changed immediately if contamination is suspected.[6] |
| Body Protection | Lab Coat & Apron | A fully buttoned, flame-resistant lab coat is required. For procedures involving quantities greater than a few grams or with a significant splash potential, a chemical-resistant apron (neoprene or butyl rubber) must be worn over the lab coat.[8] |
| Foot Protection | Closed-toe Shoes | Shoes must be made of a non-porous material that covers the entire foot.[10] Fabric or mesh-topped shoes are prohibited as they offer no protection from corrosive spills. |
| Respiratory Protection | Respirator (if needed) | While a fume hood should make this unnecessary, a NIOSH-approved respirator with an organic vapor/acid gas cartridge must be available for emergency situations like a large spill outside of containment.[2][9] |
Protocols for Safe Handling and Storage
Adherence to strict protocols is a self-validating system for minimizing exposure risk.
Detailed Protocol: Weighing and Dissolving Solid this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the lowest feasible height.
-
Don all required PPE as specified in Section 3.2.
-
Place a spill tray lined with absorbent material inside the fume hood.
-
Assemble all necessary equipment (spatula, weigh boat, sealable receiving flask, solvent, etc.) within the fume hood to minimize movement.
-
-
Execution:
-
Carefully open the stock container inside the fume hood.
-
Using a clean spatula, transfer the approximate required amount of the white solid to a tared weigh boat. Avoid generating dust.
-
Promptly and securely close the main stock container.
-
Record the weight, then carefully transfer the solid from the weigh boat into the designated receiving flask.
-
Add the desired solvent to the flask slowly and with stirring to control any potential exothermic reaction.
-
Seal the flask.
-
-
Cleanup:
-
Wipe the spatula and weigh boat with a solvent-dampened cloth. Dispose of the cloth and weigh boat as hazardous waste.
-
Wipe down the spill tray and the interior surfaces of the fume hood.
-
Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[11]
-
Storage Requirements
-
Container: Store in the original, tightly sealed container.[2]
-
Location: Keep in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[2][11] The storage area should be locked and secure.[4][11]
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases/alkalis, and reactive metals.[2][9] Contact with incompatible materials can lead to vigorous reactions.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical to mitigating harm.
Caption: Workflow for responding to spills or exposures.
First Aid for Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][4] Use a safety shower if the area of contact is large.[11] If available, after initial water flushing, gently wipe the area with gauze soaked in polyethylene glycol (PEG 300 or 400), a standard treatment for phenol burns.[12] Seek immediate medical attention.[2][4]
-
Eye Contact: Immediately and continuously flush the eyes with running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][11] Do not attempt to remove contact lenses yourself; this should only be done by skilled personnel.[11] Transport to a hospital or doctor without delay.[11]
-
Inhalation: Remove the individual from the contaminated area to fresh air immediately.[2][11] If the person is not breathing, perform artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting.[2][11] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[4]
Spill Response
-
Minor Spill (inside a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with a non-combustible absorbent material like vermiculite or sand.[11] Do not use paper towels.
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[9][11]
-
Decontaminate the area with a suitable cleaning agent, collecting all materials for hazardous waste disposal.
-
-
Major Spill (outside a fume hood):
-
Evacuate all personnel from the immediate area.[11]
-
Alert others nearby and notify your institution's emergency response team (e.g., EH&S).[7]
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Disposal Considerations
Proper disposal is a critical final step in the chemical's lifecycle to prevent environmental contamination and harm to others.
-
Waste Streams: All materials contaminated with this compound, including residual product, spill cleanup materials, and contaminated PPE, must be treated as hazardous waste.[4][9]
-
Containment: Collect all waste in compatible, sealed, and clearly labeled containers.[13]
-
Procedure: Do not discharge any waste to sewer systems.[13] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9] Contact your institution's Environmental Health and Safety (EH&S) department for specific collection and disposal procedures.[14]
References
- 1. This compound | C6H2F4O | CID 15631663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,5,6-Tetrafluorophenol(769-39-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 6. oehs.tulane.edu [oehs.tulane.edu]
- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 13. echemi.com [echemi.com]
- 14. safety.fsu.edu [safety.fsu.edu]
Theoretical Frameworks for Elucidating the Electronic Structure of 2,3,4,5-Tetrafluorophenol
An In-depth Technical Guide
Abstract
This guide provides a comprehensive technical overview of the theoretical methodologies employed to investigate the electronic structure of 2,3,4,5-tetrafluorophenol. While direct experimental and extensive theoretical literature on this specific isomer is developing, this document establishes a robust computational framework by synthesizing proven methods applied to closely related fluorinated phenols. We delve into the foundational principles of Density Functional Theory (DFT) and ab initio methods, detailing the rationale behind selecting specific functionals and basis sets for obtaining high-fidelity results. Key electronic properties, including molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and predicted spectroscopic signatures (UV-Vis, IR), are discussed. This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and apply theoretical chemistry to predict the molecular properties and reactivity of poly-fluorinated aromatic compounds.
Introduction: The Significance of Poly-Fluorinated Phenols
Phenolic compounds are fundamental structural motifs in a vast array of chemical and biological systems, from pharmaceuticals to advanced materials. The strategic introduction of fluorine atoms onto the aromatic ring profoundly alters the molecule's electronic properties, including its acidity, lipophilicity, metabolic stability, and intermolecular interaction capabilities. This compound, a member of this class, presents a unique electronic landscape due to the cumulative inductive effects of its four fluorine substituents.
Understanding this electronic structure is paramount for:
-
Drug Development: Predicting metabolic pathways and designing molecules with enhanced binding affinity and bioavailability.
-
Materials Science: Engineering polymers and molecular crystals with tailored electronic and photophysical properties.
-
Environmental Science: Assessing the reactivity and degradation pathways of fluorinated pollutants.
Theoretical and computational chemistry provide an indispensable toolkit for exploring these properties at the atomic level, offering insights that can be difficult to obtain through experimental means alone. This guide outlines the state-of-the-art computational workflows for characterizing this compound, drawing upon established protocols for similar molecules like mono- and di-fluorophenols.[1][2][3]
Core Theoretical Methodologies: A Rationale
The accurate prediction of molecular electronic structure hinges on the selection of an appropriate theoretical method. The choice represents a critical balance between computational cost and predictive accuracy.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT has become the predominant method for electronic structure calculations in molecules of this size due to its favorable scaling and high accuracy. Instead of solving the complex many-electron wavefunction, DFT calculates the electron density, from which all ground-state properties can be derived.
-
Choice of Functional: The accuracy of DFT is determined by the exchange-correlation functional. For fluorophenols, hybrid functionals are often the preferred choice.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional is widely used and provides a robust starting point for geometry optimizations and vibrational frequency calculations.[2][4]
-
CAM-B3LYP: This is a long-range corrected functional, which is particularly crucial for accurately describing excited states, charge-transfer phenomena, and non-covalent interactions—all of which are relevant in fluorinated systems.[1][5] Studies on other fluorophenols have demonstrated its reliability for predicting transition energies.[1][5]
-
-
Choice of Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals.
-
Pople Style Basis Sets (e.g., 6-311++G(d,p)): This is a flexible, triple-zeta basis set that is well-suited for this class of molecules.[1][2][5] The ++ indicates the addition of diffuse functions on all atoms, which are essential for describing lone pairs and anions correctly. The (d,p) denotes the inclusion of polarization functions, which allow for greater flexibility in describing bonding environments.
-
Ab Initio Methods: The Gold Standard for Accuracy
While more computationally demanding, ab initio ("from the beginning") methods solve the Schrödinger equation with fewer approximations than DFT.
-
Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation beyond the Hartree-Fock level and is often used for high-accuracy geometry optimizations and as a benchmark for DFT results.[2]
-
Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the gold standard for single-reference systems but are typically too computationally expensive for routine calculations on molecules of this size, serving primarily as benchmarks.
Time-Dependent DFT (TD-DFT): Probing Excited States
To understand the photophysical properties, such as UV-Visible absorption, one must model the electronic excited states. TD-DFT is an extension of DFT that provides an efficient and generally accurate means of calculating vertical excitation energies and oscillator strengths.[1][6][7]
In-Silico Analysis of Electronic Properties
A systematic computational analysis involves a series of sequential calculations, each providing a deeper layer of insight into the molecule's behavior.
Molecular Geometry Optimization
The foundational step is to find the minimum energy structure of the molecule. The resulting bond lengths, bond angles, and dihedral angles provide the basis for all subsequent property calculations. For this compound, we expect significant influence from the fluorine and hydroxyl substituents on the aromatic ring's geometry.
Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes, to be calculated using the described DFT methods.)
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) | Comparison with Phenol |
| C-O Bond Length | ~1.35 Å | Shorter |
| O-H Bond Length | ~0.97 Å | Slightly Longer |
| C1-C2 Bond Length | ~1.38 Å | Shorter |
| C-F Bond Lengths | ~1.34 Å | - |
| C-C-O Bond Angle | ~119° | Smaller |
| C-O-H Bond Angle | ~109° | Similar |
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions.[8]
-
HOMO: Represents the ability to donate an electron. In phenols, the HOMO is typically a π-orbital with significant density on the aromatic ring and the oxygen atom.
-
LUMO: Represents the ability to accept an electron. The LUMO is usually a π*-antibonding orbital.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity.[9] A smaller gap suggests the molecule is more polarizable and reactive. The extensive fluorination in this compound is expected to lower the energies of both the HOMO and LUMO due to the strong inductive effect of fluorine.
Table 2: Predicted Frontier Orbital Energies (Illustrative)
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | -6.5 eV | High ionization potential (stable) |
| LUMO Energy | -1.0 eV | Favorable for electron acceptance |
| HOMO-LUMO Gap (ΔE) | 5.5 eV | High kinetic stability |
Molecular Electrostatic Potential (MEP)
An MEP map visualizes the total electrostatic potential on the electron density surface. It is an invaluable tool for predicting sites of non-covalent interactions and chemical reactivity.
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atom and potentially the fluorine lone pairs.
-
Positive Regions (Blue): Indicate electron-poor areas, prone to nucleophilic attack. The hydroxyl proton will be the most positive site, highlighting its role as a hydrogen bond donor.
Vibrational Spectra Analysis
Calculating harmonic vibrational frequencies serves two primary purposes: confirming that the optimized geometry is a true energy minimum (no imaginary frequencies) and aiding in the assignment of experimental Infrared (IR) and Raman spectra.[2][4] Key expected vibrations for this compound include the O-H stretch, C-O stretch, C-F stretches, and various aromatic ring deformation modes.
A Validated Workflow for Theoretical Analysis
To ensure reproducibility and scientific rigor, a standardized computational protocol is essential. The following workflow outlines the necessary steps for a comprehensive theoretical study of this compound.
Step-by-Step Protocol
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular editor.
-
Geometry Optimization:
-
Method: DFT (e.g., B3LYP/6-311++G(d,p)).
-
Purpose: To locate the lowest energy conformation of the molecule.
-
Validation: Confirm the absence of imaginary frequencies in the subsequent frequency calculation.
-
-
Vibrational Frequency Calculation:
-
Method: Same level of theory as optimization.
-
Purpose: To obtain IR/Raman spectra and confirm a true minimum.
-
-
Single-Point Energy Calculation:
-
Method: A higher level of theory (e.g., CAM-B3LYP or MP2 with a larger basis set) on the optimized geometry.
-
Purpose: To obtain more accurate electronic energies and properties.
-
-
Property Analysis:
-
From the output of the single-point calculation, analyze:
-
Molecular Orbitals (HOMO, LUMO, energy gap).
-
Atomic Charges (e.g., Mulliken, NBO).
-
Molecular Electrostatic Potential (MEP).
-
-
-
Excited State Calculation (Optional):
-
Method: TD-DFT (e.g., TD-CAM-B3LYP/6-311++G(d,p)).
-
Purpose: To calculate vertical excitation energies and simulate the UV-Vis spectrum.
-
Workflow Visualization
Caption: A validated workflow for the theoretical analysis of this compound.
Inter-relations of Electronic Properties and Chemical Behavior
The calculated electronic properties are not isolated descriptors; they are intrinsically linked to the molecule's observable chemical and physical behavior.
Caption: How calculated electronic properties inform predictions of chemical behavior.
Conclusion and Future Outlook
This guide has outlined a robust and scientifically grounded theoretical framework for the comprehensive analysis of the electronic structure of this compound. By leveraging established DFT and ab initio methods, it is possible to generate reliable predictions of its geometry, molecular orbital landscape, electrostatic potential, and spectroscopic characteristics. The insights derived from these computational studies are critical for guiding future experimental work, including synthesis, reactivity studies, and the rational design of novel molecules for applications in medicine and material science. Future work should focus on benchmarking these theoretical predictions against experimental data as it becomes available and exploring the molecule's behavior in condensed phases through molecular dynamics simulations.
References
- 1. Nonadiabatic Coupling Dictates the Site-Specific Excited-State Decay Pathways of Fluorophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rotational spectra and conformer geometries of 2-fluorophenol and 3-fluorophenol [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comprehensive Methodological Guide to the Crystal Structure Analysis of 2,3,4,5-Tetrafluorophenol
Foreword: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Fluorinated phenols, in particular, serve as critical intermediates and pharmacophores, where the unique electronic properties of fluorine modulate acidity, lipophilicity, and intermolecular interactions. While the crystal structures of many fluorinated aromatics are known, the specific arrangement of 2,3,4,5-Tetrafluorophenol in the solid state remains unreported in publicly accessible crystallographic databases. This guide, therefore, serves as a comprehensive methodological roadmap for researchers, outlining the complete workflow from synthesis to in-depth structural elucidation and computational validation. It is designed not as a review of existing data, but as a forward-looking, field-proven protocol for the de novo determination and analysis of the this compound crystal structure.
Part 1: Synthesis and Purification of Crystallographic-Grade this compound
The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities can inhibit crystallization or lead to disordered or lower-quality crystals. The most reliable route to this compound is through the diazotization of the corresponding aniline, followed by hydrolysis.
Causality Behind the Synthetic Choice
The diazotization of anilines is a classic and robust transformation. It is selected here for its high efficiency and the ready availability of the 2,3,4,5-tetrafluoroaniline precursor. The process involves the conversion of the amine to a diazonium salt, which is an excellent leaving group (N₂) and can be readily displaced by a hydroxyl group from water.
Detailed Synthesis Protocol
This protocol is adapted from established methods for fluorophenol synthesis[1].
Step 1: Diazotization of 2,3,4,5-Tetrafluoroaniline
-
To a stirred solution of dilute sulfuric acid (e.g., 1.2 equivalents in water), cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 2,3,4,5-tetrafluoroaniline (1.0 equivalent) while maintaining the temperature below 10 °C.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension. The rate of addition must be controlled to keep the temperature below 10 °C to prevent premature decomposition of the diazonium salt.
-
Stir the resulting mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
-
In a separate flask, heat a solution of 60% sulfuric acid to approximately 120-140 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot sulfuric acid. Vigorous evolution of nitrogen gas will occur.
-
The product, this compound, will co-distill with water (steam distillation). Collect the distillate.
-
Separate the organic layer from the distillate. The product can be further purified by extraction with a suitable organic solvent (e.g., diethyl ether), followed by drying over anhydrous magnesium sulfate and solvent removal under reduced pressure.
Step 3: Purification for Crystallization
-
The crude product should be purified by sublimation or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >99.5% purity, as confirmed by GC-MS and NMR spectroscopy. This high purity is paramount for successful single-crystal growth.
Part 2: Single-Crystal Growth: The Art and Science
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. It requires inducing a slow, controlled transition from the disordered solution phase to a highly ordered solid state.
The Principle of Supersaturation
Crystal growth occurs from a supersaturated solution. The key is to achieve supersaturation slowly, allowing molecules to deposit onto a growing lattice in an ordered fashion. Rapid precipitation will lead to an amorphous solid or microcrystalline powder, which is unsuitable for single-crystal XRD[2].
Experimental Protocol for Crystal Growth
A screening of conditions is necessary. The following methods should be attempted in parallel.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, methanol). An ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures.
-
Slow Evaporation:
-
Prepare a saturated solution of the purified phenol in a suitable solvent (e.g., dichloromethane) in a small vial.
-
Cover the vial with a cap, and puncture the cap with a needle.
-
Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.
-
-
Slow Cooling:
-
Prepare a saturated solution in a suitable solvent (e.g., toluene) at its boiling point.
-
Insulate the flask (e.g., by placing it in a Dewar flask filled with hot sand or oil) to ensure very slow cooling to room temperature over 24-48 hours.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Hanging Drop: Dissolve the phenol in a good solvent (e.g., methanol). Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (e.g., water), in which the good solvent is miscible. Seal the well. The vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.
-
Sitting Drop: Similar to the above, but the drop of the compound solution is placed on a pedestal inside the well containing the poor solvent.
-
Part 3: Single-Crystal X-ray Diffraction: Unveiling the Structure
Single-crystal XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[3][4][5].
Overall Workflow Diagram
Caption: Experimental workflow for crystal structure determination.
Step-by-Step Data Collection and Refinement Protocol
-
Crystal Selection & Mounting:
-
Under a microscope, select a well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
-
Data Collection:
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer (e.g., equipped with a Mo or Cu X-ray source and a modern area detector).
-
Perform an initial unit cell determination.
-
Execute a full data collection strategy, rotating the crystal through a series of angles to measure the intensities of a large number of unique reflections.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l indices and intensity values).
-
Apply corrections for absorption, Lorentz factor, and polarization.
-
Use software (e.g., SHELXT, Olex2) to solve the phase problem using direct methods, which will reveal the initial positions of the non-hydrogen atoms.
-
-
Structure Refinement:
-
Refine the atomic positions and anisotropic displacement parameters against the experimental data using full-matrix least-squares on F².
-
Locate hydrogen atoms from the difference Fourier map and refine their positions.
-
The quality of the final model is assessed by convergence of the refinement and low values for the crystallographic R-factors (R1 and wR2).
-
Part 4: Structural Analysis: From Molecular Geometry to Supramolecular Architecture
The refined crystal structure provides a wealth of information. The analysis should proceed from the individual molecule to the extended crystal packing.
Hypothetical Crystallographic Data
The following table summarizes the kind of data that would be obtained from a successful structure determination.
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₂F₄O |
| Formula Weight | 166.07 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.5, 7.2, 10.1 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 605.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.82 |
| R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.12 |
Analysis of Intermolecular Interactions
The highly polar O-H bond and the electron-rich fluorine atoms are expected to dominate the crystal packing through a network of non-covalent interactions. Analysis tools like Hirshfeld surface analysis can be invaluable for visualizing and quantifying these contacts[6][7].
-
Hydrogen Bonding: The phenolic proton is a strong hydrogen bond donor. It is expected to form O-H···O hydrogen bonds, creating chains or cyclic motifs of molecules. Weaker O-H···F interactions may also be present.
-
Halogen Bonding: While less common for fluorine, C-F···π or C-F···F interactions could play a role in directing the crystal packing.
-
π-π Stacking: The fluorinated aromatic rings may engage in offset π-π stacking interactions, contributing to the overall stability of the lattice.
Visualization of Potential Interactions
Caption: Potential intermolecular interactions in the crystal lattice.
Part 5: Computational Validation: A Self-Validating System
To ensure the trustworthiness of the experimental model, it should be validated with theoretical calculations. Density Functional Theory (DFT) is a powerful tool for this purpose[8].
Protocol for DFT Validation
-
Model Input: Use the atomic coordinates from the refined crystal structure as the starting geometry.
-
Calculation: Perform a gas-phase geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Comparison: Superimpose the optimized theoretical geometry with the experimental geometry from the crystal structure.
-
Analysis: Calculate the Root-Mean-Square Deviation (RMSD) of the atomic positions. A low RMSD (< 0.1 Å) indicates excellent agreement between theory and experiment, validating the structural model. Discrepancies can often be explained by the influence of the intermolecular interactions present in the solid state, which are absent in the gas-phase calculation.
References
- 1. JPH03246244A - Method for producing fluorophenols - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. rigaku.com [rigaku.com]
- 5. rigaku.com [rigaku.com]
- 6. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 7. physchemres.org [physchemres.org]
- 8. tandfonline.com [tandfonline.com]
A Deep Dive into Phenolic Acidity: The Impact of Tetrafluorination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The acidity of a molecule, quantified by its pKa value, is a cornerstone of its chemical behavior and a critical parameter in drug discovery and development. It governs a compound's solubility, membrane permeability, and receptor-binding interactions. This guide provides a detailed comparative analysis of the acidity of 2,3,4,5-tetrafluorophenol and its parent compound, phenol. We will explore the profound influence of fluorine substitution on the electronic properties of the phenol ring, leading to a dramatic increase in acidity. This document will dissect the underlying physical organic principles, present comparative pKa data, and provide detailed, field-proven experimental protocols for the accurate determination of these values.
Introduction: The Fundamental Acidity of Phenol
Phenol is a weak acid, significantly more acidic than aliphatic alcohols like cyclohexanol (pKa ≈ 16), but less acidic than carboxylic acids.[1] The pKa of phenol is approximately 10.0.[2][3] This acidity stems from the ability of the aromatic ring to stabilize the negative charge of the corresponding conjugate base, the phenoxide ion, through resonance.
Upon deprotonation of the hydroxyl group, the resulting negative charge on the oxygen atom can be delocalized into the benzene ring's π-system. This distribution of charge over several atoms is a stabilizing feature, making the phenoxide ion more stable than an alkoxide ion, where the charge is localized on the oxygen atom. Consequently, the equilibrium for the dissociation of phenol is more favorable than that for an alcohol.
The dissociation of phenol can be visualized as follows:
Caption: Dissociation equilibrium of phenol in water.
The Perturbing Effect of Fluorine Substitution
This significant enhancement of acidity can be attributed to two primary electronic effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. The four fluorine atoms in this compound pull electron density away from the aromatic ring through the sigma bonds. This electron withdrawal polarizes the O-H bond, making the hydrogen atom more electropositive and thus more easily abstracted by a base. Furthermore, the inductive effect stabilizes the resulting phenoxide anion by dispersing the negative charge, making the conjugate base more stable.
-
Resonance Effect (+R): Like other halogens, fluorine has lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect, which pushes electron density towards the ring, would tend to decrease acidity. However, for fluorine, the inductive effect is significantly stronger and dominates over the resonance effect.[6][7] This is in contrast to larger halogens where the resonance effect can be more influential.
The net result of these competing effects is a strong stabilization of the tetrafluorophenoxide anion, which drives the dissociation equilibrium towards the products, resulting in a much lower pKa value compared to phenol.
Caption: Electronic effects on the acidity of tetrafluorophenol.
Comparative Acidity Data
The following table summarizes the pKa values of phenol and relevant fluorinated analogues to illustrate the impact of fluorine substitution.
| Compound | pKa Value | Reference |
| Phenol | ~10.0 | [2][3] |
| 2,3,5,6-Tetrafluorophenol | 5.67 | [4] |
| Pentafluorophenol | 5.5 | [5] |
The pKa of this compound is expected to be in a similar range to that of 2,3,5,6-tetrafluorophenol due to the presence of four strongly electron-withdrawing fluorine atoms. Minor differences in acidity between the isomers would arise from the specific positions of the fluorine atoms and their influence on the stability of the phenoxide anion.
Experimental Determination of pKa
Accurate determination of pKa is crucial for understanding and modeling a compound's behavior. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This is a high-precision technique that involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the phenol) while monitoring the pH with a calibrated electrode.[8][9]
Workflow for Potentiometric pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[8]
-
Sample Preparation:
-
Prepare a solution of the phenol at a concentration of at least 10⁻⁴ M to ensure a detectable change in the titration curve.[9]
-
If the compound has low aqueous solubility, a co-solvent like methanol can be used, but the resulting pKa will be for that specific solvent system.[9]
-
Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8]
-
Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[8]
-
-
Titration:
-
Place the sample solution in a vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise volumes of the titrant.
-
After each addition, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) before recording the value.[8]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
The equivalence point is the point of steepest slope (the inflection point) on the titration curve. This can be more accurately determined by plotting the first or second derivative of the curve.
-
The pKa is equal to the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.
-
UV-Vis Spectrophotometry
This method is based on the principle that the protonated (acid) and deprotonated (conjugate base) forms of a compound often have different UV-Vis absorption spectra.[9] By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the ratio of the two species can be determined, and from this, the pKa can be calculated.
Workflow for Spectrophotometric pKa Determination:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the phenol in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the analyte.
-
Prepare two reference solutions: one at a very low pH (e.g., pH 2) where the phenol is fully protonated (HA form), and one at a very high pH (e.g., pH 11) where it is fully deprotonated (A⁻ form).
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectra of the acidic and basic reference solutions to determine the absorbance of the pure HA and A⁻ forms.
-
Record the absorption spectra of the phenol in each of the buffer solutions.
-
-
Data Analysis:
-
The pKa can be determined using the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA])
-
The ratio of the deprotonated to protonated forms ([A⁻]/[HA]) can be calculated from the absorbance data at a specific wavelength.
-
A plot of pH versus log([A⁻]/[HA]) should yield a straight line. The pKa is the pH at which the concentration of the acidic and basic forms are equal (i.e., when log([A⁻]/[HA]) = 0). Therefore, the pKa is the y-intercept of this plot.
-
Conclusion
The substitution of hydrogen with fluorine atoms on the phenolic ring profoundly increases acidity, as evidenced by the significant drop in pKa from approximately 10 for phenol to the mid-5 range for tetrafluorinated phenols. This is primarily driven by the powerful electron-withdrawing inductive effect of fluorine, which stabilizes the resulting phenoxide anion. For professionals in drug development and chemical research, a thorough understanding of these structure-acidity relationships is paramount. The accurate experimental determination of pKa, through robust methods such as potentiometric titration or UV-Vis spectrophotometry, provides essential data for predicting and optimizing the pharmacokinetic and pharmacodynamic properties of new chemical entities.
References
- 1. afit.edu [afit.edu]
- 2. 2,3,5,6-Tetrafluorophenol [webbook.nist.gov]
- 3. 2,3,5,6-Tetrafluorophenol | 769-39-1 [chemicalbook.com]
- 4. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trifluorophenol | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3,5,6-Tetrafluorophenol [webbook.nist.gov]
- 9. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2,3,4,5-Tetrafluorophenol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Fidelity in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we access complex peptide sequences, underpinning advancements in therapeutics, diagnostics, and materials science. The core of SPPS lies in the efficient and high-fidelity formation of amide bonds between successive amino acids. The choice of the carboxyl group activation strategy is paramount, directly influencing coupling efficiency, yield, and the stereochemical integrity of the final peptide. While numerous activating agents are available, the use of active esters offers a compelling approach, particularly in minimizing side reactions and racemization.
This guide focuses on the application of 2,3,4,5-Tetrafluorophenol (TFP) as a highly effective activating agent in Fmoc-based SPPS. We will delve into the chemical principles governing the utility of TFP esters, provide detailed protocols for their preparation and use, and offer insights into their advantages over other common methods.
Core Principles: Why 2,3,4,5-Tetrafluorophenyl Esters?
The efficacy of 2,3,4,5-tetrafluorophenyl esters in SPPS stems from the potent electron-withdrawing nature of the four fluorine atoms on the phenyl ring. This inductive effect renders the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. The resulting 2,3,4,5-tetrafluorophenoxide is an excellent leaving group, facilitating rapid and efficient peptide bond formation.
A key advantage of TFP esters is their enhanced stability compared to other commonly used active esters, such as N-hydroxysuccinimide (NHS) esters, particularly under the slightly basic conditions often employed in coupling reactions.[1][2] This increased hydrolytic stability translates to a longer active lifespan of the activated amino acid in solution, leading to more consistent and reproducible coupling outcomes.[3] This is especially beneficial in automated synthesis where reagents may be stored in solution for extended periods.
While pentafluorophenyl (PFP) esters are also widely used and offer high reactivity, TFP esters provide a comparable level of activation with the added benefit of potentially different solubility and crystallization properties for the activated amino acid monomers, which can be advantageous in their preparation and purification.[4][5]
Data Presentation: Comparative Stability of Activated Esters
The hydrolytic stability of the active ester is a critical factor in achieving high coupling efficiencies. The following table, derived from studies on self-assembled monolayers, illustrates the superior stability of TFP esters compared to NHS esters at various pH levels. While these experiments were not conducted in a pure SPPS solvent system, they provide a strong indication of the relative stability of the ester linkages.
| pH | Active Ester | Half-life (t₁/₂) |
| 7.0 | TFP Ester | ~150 hours |
| NHS Ester | ~20 hours | |
| 8.0 | TFP Ester | ~40 hours |
| NHS Ester | ~4 hours | |
| 10.0 | TFP Ester | ~2.5 hours |
| NHS Ester | ~0.25 hours | |
| Data adapted from studies on the hydrolysis of TFP and NHS ester-terminated self-assembled monolayers.[3] |
This enhanced stability at higher pH is particularly relevant as the nucleophilicity of the incoming amine is pH-dependent. The ability to perform couplings at a slightly elevated pH without significant hydrolysis of the activated ester can lead to faster and more complete reactions.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Amino Acid-TFP Esters
The preparation of Fmoc-amino acid-TFP esters can be achieved through various methods. A common and effective approach involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
Materials:
-
Fmoc-protected amino acid
-
This compound (TFP)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Fmoc-protected amino acid (1 equivalent) and this compound (1.1 equivalents) in a minimal amount of a suitable solvent mixture, such as DCM/EtOAc (1:1).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Carbodiimide Addition: Add a solution of DCC or DIC (1.1 equivalents) in DCM dropwise to the cooled solution over 15-20 minutes with continuous stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting amino acid.
-
Filtration: If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. If using DIC, the diisopropylurea is more soluble and may not precipitate, in which case filtration is not necessary at this stage.
-
Work-up:
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification/Crystallization: The crude Fmoc-amino acid-TFP ester can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes. The purified product should be a white, crystalline solid.
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Manual Solid-Phase Peptide Synthesis using Fmoc-Amino Acid-TFP Esters
This protocol outlines a standard manual SPPS cycle for incorporating a single amino acid using a pre-formed Fmoc-amino acid-TFP ester.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid-TFP ester
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM), synthesis grade
-
Kaiser test kit or other ninhydrin-based test
SPPS Cycle:
-
Resin Preparation:
-
Place the Fmoc-deprotected peptide-resin in a suitable reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
-
Coupling:
-
Dissolve the Fmoc-amino acid-TFP ester (2-3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction time may need to be optimized depending on the specific amino acid and the growing peptide sequence. For sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.
-
Note: Unlike many other coupling methods that require the addition of a base like diisopropylethylamine (DIPEA), the use of pre-formed active esters does not typically require an additional base for the coupling step itself.
-
-
Monitoring the Coupling:
-
After the desired coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling is incomplete, and the coupling step should be repeated with a fresh solution of the activated amino acid.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 x 1 min) to remove any excess reagents and the this compound byproduct.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the deprotection solution.
-
-
Final Washing:
-
Wash the resin thoroughly with DMF (5-7 x 1 min) to ensure complete removal of piperidine.
-
The resin is now ready for the next coupling cycle.
-
Adaptation for Automated Synthesis
The use of Fmoc-amino acid-TFP esters is well-suited for automated peptide synthesizers. The protocol is similar to the manual method, with the instrument performing the solvent and reagent deliveries, washings, and agitation. When programming the synthesizer, the key considerations are:
-
Reagent Preparation: The Fmoc-amino acid-TFP esters should be dissolved in high-quality, anhydrous DMF to the required concentration for the instrument's delivery system.
-
Coupling Method: Select a coupling method that involves the direct delivery of the activated amino acid solution without the in-situ addition of other activating agents or bases.
-
Coupling Time: Set an appropriate coupling time, typically ranging from 60 to 120 minutes. This may need to be optimized based on the specific sequence.
Visualization of Workflows and Mechanisms
Synthesis of Fmoc-Amino Acid-TFP Ester
Caption: General workflow for the synthesis of Fmoc-Amino Acid-TFP Esters.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A typical cycle in Fmoc-based SPPS using TFP esters.
Trustworthiness: Mitigating Side Reactions
The fidelity of peptide synthesis relies on minimizing side reactions. The use of pre-formed, highly reactive, and stable TFP esters helps to circumvent several common issues:
-
Racemization: One of the most significant advantages of using active esters is the reduction of racemization. The activation of the carboxylic acid occurs prior to its introduction to the peptide-resin, and under conditions that can be optimized to preserve stereochemical integrity. This is particularly crucial for amino acids prone to racemization, such as cysteine and histidine.
-
Guanidinylation: In contrast to some in-situ activation methods using uronium/aminium salts (e.g., HBTU, HATU), the use of TFP esters avoids the possibility of N-terminal guanidinylation, a side reaction that can cap the growing peptide chain.
-
Over-activation: TFP esters provide a balanced reactivity that is generally high enough for efficient coupling but not so extreme as to cause side reactions on sensitive amino acid side chains.
Conclusion and Future Perspectives
2,3,4,5-Tetrafluorophenyl esters represent a robust and reliable choice for the activation of amino acids in Fmoc-based solid-phase peptide synthesis. Their high reactivity, coupled with superior hydrolytic stability, offers a distinct advantage over more labile active esters, leading to higher coupling efficiencies and greater reproducibility. The straightforward protocols for their preparation and use make them a valuable tool for both manual and automated peptide synthesis. As the demand for longer, more complex, and highly pure peptides continues to grow, the adoption of well-characterized and efficient coupling strategies, such as the one described herein, will be essential for advancing the frontiers of peptide science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: 2,3,4,5-Tetrafluorophenol and its Analogs as Versatile Derivatizing Agents for GC-MS Analysis of Polar Compounds
Abstract
The analysis of polar compounds, such as alcohols, amines, and carboxylic acids, by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by their low volatility, thermal lability, and propensity for undesirable interactions within the chromatographic system. Chemical derivatization is a crucial sample preparation step that mitigates these challenges by converting polar functional groups into less polar, more volatile, and more thermally stable moieties. This application note presents a comprehensive guide to the use of 2,3,4,5-tetrafluorophenyl-containing reagents for the derivatization of polar analytes, enabling robust and sensitive GC-MS analysis. We will explore the underlying principles, provide detailed, step-by-step protocols for various compound classes, and discuss the interpretation of the resulting mass spectra.
Introduction: The Challenge of Polar Analytes in GC-MS
Gas chromatography is a powerful separation technique that relies on the partitioning of analytes between a gaseous mobile phase and a stationary phase. For a compound to be amenable to GC analysis, it must be sufficiently volatile to be transported through the column at the operating temperatures. Polar compounds, characterized by the presence of functional groups such as hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH), exhibit strong intermolecular forces, including hydrogen bonding. These interactions lead to:
-
Low Volatility: Requiring high elution temperatures that can cause thermal degradation of the analyte.[1][2]
-
Poor Peak Shape: Tailing peaks due to strong interactions with active sites on the column and in the injector.[3]
-
Low Sensitivity: Broad peaks are difficult to distinguish from baseline noise, leading to poor detection limits.
Derivatization addresses these issues by chemically modifying the polar functional groups, thereby increasing volatility and thermal stability, and improving chromatographic performance.[1][2][3]
2,3,4,5-Tetrafluorophenyl Moieties: Ideal for Derivatization
The incorporation of a 2,3,4,5-tetrafluorophenyl group into a polar analyte offers several advantages for GC-MS analysis:
-
Increased Volatility: The bulky, non-polar tetrafluorophenyl group masks the polar functional group, reducing intermolecular forces and increasing the volatility of the derivative.
-
Enhanced Thermal Stability: The resulting ethers, esters, or amides are generally more thermally stable than the parent compounds.
-
Improved Chromatographic Properties: The derivatives are less likely to interact with active sites in the GC system, resulting in sharper, more symmetrical peaks.[3]
-
Favorable Mass Spectrometric Fragmentation: The tetrafluorophenyl group can direct fragmentation in a predictable manner, producing characteristic ions that are useful for identification and quantification. The presence of four fluorine atoms also results in a significant mass shift, moving the derivative's mass into a region with less background interference.
While direct derivatization with 2,3,4,5-tetrafluorophenol to form ethers and esters is possible through reactions like the Williamson ether synthesis or Fischer esterification, a more common and efficient approach for derivatizing nucleophilic analytes like alcohols and amines is to use a more reactive analog, such as 2,3,4,5-tetrafluorobenzoyl chloride . For carboxylic acids, this compound can be used in conjunction with a coupling agent.
Derivatization of Primary and Secondary Amines
Primary and secondary amines are readily derivatized by acylation with 2,3,4,5-tetrafluorobenzoyl chloride to form stable amides.
Experimental Protocol: Acylation of Amines
Materials:
-
Sample containing primary or secondary amine(s)
-
2,3,4,5-Tetrafluorobenzoyl chloride solution (2% v/v in a suitable aprotic solvent, e.g., acetonitrile or toluene)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate, or dichloromethane)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of anhydrous solvent to dissolve the sample residue.
-
Base Addition: Add 10 µL of anhydrous pyridine or TEA to the vial. The base acts as a scavenger for the HCl byproduct of the reaction.
-
Derivatization: Add 50 µL of the 2,3,4,5-tetrafluorobenzoyl chloride solution to the vial.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60-70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Work-up (Optional): To remove excess reagents, the reaction mixture can be washed with a small volume of 5% sodium bicarbonate solution, followed by water. The organic layer is then transferred to a clean vial.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Figure 1: General workflow for the derivatization of amines with 2,3,4,5-tetrafluorobenzoyl chloride.
Derivatization of Alcohols and Phenols
Alcohols and phenols can also be derivatized with 2,3,4,5-tetrafluorobenzoyl chloride to form the corresponding esters. The protocol is similar to that for amines.
Experimental Protocol: Esterification of Alcohols and Phenols
The protocol is identical to the one described in section 3.1 for amines.
Derivatization of Carboxylic Acids
Carboxylic acids can be converted to their 2,3,4,5-tetrafluorophenyl esters using this compound in the presence of a coupling agent, such as a carbodiimide.
Experimental Protocol: Esterification of Carboxylic Acids
Materials:
-
Sample containing carboxylic acid(s)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the carboxylic acid sample into a reaction vial. If in solution, evaporate to dryness under nitrogen.
-
Reagent Addition: To the dried sample, add 100 µL of anhydrous solvent, 1.2 equivalents of this compound, 1.1 equivalents of DCC or EDC, and a catalytic amount of DMAP.
-
Reaction: Tightly cap the vial and vortex. Allow the reaction to proceed at room temperature for 1-2 hours, or heat at 50-60°C for 30-60 minutes to expedite the reaction.
-
Work-up: If DCC was used, the dicyclohexylurea byproduct will precipitate and can be removed by centrifugation. If EDC was used, an acidic wash can remove the urea byproduct.
-
Analysis: Inject an appropriate volume of the supernatant into the GC-MS system.
GC-MS Analysis of 2,3,4,5-Tetrafluorophenyl Derivatives
The analysis of the derivatized samples is typically performed on a non-polar or semi-polar capillary column.
Typical GC-MS Parameters
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Injector Temperature | 250-280°C |
| Injection Mode | Splitless or split (10:1) |
| Oven Program | Initial temp: 80-100°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C, hold for 5-10 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
Mass Spectral Fragmentation of 2,3,4,5-Tetrafluorobenzoyl Derivatives
The EI mass spectra of 2,3,4,5-tetrafluorobenzoyl derivatives typically show characteristic fragmentation patterns that are useful for structural elucidation.
Figure 2: Generalized fragmentation pathway of a 2,3,4,5-tetrafluorobenzoyl derivative.
A common fragmentation pathway for N-alkyl-2,3,4,5-tetrafluorobenzamides involves the cleavage of the C-N bond, leading to the formation of the tetrafluorobenzoyl cation at m/z 195. This ion can further lose a molecule of carbon monoxide to yield a tetrafluorophenyl cation at m/z 148.
Representative Mass Spectral Data
| Analyte Class | Derivative | Key Fragment Ions (m/z) |
| Primary Amine | 2,3,4,5-Tetrafluorobenzamide | Molecular ion, 195, 148 |
| Secondary Amine | N-alkyl-2,3,4,5-tetrafluorobenzamide | Molecular ion, [M-alkyl]+, 195, 148 |
| Alcohol | 2,3,4,5-Tetrafluorobenzoate | Molecular ion, 195, 148 |
| Carboxylic Acid | 2,3,4,5-Tetrafluorophenyl ester | Molecular ion, [M-OR]+, 166 |
Conclusion
Derivatization with 2,3,4,5-tetrafluorophenyl-containing reagents is a highly effective strategy for the GC-MS analysis of a wide range of polar compounds. This approach significantly improves the volatility, thermal stability, and chromatographic behavior of the analytes, leading to enhanced sensitivity and reproducibility. The detailed protocols and understanding of the mass spectral fragmentation patterns provided in this application note will enable researchers, scientists, and drug development professionals to successfully implement this powerful analytical technique in their laboratories.
References
Synthesis of Fluorinated Polymers Using 2,3,4,5-Tetrafluorophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of fluorinated polymers utilizing 2,3,4,5-tetrafluorophenol as a key monomer. Fluorinated polymers are a critical class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low dielectric constant, and hydrophobicity. These characteristics make them indispensable in advanced applications ranging from high-performance coatings and specialty membranes to advanced materials in the pharmaceutical and electronics industries. This document offers an in-depth exploration of the synthetic methodologies, with a primary focus on the nucleophilic aromatic substitution (SNAr) mechanism, which is the cornerstone of polymerizing highly fluorinated phenols. Detailed experimental protocols, causality behind procedural choices, and characterization techniques are presented to equip researchers with the practical knowledge required for the successful synthesis and analysis of these advanced polymers.
Introduction: The Significance of Fluorinated Polymers and this compound
Fluoropolymers, a class of polymers containing fluorine atoms, exhibit a unique combination of properties derived from the strength and stability of the carbon-fluorine bond.[1] The high electronegativity of fluorine imparts low surface energy, leading to materials with excellent chemical resistance, thermal stability, and low coefficients of friction.[1] These attributes have led to their use in a myriad of high-tech applications.[2]
This compound is a versatile fluorinated aromatic compound that serves as a valuable building block in the synthesis of advanced materials.[3] Its phenolic hydroxyl group provides a reactive site for polymerization, while the four fluorine substituents on the aromatic ring enhance the chemical and thermal stability of the resulting polymer.[3] The electron-withdrawing nature of the fluorine atoms also activates the aromatic ring for nucleophilic aromatic substitution, a key reaction in the polymerization process.
The Chemistry of Polymerization: Nucleophilic Aromatic Substitution (SNAr)
The primary mechanism for the polymerization of this compound is nucleophilic aromatic substitution (SNAr). In this reaction, the phenoxide, generated by deprotonating the phenol with a base, acts as a nucleophile. This nucleophile attacks an electron-deficient aromatic ring of another monomer molecule, displacing a fluoride ion as the leaving group.[4]
The general SNAr mechanism for the polymerization of tetrafluorophenol to form a poly(tetrafluorophenylene oxide) is a step-growth polycondensation.[5] The reaction is typically carried out in a polar aprotic solvent in the presence of a base to generate the phenoxide nucleophile.[5]
Diagram of the SNAr Polymerization Mechanism:
Caption: Nucleophilic Aromatic Substitution Polymerization Workflow.
Application Notes: Guiding Principles for Synthesis
Monomer Purity: A Critical First Step
The purity of the this compound monomer is paramount for achieving high molecular weight polymers. Impurities can act as chain terminators or lead to side reactions, both of which will limit the degree of polymerization. It is highly recommended to purify the commercially available monomer, for instance by sublimation or recrystallization, before use.
Choice of Base and Solvent
The selection of the base and solvent system is crucial for successful polymerization.
-
Base: A moderately strong base is required to deprotonate the phenol without promoting side reactions. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice.[5] Stronger bases like sodium hydride (NaH) can also be used, but may lead to more colored products.
-
Solvent: A polar aprotic solvent is necessary to dissolve the monomer and the growing polymer chain, as well as to facilitate the SNAr reaction. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are suitable choices.[5] It is imperative that the solvent is anhydrous, as water can hydrolyze the activated aromatic ring and interfere with the polymerization.
Reaction Temperature and Time
The reaction temperature is a critical parameter that influences both the rate of polymerization and the potential for side reactions. A temperature range of 120-160 °C is typically employed for the synthesis of poly(arylene ether)s via SNAr.[5] The optimal temperature should be determined empirically for the specific system. Reaction times can vary from several hours to a full day, and the progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
Control of Stoichiometry
In step-growth polymerization, achieving a high molecular weight polymer requires a precise 1:1 stoichiometry of the reacting functional groups. In the case of self-condensation of this compound, this is inherently controlled. However, careful control of the reaction conditions is still necessary to prevent side reactions that could disrupt this balance.
Experimental Protocols
Protocol 1: Synthesis of Poly(2,3,4,5-tetrafluorophenylene oxide)
This protocol describes a general procedure for the synthesis of poly(2,3,4,5-tetrafluorophenylene oxide) via nucleophilic aromatic substitution.
Materials:
-
This compound (high purity)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Thermometer or thermocouple
-
Nitrogen/Argon inlet and outlet (bubbler)
-
Heating mantle with a temperature controller
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Setup: Assemble the reaction apparatus (three-neck flask, mechanical stirrer, condenser, and gas inlet/outlet) and dry it thoroughly in an oven or with a heat gun under a flow of inert gas.
-
Charging the Reactor: Under a positive pressure of nitrogen or argon, charge the flask with this compound (1 equivalent) and anhydrous potassium carbonate (1.1 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a monomer concentration of approximately 20-25% (w/v).
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove any residual oxygen. Maintain a gentle flow of inert gas throughout the reaction.
-
Reaction: Begin stirring and slowly heat the reaction mixture to 140-150 °C. Maintain this temperature for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a stirred excess of methanol to precipitate the polymer.
-
Collect the polymer by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with deionized water to remove any remaining salts.
-
To ensure complete removal of inorganic salts, stir the polymer in a 5% aqueous HCl solution for 1 hour, followed by filtration and washing with deionized water until the filtrate is neutral.
-
Finally, wash the polymer with methanol to remove any low molecular weight oligomers.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Diagram of the Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of poly(2,3,4,5-tetrafluorophenylene oxide).
Characterization of the Polymer
The synthesized poly(2,3,4,5-tetrafluorophenylene oxide) should be characterized to determine its structure, molecular weight, and thermal properties.
Table 1: Polymer Characterization Techniques
| Technique | Purpose | Expected Results |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the ether linkage and the disappearance of the phenolic -OH group. | Appearance of a strong C-O-C stretching band (around 1250 cm⁻¹). Disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | To elucidate the detailed chemical structure of the polymer. | ¹H NMR: Absence of the phenolic proton signal. ¹⁹F NMR: Complex multiplets corresponding to the fluorine atoms on the polymer backbone. ¹³C NMR: Signals corresponding to the aromatic carbons, including those bonded to oxygen and fluorine. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). | Mₙ and Mₙ values will depend on the reaction conditions. A PDI close to 2 is expected for a typical step-growth polymerization. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | High decomposition temperature (typically > 400 °C) in an inert atmosphere, indicating excellent thermal stability. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (T₉) and melting temperature (Tₘ), if applicable. | A high T₉ is expected due to the rigid polymer backbone. The polymer may be amorphous or semi-crystalline. |
Potential Applications
Polymers derived from this compound are expected to possess a unique combination of properties that make them suitable for a range of high-performance applications:
-
High-Frequency Electronics: Their low dielectric constant and thermal stability make them promising candidates for use as insulating materials in high-frequency printed circuit boards and microelectronics.
-
Chemically Resistant Coatings and Linings: The high fluorine content should impart excellent resistance to a wide range of chemicals, making these polymers suitable for protective coatings in harsh environments.
-
Advanced Membranes: The rigid polymer backbone and tunable properties could be advantageous for the development of membranes for gas separation or filtration applications.
-
Pharmaceutical and Biomedical Devices: The biocompatibility and inertness of some fluoropolymers suggest potential applications in medical devices and drug delivery systems.[1]
Safety Precautions
-
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The polymerization reaction should be carried out in a well-ventilated fume hood.
-
Fluorinated compounds can release toxic fumes upon decomposition at high temperatures. Ensure adequate ventilation and avoid overheating the polymer.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Conclusion
The synthesis of fluorinated polymers from this compound via nucleophilic aromatic substitution offers a pathway to novel materials with exceptional properties. By carefully controlling the reaction parameters, researchers can tailor the molecular weight and characteristics of the resulting polymers for a variety of advanced applications. This guide provides a foundational understanding and practical protocols to facilitate the exploration and development of this promising class of materials.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. chemimpex.com [chemimpex.com]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Detailed protocol for the synthesis of 2,3,4,5-Tetrafluorophenol derivatives
An In-Depth Guide to the Synthesis of 2,3,4,5-Tetrafluorophenol and Its Derivatives
Introduction
Polyfluorinated aromatic compounds are cornerstones in modern chemistry, serving as critical building blocks in pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, tetrafluorophenols are particularly valuable intermediates due to the unique electronic properties conferred by the fluorine atoms and the versatile reactivity of the hydroxyl group. These compounds are utilized in the synthesis of liquid crystals, functional polymers, and a range of biologically active molecules, including fungicides and diabetes medications.[1]
This guide provides a comprehensive overview of the detailed protocols for synthesizing this compound and its derivatives. As a senior application scientist, this document moves beyond simple step-by-step instructions to elucidate the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters that ensure successful, reproducible outcomes. We will explore the dominant synthetic pathways, focusing on the mechanistic intricacies of nucleophilic aromatic substitution (SNAr), and provide field-tested protocols for key transformations.
Chapter 1: The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of fluorinated phenols from perfluoroarenes is primarily governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike electron-rich benzene, which favors electrophilic substitution, the potent inductive electron-withdrawing effect of multiple fluorine atoms renders the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.[2][3]
1.1. The SNAr Pathway: A Two-Step Process
The SNAr reaction is generally understood to proceed via a two-step addition-elimination pathway.[4]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex : A nucleophile (e.g., OH⁻) attacks the electron-poor carbon of the fluoroaromatic ring. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing substituents.
-
Elimination of the Leaving Group : Aromaticity is restored in a rapid subsequent step through the expulsion of a leaving group, which, in this context, is a fluoride ion (F⁻).
While the two-step mechanism is prevalent, some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur simultaneously, particularly when non-fluoride leaving groups are involved or the aromatic ring lacks strong electron-withdrawing groups.[5]
Caption: General mechanism for SNAr reaction.
1.2. Regioselectivity in Subsequent Substitutions
When a monosubstituted pentafluorobenzene derivative reacts with another nucleophile, the position of the second substitution is critical. In the majority of cases involving strong nucleophiles, the incoming group is directed to the para position relative to the existing substituent.[2][3] This regioselectivity is attributed to the superior resonance stabilization of the Meisenheimer complex when the attack occurs at the C-4 position.
Chapter 2: Synthetic Protocols
This section details validated protocols for the synthesis of tetrafluorophenols and their precursors. Safety is paramount; all procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of Pentafluorophenol from Hexafluorobenzene
The direct hydrolysis of hexafluorobenzene is a foundational method for producing pentafluorophenol, a key precursor to tetrafluorophenol derivatives. This reaction leverages the SNAr mechanism using a strong hydroxide base under elevated temperature and pressure.[2]
Experimental Workflow
Caption: Workflow for pentafluorophenol synthesis.
Reagents and Conditions
| Reagent/Parameter | Quantity/Value | Rationale |
| Hexafluorobenzene (C₆F₆) | 1.0 mol | Starting perfluoroaromatic substrate. |
| Potassium Hydroxide (KOH) | 1.2 mol | Nucleophilic source of hydroxide (OH⁻). A slight excess ensures complete reaction. |
| Water (H₂O) | ~500 mL | Preferred solvent for this high-temperature hydrolysis.[2] |
| Temperature | 175 °C | Required to overcome the activation energy for the SNAr reaction. |
| Pressure | Autogenous | Reaction is performed in a sealed pressure vessel (autoclave). |
| Reaction Time | 4-6 hours | Typical duration to achieve high conversion. |
Step-by-Step Methodology
-
Reactor Setup : In a suitable high-pressure autoclave, combine hexafluorobenzene, potassium hydroxide, and water.
-
Reaction : Seal the autoclave and heat the mixture to 175 °C with constant stirring. Maintain this temperature for 4-6 hours.
-
Cooling and Quenching : After the reaction period, cool the autoclave to room temperature. Carefully vent any residual pressure.
-
Acidification : Transfer the reaction mixture to a large beaker and slowly acidify with concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH < 2). This protonates the pentafluorophenoxide salt to yield the phenol.
-
Extraction : Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).
-
Drying and Concentration : Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification : Purify the crude product by vacuum distillation to yield pure pentafluorophenol. A high yield (approx. 85%) can be expected.[2]
Protocol 2: Synthesis of 2,3,5,6-Tetrafluorophenol from Pentafluorobenzoic Acid
An alternative and highly effective route avoids the use of hexafluorobenzene, starting instead from the more commercially available pentafluorobenzoic acid.[6] This method proceeds in two distinct stages: nucleophilic substitution of the para-fluorine atom, followed by decarboxylation.[7]
Reaction Scheme
Pentafluorobenzoic Acid → 4-Hydroxy-2,3,5,6-tetrafluorobenzoic acid → 2,3,5,6-Tetrafluorophenol
Reagents and Conditions (Stage 1: Hydroxylation)
| Reagent/Parameter | Quantity/Value | Rationale |
| Pentafluorobenzoic Acid | 1.0 mol | Starting material. |
| Potassium Hydroxide (30% aq.) | ~1.7 mol | Inorganic base and nucleophile. |
| Benzyltriethylammonium chloride | 0.2-0.5 mol | Phase transfer catalyst to facilitate the reaction between the aqueous and organic phases.[7] |
| Water | 2-10x weight of acid | Solvent.[7] |
| Temperature | 120 °C (Reflux) | Reaction temperature. |
Step-by-Step Methodology (Stage 1)
-
Initial Setup : To a reaction kettle, add 2,3,4,5,6-pentafluorobenzoic acid, water, and begin stirring.[7]
-
Addition of Reagents : Add a 30% aqueous solution of potassium hydroxide, followed by the phase transfer catalyst (e.g., benzyltriethylammonium chloride).[7]
-
Reaction : Heat the mixture to 120 °C and maintain a reflux for approximately 3 hours.[7]
-
Work-up : Cool the reaction, filter, and wash the filter cake. Neutralize the filtrate with hydrochloric acid to a pH of 2, which precipitates the 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid solid.[7]
-
Isolation : Extract the product with an organic solvent like diethyl ether and concentrate to obtain the solid intermediate. A yield of over 90% is reported.[7]
Step-by-Step Methodology (Stage 2: Decarboxylation)
-
Dissolution : Dissolve the 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid obtained from Stage 1 in a high-boiling point solvent (e.g., N,N-Dimethylformamide).
-
Decarboxylation : Heat the solution to 80-160 °C. The carboxyl group is eliminated as CO₂, yielding the final product.[7]
-
Purification : The crude 2,3,5,6-tetrafluorophenol can be purified by distillation or crystallization.
Protocol 3: Synthesis of Tetrafluorophenyl Ether Derivatives
The synthesis of ether derivatives can be readily achieved by reacting a polyfluoroarene with an alkoxide. This is a versatile method for introducing a variety of side chains.
Experimental Workflow
Caption: Workflow for pentafluoroanisole synthesis.
Step-by-Step Methodology (Example: Pentafluoroanisole)
-
Reagent Preparation : Prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction : To the sodium methoxide solution, add hexafluorobenzene dropwise.
-
Reflux : Heat the reaction mixture to reflux for several hours. The progress can be monitored by GC-MS.
-
Work-up : After cooling, pour the reaction mixture into water and extract the product with diethyl ether.
-
Purification : Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting pentafluoroanisole can be further purified by distillation.[2] Further reaction can produce tetrafluoro-p-dimethoxybenzene.[2]
Chapter 3: Safety, Purification, and Characterization
3.1. Safety and Handling
-
Hexafluorobenzene : Is a volatile liquid. Handle only in a chemical fume hood. Avoid inhalation and skin contact.
-
Potassium Hydroxide : Is highly corrosive. Causes severe skin burns and eye damage. Wear appropriate gloves and eye protection.
-
Organolithium Reagents : (If used in alternative syntheses) Are pyrophoric and react violently with water. Require handling under a strict inert atmosphere.[8]
-
High-Pressure Reactions : Autoclaves must be used by trained personnel and regularly inspected. Ensure a blast shield is in place.
3.2. Purification and Characterization
-
Purification : The primary methods for purifying tetrafluorophenol and its derivatives are vacuum distillation and recrystallization from a suitable solvent (e.g., heptane/dichloromethane).[9] Steam distillation can also be an effective technique for separating the product from non-volatile impurities.[10]
-
Characterization : The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is particularly diagnostic for fluorinated aromatics, providing distinct signals for fluorine atoms in different chemical environments. ¹H and ¹³C NMR are also essential.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms the molecular weight and purity of the compound.
-
Melting Point : A sharp melting point range is indicative of a pure crystalline solid. The melting point for 2,3,5,6-Tetrafluorophenol is 37-39 °C.[1]
-
Conclusion
The synthesis of this compound derivatives is accessible through well-established protocols rooted in the principles of nucleophilic aromatic substitution. The choice of synthetic route—be it the direct hydrolysis of hexafluorobenzene or the decarboxylation of a substituted benzoic acid—depends on starting material availability, scalability, and safety considerations. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can reliably produce these valuable fluorinated building blocks for a wide array of applications in science and industry.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Volume # 4(125), July - August 2019 — "Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids " [notes.fluorine1.ru]
- 7. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]
- 8. CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol - Google Patents [patents.google.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. 2,3,5,6-Tetrafluorophenol synthesis - chemicalbook [chemicalbook.com]
The Alchemist's Fluorine: A Guide to 2,3,4,5-Tetrafluorophenol in Medicinal Chemistry
Introduction: Beyond the Common Isomer
In the vast toolkit of fluorinated building blocks available to the medicinal chemist, phenols—particularly polyfluorinated phenols—hold a place of distinction. The strategic introduction of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity (logP), and binding affinity, making these reagents powerful tools in drug design. While pentafluorophenol and the more common 2,3,5,6-tetrafluorophenol are workhorses in the field, their less-celebrated isomer, 2,3,4,5-tetrafluorophenol , offers unique reactivity and potential for scaffold diversification.
Historically considered a "poorly available" reagent, recent synthetic advances have made this building block more accessible, opening new avenues for its application.[1][2][3] This guide provides an in-depth look at the strategic application of this compound, moving beyond simple theory to deliver field-proven insights and actionable protocols for researchers at the forefront of drug discovery.
Physicochemical Properties & Strategic Value
The arrangement of the four fluorine atoms alongside the hydroxyl group in this compound dictates its chemical personality. The intense electron-withdrawing nature of the fluorine atoms renders the aromatic ring highly electron-deficient and significantly increases the acidity of the phenolic proton. This unique electronic profile is the cornerstone of its utility in synthesis.
| Property | Value | Source |
| CAS Number | 3467-85-4 | [4] |
| Molecular Formula | C₆H₂F₄O | [4] |
| Molecular Weight | 166.07 g/mol | [4] |
| Appearance | White to light yellow solid/liquid | |
| IUPAC Name | This compound | [4] |
Core Application I: The Activated Ester Strategy for Amide Bond Formation
The primary and most powerful application of this compound is in the formation of "active esters." The tetrafluorophenoxide anion is an exceptional leaving group, making its corresponding esters highly susceptible to nucleophilic attack by amines. This reactivity facilitates the clean and efficient formation of amide bonds under mild conditions, a critical step in the synthesis of countless drug candidates.
Causality of Activation: The electron-withdrawing fluorine atoms stabilize the resulting phenoxide anion after it departs, lowering the activation energy of the nucleophilic acyl substitution. This leads to faster reaction rates and often reduces the need for harsh coupling reagents that can cause side reactions or racemization of chiral centers. This strategy is particularly valuable in peptide synthesis and in the late-stage functionalization of complex molecules.
References
Application Notes and Protocols: 2,3,4,5-Tetrafluorophenol as an Internal Standard for Quantitative Analysis
Introduction: The Imperative for Precision in Quantitative Analysis
In the landscape of scientific research and drug development, the accuracy and precision of analytical measurements are paramount. Quantitative analysis, particularly in complex matrices such as environmental samples and biological fluids, is susceptible to variations arising from sample preparation, instrument drift, and matrix effects. The use of an internal standard (IS) is a cornerstone technique to mitigate these variabilities and ensure the integrity of analytical data.[1][2][3] An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibration standards, and quality control samples.[1] Its primary role is to normalize the analytical signal of the analyte, thereby compensating for fluctuations throughout the analytical workflow.
This application note provides a comprehensive guide to the use of 2,3,4,5-tetrafluorophenol as an internal standard for the quantitative analysis of phenolic and other semi-volatile organic compounds by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). We will delve into the rationale for its selection, its key physicochemical properties, and detailed, field-proven protocols for its application.
Rationale for Selecting this compound as an Internal Standard
The selection of an appropriate internal standard is a critical decision in analytical method development. The ideal IS should mimic the analyte's behavior during extraction, derivatization (if any), and chromatographic analysis without interfering with the analyte's signal.[3][4][5] this compound emerges as an excellent candidate for several reasons:
-
Structural Similarity to Phenolic Analytes: Its phenolic backbone makes it an ideal IS for the analysis of other phenols and substituted phenols, as it is likely to exhibit similar extraction efficiencies and chromatographic behavior.
-
Distinct Mass Spectrometric Signature: The presence of four fluorine atoms gives this compound a unique and high-mass fragmentation pattern in mass spectrometry, minimizing the risk of isobaric interference from endogenous sample components.
-
Chromatographic Separation: It can be readily separated from a wide range of analytes on common gas and liquid chromatography columns.
-
Commercial Availability and Purity: High-purity this compound is commercially available, ensuring consistency and accuracy in the preparation of standard solutions.
-
Chemical Inertness: The fluorine substituents enhance its chemical stability, making it less susceptible to degradation during sample processing.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is essential for its effective implementation.
| Property | Value | Source |
| Molecular Formula | C₆H₂F₄O | --INVALID-LINK--[6] |
| Molecular Weight | 166.07 g/mol | --INVALID-LINK--[6] |
| Appearance | White to light yellow crystalline solid | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. | General chemical knowledge |
| XLogP3 | 2.1 | --INVALID-LINK--[6] |
Experimental Protocols
The following protocols are provided as a guide and should be optimized and validated for specific applications and matrices according to regulatory guidelines such as those from the FDA and EPA.[7][8][9]
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
-
This compound (≥98% purity)
-
Methanol (HPLC or GC grade)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance (readable to 0.01 mg)
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the solid in methanol and bring the volume to the mark.
-
Stopper the flask and mix thoroughly by inversion.
-
This stock solution should be stored at 2-8°C and protected from light.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Pipette 1 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Mix thoroughly. This working solution is used to spike samples, calibration standards, and quality controls.
-
Protocol 2: Sample Preparation and Spiking
Objective: To incorporate the internal standard into samples, calibration standards, and quality controls at a consistent concentration.
Workflow Diagram:
Caption: Workflow for incorporating the internal standard.
Procedure:
-
Sample Spiking: To 1 mL of each sample, add a predetermined volume (e.g., 50 µL) of the 10 µg/mL this compound working solution. This results in a final IS concentration of 500 ng/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte(s) of interest. Add the same volume of the internal standard working solution to each calibration standard as was added to the samples.
-
Quality Controls (QCs): Prepare low, medium, and high concentration QCs by spiking blank matrix with the analyte(s). Add the same volume of the internal standard working solution to each QC.
-
Extraction: Proceed with the validated extraction method (e.g., liquid-liquid extraction, solid-phase extraction) for all samples, calibration standards, and QCs. The principles of such methods are outlined in EPA Method 525.2 for organic compounds in drinking water.[4]
Protocol 3: GC-MS Analysis
Objective: To establish a robust GC-MS method for the separation and detection of analytes and this compound.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Splitless, 250°C
-
Oven Program: 50°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
MS Source: 230°C
-
MS Quadrupole: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte Ions: To be determined based on the specific analyte(s).
-
This compound Ions: m/z 166 (quantifier), 146, 118 (qualifiers)
-
Data Analysis:
The concentration of the analyte is determined by calculating the ratio of the analyte peak area to the internal standard peak area. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve.
Principle of Internal Standard Calibration:
Caption: Principle of internal standard calibration curve generation.
Method Validation and Quality Control
A robust analytical method requires thorough validation to ensure its performance is suitable for its intended purpose. Key validation parameters, as outlined in FDA guidance, include:[8][9]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed by analyzing replicate QCs at different concentrations on different days.
-
Calibration Curve: The relationship between the response ratio and the concentration of the analyte should be linear over the expected concentration range of the samples.
-
Matrix Effect: The influence of sample components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte and internal standard in the matrix under different storage conditions.
Quality Control in Routine Analysis:
-
System Suitability: Inject a standard solution at the beginning of each analytical run to ensure the chromatographic system is performing optimally.
-
Calibration Curve: A fresh calibration curve should be run with each batch of samples.
-
QCs: Include low, medium, and high QCs in each analytical run to monitor the performance of the method.
-
Internal Standard Response: The peak area of this compound should be monitored across all samples. Significant variations may indicate a problem with sample preparation or instrument performance.
Conclusion
This compound is a highly suitable internal standard for the quantitative analysis of a wide range of phenolic and semi-volatile organic compounds. Its physicochemical properties and distinct mass spectrometric signature contribute to the development of robust and reliable analytical methods. By following the detailed protocols and validation guidelines presented in this application note, researchers, scientists, and drug development professionals can enhance the accuracy and precision of their quantitative analyses, leading to more trustworthy and reproducible results.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,3,4,5-Tetrafluorophenol
Abstract
This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2,3,4,5-tetrafluorophenol. This substrate is of significant interest in medicinal chemistry and materials science due to the strategic placement of its fluorine atoms and the directing influence of the hydroxyl group. These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth theoretical background, detailed experimental protocols, and insights into the causality behind experimental choices to ensure reproducible and efficient syntheses.
Introduction: The Unique Reactivity of this compound in SNAr Chemistry
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] The reaction is particularly effective on electron-deficient aromatic rings, where electron-withdrawing groups activate the ring towards nucleophilic attack.[2] Polyfluoroarenes are prime substrates for SNAr reactions due to the high electronegativity of fluorine atoms, which renders the aromatic core electrophilic.[3]
This compound presents a unique case. The four fluorine atoms create a highly electron-deficient ring system, predisposing it to nucleophilic attack. Furthermore, the hydroxyl group plays a dual role. In its protonated form, it is a moderately activating group. However, upon deprotonation to the phenoxide under basic conditions, it becomes a potent activating group, further enhancing the ring's susceptibility to nucleophilic substitution. This phenoxide is also a nucleophile itself, a characteristic that must be considered in reaction design.
The substitution pattern on this compound is regioselective. Nucleophilic attack is generally favored at the position para to the hydroxyl/phenoxide group (the C-5 position) due to the powerful resonance stabilization of the negative charge in the Meisenheimer intermediate.
Reaction Mechanism: A Stepwise versus Concerted Continuum
The classical mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[4] In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (a fluorine atom in this case). This forms a negatively charged, non-aromatic intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
However, recent studies have provided compelling evidence that not all SNAr reactions follow this stepwise path.[5] A concerted mechanism, where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group, is also possible.[6][7] The operative mechanism often depends on the nature of the substrate, the nucleophile, and the reaction conditions. For highly activated systems like polyfluoroarenes, the lifetime of the Meisenheimer intermediate can be very short, approaching a concerted transition state.
Experimental Protocols
General Considerations and Safety
Safety Precautions: this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many of the reagents used in these protocols, such as strong bases and volatile organic solvents, also carry significant risks.
Reagents and Solvents: All reagents should be of high purity. Solvents should be anhydrous, as the presence of water can interfere with the reaction, particularly when strong bases are used.
Inert Atmosphere: Many SNAr reactions, especially those involving organometallic reagents or air-sensitive bases, should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Protocol 1: O-Arylation with an Alkyl Halide
This protocol describes the synthesis of a 2,3,4,5-tetrafluorophenyl ether, a common structural motif in agrochemicals and pharmaceuticals.
Reaction Scheme:
dot
Caption: Workflow for O-Arylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C-N Bond Formation with an Amine
This protocol details the reaction with a primary or secondary amine to form a substituted tetrafluoroaniline derivative.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO or DMF.
-
Add the amine (1.2 eq).
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).[4]
-
Stir the reaction mixture at a temperature between 80-120 °C, monitoring the reaction progress by TLC. The optimal temperature will depend on the nucleophilicity of the amine.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: C-S Bond Formation with a Thiol
This protocol outlines the synthesis of a tetrafluorophenyl thioether.
Reaction Scheme:
dot
Caption: General Mechanism of SNAr on this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF or DMF.
-
If using NaH, add it (1.2 eq) to the solvent and cool to 0 °C.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles. Yields are highly dependent on the specific substrate and reaction optimization.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Alcohols/Phenols | Benzyl alcohol | K₂CO₃ | DMF | 60-80 | 4-12 |
| Amines | Morpholine | K₂CO₃ | DMSO | 80-120 | 6-24 |
| Thiols | Thiophenol | NaH | THF | 0 - RT | 2-8 |
| Carbon Nucleophiles | Malononitrile | NaH | DMF | RT - 50 | 3-10 |
Troubleshooting and Key Insights
-
Low Yield/Incomplete Reaction:
-
Cause: Insufficient activation, poor nucleophile, or inadequate temperature.
-
Solution: Ensure the base is strong enough to deprotonate the phenol and/or the nucleophile. Increase the reaction temperature incrementally, monitoring for decomposition. Consider using a more polar aprotic solvent like DMSO to accelerate the reaction.
-
-
Multiple Substitutions:
-
Cause: The mono-substituted product can sometimes be more reactive than the starting material.
-
Solution: Use a stoichiometric amount or a slight excess of the nucleophile. Monitor the reaction closely and stop it once the desired product is maximized. Lowering the reaction temperature can also improve selectivity.
-
-
Side Reactions:
-
Cause: The phenoxide can act as a nucleophile itself, leading to self-condensation or other side products.
-
Solution: This is less common but can be mitigated by controlling the stoichiometry and reaction temperature.
-
Conclusion
The nucleophilic aromatic substitution reactions of this compound offer a versatile and powerful platform for the synthesis of a wide range of fluorinated aromatic compounds. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can achieve high yields and selectivities. The protocols and insights provided in these application notes serve as a robust starting point for the development of novel molecules in the pharmaceutical and materials science industries.
References
- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Role of Tetrafluorophenols in Advanced Agrochemical Synthesis
Introduction: The Fluorine Advantage in Modern Agrochemicals
In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing efficacy, metabolic stability, and overall performance of active ingredients.[1] Polyfluorinated phenols, particularly tetrafluorophenol isomers, serve as highly valuable intermediates in the synthesis of a new generation of herbicides and fungicides.[2][3] While several isomers exist, this guide will focus on the application of 2,3,5,6-tetrafluorophenol , a symmetrically substituted and reactive precursor, to illustrate the synthetic principles and protocols relevant to this class of compounds. The concepts and methodologies discussed are broadly applicable to other isomers, such as 2,3,4,5-tetrafluorophenol, with considerations for their unique reactivity patterns.
The presence of multiple fluorine atoms on the phenyl ring of the precursor imparts several desirable characteristics to the final agrochemical product:
-
Enhanced Lipophilicity: Fluorine substitution increases the molecule's ability to penetrate the waxy cuticles of plants and the cellular membranes of fungi.
-
Metabolic Stability: The high strength of the carbon-fluorine bond makes the aromatic ring resistant to oxidative metabolism by the target organism, prolonging the compound's active lifespan.
-
Increased Acidity of the Phenolic Proton: The electron-withdrawing nature of fluorine atoms increases the acidity of the phenolic hydroxyl group, facilitating its reaction in key synthetic steps such as etherification.
This document provides a detailed overview of the synthetic utility of 2,3,5,6-tetrafluorophenol, with a focus on its application in the synthesis of aryloxyphenoxypropionate herbicides, a class of compounds known for their effectiveness in controlling grass weeds in broadleaf crops.
Core Application: Synthesis of Herbicidal Aryloxyphenoxypropionates
A primary application of 2,3,5,6-tetrafluorophenol in agrochemical synthesis is in the production of phenoxy herbicides. The core chemical transformation is the Williamson ether synthesis , a robust and widely used method for forming ether linkages.[4][5] In this context, the tetrafluorophenoxide ion acts as a nucleophile, displacing a leaving group from an alkyl halide, typically a derivative of a short-chain carboxylic acid like propanoic or acetic acid.[6]
The resulting aryloxyalkanoic acids mimic the natural plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible weed species.[7] The tetrafluorinated phenoxy moiety is crucial for the molecule's herbicidal activity and selectivity.
Logical Workflow for Synthesis
The synthesis of a tetrafluorophenoxy-based herbicide from 2,3,5,6-tetrafluorophenol generally follows a two-step process: deprotonation of the phenol followed by nucleophilic substitution.
Caption: General workflow for the synthesis of a tetrafluorophenoxy herbicide.
Detailed Protocols
The following protocols are representative examples of how 2,3,5,6-tetrafluorophenol can be utilized to synthesize a herbicidal compound. These procedures are based on established chemical principles for the synthesis of aryloxyphenoxypropionate herbicides.
Protocol 1: Synthesis of Ethyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate
This protocol details the synthesis of the ethyl ester of a tetrafluorinated phenoxypropanoic acid, which itself can exhibit herbicidal activity or serve as an intermediate for further derivatization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 2,3,5,6-Tetrafluorophenol | 166.07 | 8.30 | 50.0 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 | 75.0 |
| Ethyl 2-bromopropionate | 181.03 | 9.96 | 55.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 150 mL | - |
| Diethyl ether | - | 300 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,3,5,6-tetrafluorophenol (8.30 g, 50.0 mmol) and anhydrous potassium carbonate (10.37 g, 75.0 mmol).
-
Solvent Addition: Add 150 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. The choice of an aprotic polar solvent like DMF is crucial as it effectively solvates the potassium cation without interfering with the nucleophile.
-
Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere. The potassium carbonate acts as a base to deprotonate the acidic phenol, forming the potassium 2,3,5,6-tetrafluorophenoxide in situ.
-
Addition of Electrophile: Slowly add ethyl 2-bromopropionate (9.96 g, 55.0 mmol) to the reaction mixture using a dropping funnel. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to 70-80 °C and maintain this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting phenol. The elevated temperature is necessary to overcome the activation energy of the SN2 reaction.
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into 500 mL of cold water. b. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) to remove any unreacted acidic starting material, and then with brine (1 x 100 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ethyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 80-90% |
| Purity | >98% (by GC-MS) |
| Appearance | Colorless oil |
Protocol 2: Hydrolysis to 2-(2,3,5,6-tetrafluorophenoxy)propanoic Acid
The ester from Protocol 1 can be hydrolyzed to the corresponding carboxylic acid, which is often the more potent herbicidal form.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| Ethyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate | 266.18 | 10.65 | 40.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.40 | 60.0 |
| Ethanol | - | 100 mL | - |
| Water | - | 50 mL | - |
| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate | - | 200 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate (10.65 g, 40.0 mmol) in 100 mL of ethanol.
-
Saponification: Add a solution of sodium hydroxide (2.40 g, 60.0 mmol) in 50 mL of water to the flask.
-
Reaction: Heat the mixture to reflux and stir for 2-3 hours. The progress of the saponification can be monitored by TLC.
-
Work-up: a. After cooling, remove the ethanol under reduced pressure. b. Dilute the remaining aqueous solution with 100 mL of water and wash with a small amount of diethyl ether to remove any unreacted starting material. c. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form. d. Extract the product with ethyl acetate (3 x 75 mL). e. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purification: The resulting white solid can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-(2,3,5,6-tetrafluorophenoxy)propanoic acid.
Conclusion
2,3,5,6-Tetrafluorophenol is a powerful building block in the synthesis of advanced agrochemicals. Its unique electronic properties, conferred by the fluorine atoms, translate into final products with enhanced biological activity and stability. The Williamson ether synthesis provides a direct and efficient route to produce herbicidal aryloxyphenoxypropionates from this precursor. The protocols detailed herein offer a practical guide for researchers and scientists in the agrochemical industry to explore the synthesis of novel and effective crop protection solutions.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
Application Note: High-Sensitivity Methods for the Detection and Quantification of 2,3,4,5-Tetrafluorophenol in Environmental Matrices
Abstract
2,3,4,5-Tetrafluorophenol (TFP) is an emerging environmental contaminant, often used as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] Its persistence and potential toxicity necessitate robust and sensitive analytical methods for monitoring its presence in environmental samples such as water and soil. This application note provides detailed protocols for the quantification of TFP using two primary analytical workflows: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. We offer comprehensive guidance on sample preparation, including solid-phase extraction (SPE), and discuss the scientific rationale behind method selection and optimization to ensure data integrity and reliability for researchers and environmental scientists.
Introduction: The Analytical Challenge
This compound (TFP) belongs to the class of halogenated phenols, compounds that are often monitored due to their potential for environmental persistence and toxicity.[2][3] The analysis of TFP presents a distinct set of challenges. Its polarity and acidic nature can lead to poor chromatographic peak shape and retention on standard non-polar GC columns without derivatization.[4] Furthermore, achieving low detection limits in complex matrices like soil and wastewater requires highly efficient sample extraction and cleanup procedures to minimize matrix interference.[2][3]
This guide provides two validated workflows, each tailored to different laboratory capabilities and sample throughput requirements. The HPLC-MS/MS method offers high selectivity and sensitivity with minimal sample preparation, making it ideal for high-throughput screening of water samples. The GC-MS method, while requiring a derivatization step, provides excellent chromatographic resolution and is a well-established technique in many environmental laboratories.
Core Methodologies: HPLC-MS/MS vs. GC-MS
The choice between HPLC and GC is a critical decision point in method development.
-
HPLC-MS/MS: This is the preferred method for water samples due to its high sensitivity and specificity. It allows for the direct injection of concentrated extracts without the need for derivatization. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, minimizing the impact of co-eluting matrix components.[5]
-
GC-MS: This technique is a robust alternative, particularly for soil and sediment analysis. The primary challenge for GC analysis of phenols is their polarity and active hydroxyl group, which can cause peak tailing.[4] Derivatization is therefore an essential step to reduce polarity, increase volatility, and improve chromatographic performance.[6][7] Silylation is a common and effective derivatization technique for phenols.[6]
Sample Preparation: Extracting TFP from Environmental Matrices
Effective sample preparation is paramount for accurate quantification. It serves to isolate TFP from the sample matrix, concentrate it to detectable levels, and remove interfering substances.[8] Solid-Phase Extraction (SPE) is a versatile and efficient technique for both water and soil samples, offering advantages over traditional liquid-liquid extraction (LLE) such as reduced solvent consumption and improved sample cleanup.[2][3][9]
Protocol: Solid-Phase Extraction (SPE) for Water Samples
This protocol is optimized for extracting TFP from various aqueous matrices, including groundwater, surface water, and wastewater effluent.
Rationale: A polymeric reversed-phase sorbent (e.g., Oasis HLB) is chosen for its broad affinity for polar and non-polar compounds and its stability across a wide pH range.[10] Acidification of the sample to pH ~2 ensures that TFP, an acidic compound, is in its neutral form, maximizing its retention on the reversed-phase sorbent.
Step-by-Step Protocol:
-
Sample Preservation & Preparation: Collect a 250 mL water sample. If residual chlorine is present, quench with 50 mg of ascorbic acid. Acidify the sample to pH 2.0 with concentrated phosphoric acid.[11] Add an isotopic internal standard (e.g., this compound-¹³C₆) to the sample.
-
SPE Cartridge Conditioning: Condition an Oasis HLB (6 cc, 200 mg) SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water (pH 2.0). Do not allow the cartridge to go dry.
-
Sample Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[11]
-
Washing: After loading, wash the cartridge with 5 mL of HPLC-grade water to remove salts and other highly polar interferences.
-
Drying: Dry the cartridge under a vacuum or nitrogen stream for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped TFP from the cartridge with 6 mL of methanol into a collection tube.
-
Concentration: Evaporate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen at room temperature.[11] The sample is now ready for HPLC-MS/MS analysis.
Protocol: Extraction for Soil and Sediment Samples
For solid matrices, an extraction step is required prior to SPE cleanup.
Step-by-Step Protocol:
-
Sample Preparation: Homogenize a 10 g (dry weight) soil sample. Spike with an isotopic internal standard.
-
Solvent Extraction: Add 20 mL of a 1:1 mixture of acetone and dichloromethane to the sample in a centrifuge tube.
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Extract Collection: Decant the supernatant into a clean flask. Repeat the extraction (steps 2-4) two more times, combining the supernatants.
-
Solvent Exchange & SPE: Concentrate the combined extract to ~1 mL. Add 100 mL of HPLC-grade water (pH 2.0) and proceed with the SPE protocol described in Section 3.1, starting from step 3 (Sample Loading).
Workflow Visualization
Caption: Workflow for Solid-Phase Extraction of TFP.
Analytical Protocols and Parameters
Protocol: HPLC-MS/MS Analysis
Rationale: A reversed-phase C18 column provides excellent retention for moderately polar compounds like TFP.[12] The mobile phase consists of a weak acid (formic acid) in water and an organic modifier (acetonitrile). The acid suppresses the ionization of TFP's hydroxyl group, leading to better peak shape.[12] Tandem mass spectrometry is used in negative electrospray ionization (ESI) mode, which is highly effective for acidic phenols that readily deprotonate to form [M-H]⁻ ions.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | UHPLC System (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC) |
| Column | Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 15% B to 90% B over 10 minutes, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Mass Spectrometer | Triple Quadrupole MS (e.g., Sciex 7500, Thermo TSQ Altis) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | 2,3,4,5-TFP: Precursor Ion (Q1): 180.9 -> Product Ion (Q3): 122.9 (Quantifier), 141.0 (Qualifier) |
| ¹³C₆-TFP (IS): Precursor Ion (Q1): 186.9 -> Product Ion (Q3): 127.9 |
Note: MRM transitions should be empirically optimized for the specific instrument used.
Protocol: GC-MS Analysis with Derivatization
Rationale: Silylation is a robust derivatization technique that replaces the active hydrogen on the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6] This reaction, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases the volatility of TFP and reduces its polarity, resulting in sharp, symmetrical peaks on a standard GC column.[6][7] A low-polarity 5% phenyl-methylpolysiloxane column is ideal for separating a wide range of derivatized organic pollutants.[13]
Step-by-Step Derivatization Protocol:
-
Solvent Exchange: Take the 0.5 mL concentrated extract from the SPE procedure (Section 3.1) and exchange the solvent to 100 µL of pyridine. Pyridine acts as a catalyst and solvent for the reaction.
-
Add Reagent: Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) to the extract. TMCS is a catalyst that enhances the reaction rate.[6]
-
Reaction: Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Gas Chromatograph with Autosampler (e.g., Agilent 8890, Shimadzu GC-2030) |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temp. | 275 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Mass Spectrometer | Single Quadrupole or Ion Trap MS (e.g., Thermo ISQ 7000, Agilent 5977) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Source Temp. | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (TFP-TMS) | Quantifier Ion: m/z 254 (Molecular Ion) Qualifier Ions: m/z 239, 73 |
Note: SIM ions should be confirmed by analyzing a derivatized TFP standard.
Logical Relationship of Analytical Choices
Caption: Decision logic for selecting an analytical method.
Quality Assurance and Method Validation
To ensure the trustworthiness of the generated data, a rigorous method validation process is essential.[14][15] The validation should assess linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ).
Validation Parameters:
| Parameter | Description & Acceptance Criteria |
| Linearity | A calibration curve should be prepared using at least five concentration levels. The coefficient of determination (r²) should be ≥ 0.995. |
| Accuracy (Recovery) | Determined by analyzing matrix samples spiked at low, medium, and high concentrations (n=6 at each level). Mean recovery should be within 70-120%.[10] |
| Precision (RSD) | Calculated as the relative standard deviation (RSD) of replicate spiked samples. The RSD should be ≤ 15%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably distinguished from the baseline noise, typically defined as a signal-to-noise ratio (S/N) of 3.[10] |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy, typically defined as a signal-to-noise ratio (S/N) of 10. |
Expected Performance Data (Illustrative):
| Method | Matrix | Expected LOQ (ng/L or µg/kg) | Mean Recovery (%) | RSD (%) |
| HPLC-MS/MS | Water | 0.5 - 2.0 ng/L | 85 - 110 | < 10 |
| GC-MS | Water | 5.0 - 10 ng/L | 80 - 115 | < 15 |
| GC-MS | Soil | 0.5 - 2.0 µg/kg | 75 - 110 | < 15 |
These values are illustrative and must be determined experimentally by each laboratory.
Conclusion
The analytical methods detailed in this application note provide robust and reliable protocols for the quantification of this compound in environmental water and soil samples. The HPLC-MS/MS method is recommended for its superior sensitivity and high-throughput capabilities, especially for aqueous samples. The GC-MS method offers a well-established and dependable alternative that is suitable for a wide range of environmental laboratories. Proper implementation of the described sample preparation, instrumental analysis, and quality control procedures will ensure the generation of high-quality, defensible data for environmental monitoring and research.
References
- 1. 2,3,5,6-tetrafluorophenol | 769-39-1 | FT104764 [biosynth.com]
- 2. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.gnest.org [journal.gnest.org]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase extraction and capillary electrophoresis determination of phenols from soil after alkaline CuO oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of available phenolic compounds in soils by liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
The Untapped Potential of 2,3,4,5-Tetrafluorophenol in Advanced Materials and Coatings: Application Notes and Protocols
Introduction: The Unique Profile of a Highly Fluorinated Phenolic Building Block
In the realm of advanced materials, the strategic incorporation of fluorine atoms into molecular architectures offers a powerful tool for tailoring macroscopic properties. 2,3,4,5-Tetrafluorophenol, a highly fluorinated aromatic compound, stands as a compelling yet underexplored building block for the next generation of high-performance polymers and functional coatings. The dense arrangement of fluorine atoms on the phenolic ring imparts a unique combination of properties, including high thermal stability, chemical inertness, hydrophobicity, and a low dielectric constant. These attributes stem from the high bond energy of the carbon-fluorine bond and the "shielding" effect of the fluorine atoms. This guide provides a comprehensive overview of the potential applications of this compound, complete with detailed, field-proven protocols to inspire and guide researchers in unlocking its capabilities. While direct literature on the applications of this specific isomer is limited, the principles outlined herein are grounded in the well-established chemistry of analogous fluorinated phenols, such as pentafluorophenol and 2,3,5,6-tetrafluorophenol.
PART 1: Core Applications in Advanced Materials
The distinct electronic and steric properties of this compound make it a versatile precursor for a range of advanced materials. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the phenolic proton and activates the aromatic ring for specific chemical transformations.
High-Performance Fluorinated Poly(arylene ether)s
Causality: Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. The incorporation of fluorine can further enhance these characteristics, particularly by increasing thermal stability, lowering the dielectric constant, and improving chemical resistance. The phenolic group of this compound can readily undergo nucleophilic aromatic substitution (SNAr) with activated aryl fluorides to form the ether linkages of the polymer backbone.
Potential Applications:
-
Low-k Dielectric Materials: For advanced microelectronics and high-frequency communication systems.
-
Chemically Resistant Membranes: For gas separation and harsh chemical filtration.
-
High-Temperature Adhesives and Composites: For aerospace and automotive applications.
Specialty Epoxy Resins and Coatings
Causality: The phenolic hydroxyl group of this compound can react with epichlorohydrin to form a fluorinated epoxy resin. Alternatively, it can be used as a curing agent or a modifier for existing epoxy formulations. The fluorinated moieties are expected to migrate to the surface of the cured resin, creating a low-surface-energy coating with excellent hydrophobicity and chemical resistance.
Potential Applications:
-
Hydrophobic and Oleophobic Coatings: For anti-fouling, self-cleaning, and anti-graffiti surfaces.
-
Chemically Resistant Linings: For storage tanks, pipelines, and chemical processing equipment.
-
High-Performance Adhesives: With enhanced thermal stability and moisture resistance.
Fluorinated Acrylate Monomers for Advanced Coatings
Causality: this compound can be reacted with acryloyl chloride or methacryloyl chloride to synthesize the corresponding fluorinated acrylate or methacrylate monomers. These monomers can then be polymerized or copolymerized to create a wide range of functional coatings with tailored properties. The resulting polymers will possess the inherent characteristics of fluorinated materials, such as low surface energy and high durability.
Potential Applications:
-
UV-Curable Coatings: For optical fibers, electronic components, and protective films.
-
Weather-Resistant Paints and Varnishes: With excellent color retention and resistance to degradation.
-
Hydrophobic Textile Finishes: To impart water and oil repellency to fabrics.
PART 2: Experimental Protocols and Methodologies
A Note on Safety: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Protocol 1: Synthesis of a Fluorinated Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of a poly(arylene ether) from this compound and a bis(fluorophenyl) monomer, such as decafluorobiphenyl.
Materials:
-
This compound (1.0 eq)
-
Decafluorobiphenyl (1.0 eq)
-
Anhydrous Potassium Carbonate (K2CO3) (1.2 eq)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
Procedure:
-
Setup: Assemble and flame-dry the reaction flask. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Charging Reactants: To the flask, add this compound, decafluorobiphenyl, and potassium carbonate.
-
Solvent Addition: Add DMAc and toluene (typically in a 4:1 v/v ratio) to the flask to achieve a solids concentration of approximately 20-30% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 4-6 hours to ensure the removal of water.
-
Polymerization: After dehydration, carefully remove the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-180 °C to initiate polymerization. Monitor the viscosity of the reaction mixture. The reaction is typically complete within 8-24 hours, as indicated by a significant increase in viscosity.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute it with additional DMAc if necessary. Slowly pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.
-
Washing: Filter the fibrous polymer and wash it extensively with hot deionized water to remove any inorganic salts, followed by a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization:
-
Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 19F, 13C).
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Expected Properties of the Resulting Fluorinated Poly(arylene ether):
| Property | Expected Value/Characteristic |
| Glass Transition Temp. (Tg) | > 200 °C |
| Thermal Decomposition Temp. | > 450 °C (in N2) |
| Dielectric Constant | < 2.8 |
| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP) |
| Water Uptake | < 0.5% |
Protocol 2: Surface Modification of Glass via Silanization with a 2,3,4,5-Tetrafluorophenoxy-terminated Silane
This protocol outlines the creation of a hydrophobic glass surface using a custom-synthesized silane coupling agent derived from this compound.
Part A: Synthesis of (3-(2,3,4,5-Tetrafluorophenoxy)propyl)triethoxysilane
Materials:
-
This compound (1.0 eq)
-
(3-Chloropropyl)triethoxysilane (1.1 eq)
-
Potassium Carbonate (K2CO3) (1.5 eq)
-
Anhydrous Acetone
-
Anhydrous Toluene
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous acetone.
-
Add potassium carbonate and (3-chloropropyl)triethoxysilane.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture, filter off the inorganic salts, and remove the acetone under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Part B: Surface Modification of Glass Slides
Materials:
-
Glass slides
-
Piranha solution (H2SO4:H2O2, 3:1 v/v) - EXTREME CAUTION!
-
(3-(2,3,4,5-Tetrafluorophenoxy)propyl)triethoxysilane
-
Anhydrous Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Cleaning: Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate PPE).
-
Rinsing: Thoroughly rinse the slides with deionized water and then with ethanol. Dry the slides under a stream of nitrogen.
-
Silanization: Prepare a 1-2% (v/v) solution of (3-(2,3,4,5-tetrafluorophenoxy)propyl)triethoxysilane in anhydrous toluene.
-
Immerse the cleaned and dried glass slides in the silane solution for 2-4 hours at room temperature.
-
Rinsing and Curing: Remove the slides from the solution and rinse them with fresh toluene to remove any unreacted silane.
-
Cure the slides in an oven at 110-120 °C for 1 hour.
-
Final Cleaning: Sonicate the slides in ethanol for 5 minutes to remove any physisorbed silane molecules. Dry the slides with nitrogen.
Characterization:
-
Hydrophobicity: Static water contact angle measurement.
-
Surface Composition: X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of fluorine and silicon.
-
Surface Morphology: Atomic Force Microscopy (AFM).
PART 3: Visualization of Key Processes
Diagram 1: Synthesis of a Fluorinated Poly(arylene ether)
Caption: Workflow for the synthesis of a fluorinated poly(arylene ether).
Diagram 2: Surface Modification Workflow
Caption: Step-by-step process for creating a hydrophobic surface.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3,5,6-Tetrafluorophenol
A Guide for Researchers and Drug Development Professionals
Note on Isomer Specificity: This document focuses on the synthesis of 2,3,5,6-Tetrafluorophenol, a widely used intermediate in pharmaceuticals and materials science, for which robust synthetic routes are well-documented.[1][2] The synthesis of the 2,3,4,5-tetrafluorophenol isomer involves different precursors and reaction pathways not covered here.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis and handling of 2,3,5,6-Tetrafluorophenol.
Q1: What are the most established starting materials for synthesizing 2,3,5,6-Tetrafluorophenol?
The two most prevalent and high-yielding industrial methods start from either Pentafluorobenzoic Acid or 1,2,4,5-Tetrafluorobenzene.
-
From Pentafluorobenzoic Acid: This route involves a hydrolysis and subsequent decarboxylation, often favored for its operational simplicity and high yields.[3]
-
From 1,2,4,5-Tetrafluorobenzene: This method utilizes organolithium chemistry followed by oxidation.[4] It requires more stringent reaction conditions (low temperature, inert atmosphere) but is also very effective.[3][4]
Q2: What are the typical yields and purity levels for these synthetic routes?
With proper optimization and purification, both primary routes can achieve excellent results.
-
The method starting from pentafluorobenzoic acid reports yields as high as 95% with a purity of 99.8% after rectification.[1][5]
-
The route using 1,2,4,5-tetrafluorobenzene can achieve a total two-step reaction yield of over 80% with product purity exceeding 99.0%.[4]
Q3: What are the critical safety precautions for this synthesis?
The synthesis involves hazardous materials requiring strict safety protocols.
-
Reagents: Organolithium reagents like butyllithium are highly pyrophoric and react violently with water.[3] Strong acids (sulfuric, hydrochloric) and bases are corrosive.[1][3] Pentafluorophenol itself is toxic and can cause severe skin burns and eye damage.[6]
-
Handling: All manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For the organolithium route, anhydrous and oxygen-free conditions under an inert gas (e.g., Argon or Nitrogen) are essential for both safety and reaction success.[3][4]
Q4: How should I properly store the final 2,3,5,6-Tetrafluorophenol product?
Proper storage is crucial to maintain its purity and stability. 2,3,5,6-Tetrafluorophenol should be sealed tightly and stored away from light.[1] The storage area must be a cool, ventilated warehouse, kept away from fire, heat sources, and incompatible substances like strong bases and oxidants.[1][7] The warehouse temperature should generally not exceed 26°C.[1]
Section 2: Synthesis Route Deep Dive: From Pentafluorobenzoic Acid
This pathway is often selected for its high efficiency and more accessible reaction conditions compared to organometallic routes. The process occurs in two main stages: the formation of a 4-hydroxy-tetrafluorobenzoic acid intermediate, followed by decarboxylation.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,3,5,6-Tetrafluorophenol from Pentafluorobenzoic Acid.
Optimized Experimental Protocol
This protocol synthesizes insights from established methods to provide a robust, step-by-step guide.[1][5]
Step 1: Hydrolysis
-
Charge a suitable glass reactor with N,N-dimethylformamide (DMF) (approx. 4 parts by weight relative to pentafluorobenzoic acid) and sodium acetate (approx. 2 parts by weight).[5]
-
While maintaining the temperature between 50-55°C, add pentafluorobenzoic acid (1 part by weight) to the mixture.[5]
-
Heat the reaction mixture to reflux and maintain for approximately 6 hours.[1][5]
-
In-Process Control: Monitor the reaction progress using HPLC. The reaction is considered complete when the content of the starting material, pentafluorobenzoic acid, is below 1.0%.[1]
Step 2: Decarboxylation and Purification
-
Once the initial reaction is complete, cool the mixture to below 80°C.[1]
-
Carefully add 98% concentrated sulfuric acid to the reactor to adjust the pH to less than 1. This step is critical for efficient decarboxylation.[1][5]
-
Slowly heat the acidified mixture to reflux and maintain for approximately 5 hours.[1]
-
After the reflux is complete, perform steam distillation to separate the crude organic product.[1][5]
-
The collected lower organic layer should be further purified by vacuum rectification to obtain high-purity 2,3,5,6-tetrafluorophenol.[5] The final product is a white crystalline solid upon cooling.[1]
Comparative Data on Reaction Conditions
| Parameter | Reference Example 1[1] | Reference Example 2[5] | Key Insight |
| Starting Material | Pentafluorobenzoic acid | Pentafluorobenzoic acid | Consistent starting material for this route. |
| Base/Reagent | Sodium Acetate | Sodium Acetate | Sodium acetate serves as the base for the initial hydrolysis step. |
| Solvent | DMF | DMF | DMF is the solvent of choice, facilitating the reaction at reflux temperatures. |
| Acid for Decarboxylation | 30% Conc. HCl | 98% Conc. H₂SO₄ | Strong acid is required to achieve a pH < 1, with both HCl and H₂SO₄ being effective. |
| Reported Yield | 94% | 95% | This route consistently produces very high yields. |
| Reported Purity | 99.8% (HPLC) | 99.8% | High purity is achievable with proper distillation and rectification. |
Section 3: Troubleshooting Guide
This guide uses a question-and-answer format to address specific issues you may encounter during synthesis.
Q: My final yield is significantly lower than the 90%+ reported. What are the likely causes?
A: Low yield is a common problem that can often be traced to specific steps in the process.
-
Incomplete Hydrolysis (Stage 1): The initial reaction may not have gone to completion. Always verify that <1% of the starting material remains using an in-process check like HPLC before proceeding to the acidification step.[1]
-
Improper pH for Decarboxylation: The decarboxylation step is highly pH-dependent. If the pH is not adjusted to be strongly acidic (less than 1), the reaction will be inefficient, leading to a significant loss in yield.[1][5]
-
Suboptimal Conditions in Organolithium Route: If using the 1,2,4,5-tetrafluorobenzene route, the yield is highly sensitive to reaction conditions. The presence of moisture or oxygen can quench the organolithium reagent. Furthermore, during the oxidation of the boronic acid intermediate, maintaining the pH between 3-4.5 is optimal; a pH above 5 can cause decomposition of the intermediate and increase byproduct formation, reducing the yield.[4]
-
Losses During Workup: Significant product loss can occur during purification. Ensure the steam distillation is efficient and that all of the organic layer is collected. Losses during vacuum rectification can also occur if the fractions are not cut carefully.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yields in 2,3,5,6-Tetrafluorophenol synthesis.
Q: My final product is impure after purification. What are the potential sources of contamination and how can I resolve this?
A: Impurities can arise from several sources, including unreacted starting materials, byproducts from side reactions, or intermediates.
-
Unreacted Starting Material: As mentioned, ensure the initial reaction stage goes to completion. The presence of pentafluorobenzoic acid in the final product indicates an incomplete reaction.
-
Isomeric Byproducts: While the described routes are generally regioselective, other methods, such as the direct hydrolysis of pentafluorobenzene, are known to produce isomers that are difficult to separate from the final product.[3]
-
Solvent Residue: Ensure that the final purification step (rectification) is sufficient to remove the high-boiling solvent (DMF).
-
Improving Purity: The most effective method for achieving high purity (>99%) is careful fractional distillation under vacuum (rectification).[4][5] For some solid phenols, recrystallization from an appropriate solvent system can also be an effective purification method.[4]
Q: The reaction seems to have stalled and is not progressing. What should I check first?
A: A stalled reaction is typically due to a critical parameter being out of specification.
-
Temperature: For the pentafluorobenzoic acid route, ensure the reaction mixture is truly at reflux. An inadequate temperature will slow or stall both the hydrolysis and decarboxylation steps.
-
Reagent Activity (Organolithium Route): The success of this route is entirely dependent on the activity of the organolithium reagent.[3] If the reaction fails to initiate, it is highly likely that the reagent was inactive (e.g., from an old bottle) or was quenched by residual moisture or oxygen in the solvent or glassware. Ensure all components are rigorously dried and the reaction is performed under a positive pressure of an inert gas.[3]
-
Catalyst Activity: Some routes may employ a phase transfer catalyst.[3] Ensure the catalyst is active and used in the correct molar ratio.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]
- 4. CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol - Google Patents [patents.google.com]
- 5. 2,3,5,6-Tetrafluorophenol synthesis - chemicalbook [chemicalbook.com]
- 6. Pentafluorophenol - Wikipedia [en.wikipedia.org]
- 7. 2,3,5,6-Tetrafluorophenol | 769-39-1 [chemicalbook.com]
Common side reactions and byproducts in 2,3,4,5-Tetrafluorophenol chemistry
Welcome to the technical support center for 2,3,4,5-Tetrafluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common side reactions and byproducts encountered when working with this highly versatile, fluorinated intermediate. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, helping you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercially available this compound and how do they arise?
A: Impurities in this compound often trace back to its synthesis route. Common methods involve the partial hydrolysis or oxidation of a more heavily fluorinated precursor.
-
Isomeric Tetrafluorophenols: Depending on the synthetic pathway, other isomers like 2,3,5,6-tetrafluorophenol may be present. For instance, synthesis starting from pentafluorobenzene can sometimes lead to a mixture of isomers if the initial substitution is not perfectly regioselective.[1]
-
Trifluorophenols: Incomplete fluorination of a phenol precursor or a side reaction involving hydrodefluorination during synthesis can result in various trifluorophenol isomers.
-
Pentafluorophenol: If the starting material is pentafluorobenzene or a related compound, residual unreacted starting material or incomplete reaction can lead to its presence.
-
Solvent Residues: Residual solvents from purification, such as toluene or N,N-dimethylformamide (DMF), may be present.[2][3]
It is crucial to analyze new batches of the reagent by GC-MS or ¹⁹F NMR to identify and quantify these potential impurities before use, as they can lead to unexpected byproducts in subsequent reactions.
Q2: I'm performing an O-alkylation (e.g., Williamson ether synthesis) on this compound and observing a significant amount of a high-molecular-weight byproduct. What could it be?
A: A common and often frustrating byproduct in reactions involving tetrafluorophenolates is the formation of polyfluorinated diaryl ethers.
Causality: The tetrafluorophenolate anion is a potent nucleophile. If your alkylating agent is not sufficiently reactive or is sterically hindered, the phenolate can instead attack another molecule of an activated fluoroaromatic compound present in the reaction mixture. In the context of O-alkylation, if there is any unreacted starting material or an aryl halide is used, the phenolate can displace a fluoride ion via Nucleophilic Aromatic Substitution (SNAr) to form a diaryl ether. The high electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to this type of nucleophilic attack.[4][5]
Troubleshooting Workflow: Minimizing Diaryl Ether Formation
Caption: Troubleshooting diaryl ether formation.
Q3: My reaction mixture is turning dark brown or black, suggesting decomposition. What is causing this?
A: Polyfluorinated phenols can be susceptible to oxidation, especially under basic conditions and at elevated temperatures.[6]
Causality: The phenolate anion is more electron-rich than the neutral phenol and is therefore more easily oxidized. The resulting phenoxy radical can then undergo a series of complex radical coupling and polymerization reactions, leading to the formation of dark, insoluble, tar-like materials. This is particularly problematic in the presence of trace metal impurities or atmospheric oxygen.
Preventative Measures:
-
Inert Atmosphere: Always run reactions, especially those involving the phenolate, under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Temperature Control: Avoid unnecessarily high reaction temperatures.
-
Base Selection: Use the mildest base necessary to deprotonate the phenol. Stronger bases may promote side reactions.
Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: You are attempting to substitute one of the fluorine atoms on this compound (or its corresponding ether) with a nucleophile (e.g., an amine, thiol, or alkoxide), but the conversion is low.
Root Cause Analysis & Solutions:
The SNAr mechanism relies on the stabilization of a negative charge in an intermediate complex (the Meisenheimer complex).[7][8] The rate and success of the reaction are highly dependent on several factors.
Table 1: Troubleshooting Low SNAr Yields
| Potential Cause | Explanation | Recommended Action |
| Poor Nucleophile | The incoming nucleophile may not be strong enough to attack the electron-deficient ring effectively. | Increase nucleophilicity by using a stronger base or switching to a more polar aprotic solvent (e.g., DMF, DMSO) that solvates the cation but leaves the anion nucleophile "bare" and more reactive. |
| Steric Hindrance | Either the nucleophile or the substitution site on the ring is sterically crowded, preventing approach. | Consider a less hindered nucleophile if possible. For the substrate, substitution is generally favored at positions para or ortho to strongly electron-withdrawing groups. The hydroxyl group is activating, but its directing effect can be complex. |
| Incorrect Solvent | Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, drastically reducing its reactivity.[9][10] | Switch to a polar aprotic solvent like DMF, DMSO, or NMP. |
| Insufficient Activation | The hydroxyl group is an activating group, but for difficult substitutions, it may be necessary to convert it to an ether or another group to modulate the ring's electronics or to serve as a protecting group. | Consider converting the phenol to a methyl or benzyl ether before attempting the SNAr reaction. |
| Competitive Defluorination | Under certain conditions, especially with strong bases or organometallic reagents, hydrodefluorination (replacement of F with H) can occur, consuming starting material.[11][12] | Use non-nucleophilic bases where possible and carefully control reaction conditions. Avoid unnecessarily strong reducing agents. |
Reaction Pathway: SNAr Mechanism
Caption: General SNAr reaction pathway.
Guide 2: Unexpected Peaks in Analytical Data (NMR/GC-MS)
Problem: Your post-reaction analysis shows unexpected signals, indicating the formation of unknown byproducts.
Systematic Identification Approach:
-
Check the Starting Material: First, run a clean spectrum of your this compound starting material. As mentioned in FAQ Q1, it may contain isomers or related impurities that are carried through the reaction.
-
Consider Hydrodefluorination: The C-F bond, while strong, can be cleaved under certain reductive conditions.[11][12] If your reaction involves hydrides, certain metal catalysts, or strongly basic conditions, you may be replacing one or more fluorine atoms with hydrogen.
-
Signature: In GC-MS, look for peaks with a mass difference of 18 (F replaced by H; 19 - 1 = 18). In ¹⁹F NMR, you will see the disappearance of a signal and a change in the coupling patterns of the remaining fluorines. In ¹H NMR, you will see a new signal in the aromatic region, likely with complex coupling to the adjacent fluorine atoms.
-
-
Investigate Ring-Opening or Rearrangement: While less common under standard conditions, highly energetic reactions or the use of superacids could potentially lead to ring rearrangement or fragmentation.[13] This is an unlikely but possible scenario in extreme cases.
-
Formation of Benzyne Intermediates: In the presence of a very strong base (e.g., NaNH₂, organolithiums), elimination of HF can occur to form a highly reactive benzyne (or more accurately, a fluorinated aryne) intermediate. This can lead to a mixture of products as the incoming nucleophile can add to either side of the triple bond.
-
Signature: Formation of isomeric products that cannot be explained by a direct SNAr mechanism. This pathway is less common for SNAr-activated systems but should be considered when using exceptionally strong bases.
-
References
- 1. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]
- 2. 2,3,5,6-Tetrafluorophenol synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. 2,3,5,6-Tetrafluorophenol(769-39-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Deoxyfluorination of Phenols [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2,3,4,5-Tetrafluorophenol under different reaction conditions
A Guide to Understanding and Managing Stability in Experimental Settings
Introduction to the Stability of 2,3,4,5-Tetrafluorophenol
This compound is a valuable reagent in organic synthesis, prized for its unique electronic properties imparted by the fluorine atoms.[1][2] However, these same properties can also influence its stability under various reaction conditions. This guide will help you navigate potential challenges and ensure the successful application of this compound in your research. While specific experimental data for the 2,3,4,5-isomer is limited, we can infer many of its stability characteristics from its close structural analog, 2,3,5,6-tetrafluorophenol, and the general principles of fluorinated aromatic compounds.
Frequently Asked Questions (FAQs)
General Stability and Storage
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended to prevent oxidation and photodegradation.[5] Some suppliers suggest storage at room temperature, while others recommend a cool and dark place below 15°C.[5]
Q2: Is this compound stable at room temperature?
A2: Yes, like its 2,3,5,6-isomer, this compound is generally stable at room temperature when stored in a closed container under normal handling and storage conditions.[3][6]
Q3: What are the signs of degradation?
A3: Discoloration (developing a yellow or brown tint) can be an indicator of degradation. The appearance of new, unexpected peaks in analytical data (e.g., NMR, GC-MS) compared to a fresh sample is a definitive sign of decomposition.
Chemical Compatibility and Reactivity
Q4: What materials and chemicals are incompatible with this compound?
A4: Based on data for the 2,3,5,6-isomer, this compound is incompatible with:
-
Strong oxidizing agents: These can lead to exothermic reactions and decomposition.[5][6]
-
Strong bases: As a phenol, it will react with strong bases to form a phenoxide salt. While this is often a desired reaction, unintended exposure can lead to degradation or unwanted side reactions.[7]
-
Strong acids: Can cause decomposition under certain conditions.[7]
-
Acid chlorides and acid anhydrides: These can react with the hydroxyl group, leading to acylation.[5][6]
-
Certain metals: Contact with metals like mild steel and galvanized steel should be avoided as it may lead to the evolution of flammable hydrogen gas.[7]
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of fluorinated phenols in aqueous solutions, particularly under photolytic conditions, is pH-dependent. Higher pH levels can increase the rate of photodegradation. This is likely due to the formation of the more electron-rich phenoxide ion, which is more susceptible to oxidation and other degradation pathways.
Q6: Is this compound susceptible to nucleophilic substitution?
A6: Yes, the electron-withdrawing fluorine atoms make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This is a key aspect of its reactivity and can be a desired transformation or a potential degradation pathway if unintended nucleophiles are present in the reaction mixture.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield in a reaction where the phenol is a starting material. | Degradation of the starting material. | 1. Verify Purity: Check the purity of your this compound by NMR or GC-MS before use. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (N2 or Ar) to prevent oxidation. 3. Solvent Purity: Ensure solvents are dry and free of nucleophilic or basic impurities. |
| Formation of unexpected side products. | Nucleophilic substitution by solvent or other reagents. | 1. Solvent Choice: Avoid nucleophilic solvents if SNAr is not the desired reaction. 2. Reagent Purity: Ensure all reagents are free from contaminants that could act as nucleophiles. 3. Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions. |
| Reaction mixture turns dark or discolored. | Oxidation or thermal decomposition. | 1. Degas Solvents: Use degassed solvents to remove dissolved oxygen. 2. Lower Temperature: If the reaction is heated, consider if a lower temperature can be used. 3. Check Incompatibilities: Ensure no incompatible materials are present (see Q4). |
| Inconsistent reaction outcomes. | Variability in the quality of the starting material. | 1. Consistent Supplier: Source this compound from a reliable supplier. 2. Proper Storage: Adhere strictly to recommended storage conditions.[3][4][5] 3. Pre-reaction Analysis: Perform a quick purity check before each use. |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
If the compound is solid, briefly purge the container with an inert gas (argon or nitrogen) before opening.
-
Use clean, dry spatulas and glassware.
-
After dispensing, repurge the container with inert gas before sealing tightly.
-
Store the compound immediately in the recommended conditions.
Protocol 2: Setting up a Reaction Under Inert Atmosphere
-
Dry all glassware in an oven and allow it to cool in a desiccator.
-
Assemble the glassware and purge with a stream of inert gas for several minutes.
-
Add this compound and any other solid reagents to the reaction flask under a positive pressure of inert gas.
-
Add dry, degassed solvents via a syringe or cannula.
-
Maintain a positive pressure of inert gas throughout the reaction.
Visualizing Potential Degradation Pathways
The following diagrams illustrate potential pathways for the degradation or unintended reaction of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,3,5,6-Tetrafluorophenol(769-39-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2,3,5,6-Tetrafluorophenol | 769-39-1 [chemicalbook.com]
- 5. Buy 2,3,5,6-Tetrafluorophenol | 769-39-1 [smolecule.com]
- 6. 2,3,5,6-Tetrafluorophenol | CAS#:769-39-1 | Chemsrc [chemsrc.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Effective work-up procedures for reactions involving 2,3,4,5-Tetrafluorophenol
Technical Support Center: 2,3,4,5-Tetrafluorophenol
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, field-proven insights into the effective work-up and purification of reactions involving this versatile fluorinated intermediate.
Section 1: General Handling and Safety
Q1: What are the primary safety concerns with this compound and how should it be handled?
A1: this compound is a corrosive solid that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause severe skin burns and eye damage.[1][2]
Core Handling Protocol:
-
Ventilation: Always handle this reagent in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check your institution's guidelines), and chemical splash goggles or a face shield.[1][4]
-
Dispensing: As it is a solid, exercise care to avoid generating dust when weighing and transferring.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][5][6]
Section 2: Reaction Work-up & Extraction
The unique acidity of this compound is the key to designing an effective work-up strategy. The electron-withdrawing effects of the four fluorine atoms make it significantly more acidic than phenol itself.
| Compound | Approximate pKa | Water Solubility of Conjugate Base |
| Benzoic Acid | 4.2 | High |
| This compound | ~7.3 | High |
| Phenol | 10.0 | High |
This data informs the choice of base for selective extraction.
Q2: How do I remove unreacted this compound from my organic product after a reaction?
A2: The most effective method is a liquid-liquid extraction using a dilute aqueous base. The acidic proton of the tetrafluorophenol reacts with the base to form a water-soluble tetrafluorophenoxide salt, which partitions into the aqueous layer.[7][8][9]
Causality: The high polarity of the resulting ionic salt dramatically increases its solubility in the aqueous phase, allowing for its efficient removal from the less polar organic phase containing your product.
Recommended Procedure:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1 M aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. A 5% sodium carbonate (Na₂CO₃) solution can also be used.
-
Separate the aqueous layer.
-
Repeat the wash 1-2 more times to ensure complete removal.
-
To confirm removal, you can test the pH of the final aqueous wash; it should be basic.[10]
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water before drying with an agent like MgSO₄ or Na₂SO₄.
Q3: My desired product is also acidic. How can I selectively remove the tetrafluorophenol without losing my product?
A3: This requires a more nuanced acid-base extraction strategy based on the difference in pKa values. If your product is a carboxylic acid (pKa ≈ 4-5), you can use a weak base like aqueous sodium bicarbonate (NaHCO₃).
The Logic:
-
Sodium Bicarbonate (a weak base): Will readily deprotonate a stronger acid like a carboxylic acid, moving it to the aqueous layer. It is generally not basic enough to efficiently deprotonate the less acidic this compound (pKa ≈ 7.3).
-
Sodium Hydroxide (a strong base): Will deprotonate both the carboxylic acid and the tetrafluorophenol.[8]
This differential reactivity allows for a selective separation, as illustrated in the workflow diagram below.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 2,3,5,6-Tetrafluorophenol(769-39-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. quora.com [quora.com]
- 8. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2,3,4,5-Tetrafluorophenol
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support guide for 2,3,4,5-Tetrafluorophenol. This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and drug development professionals aiming to purify commercial-grade this compound (CAS: 3467-85-4). High purity of this reagent is critical, as it is a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where impurities can lead to unwanted side reactions, lower yields, and compromised final product integrity.[1]
Note on Isomers: Commercial listings and literature frequently refer to the more common isomer, 2,3,5,6-Tetrafluorophenol (CAS: 769-39-1). While this guide focuses on the 2,3,4,5- isomer, publicly available experimental data for it is scarce. Therefore, some protocols and physical properties are adapted from data for the 2,3,5,6- isomer and general principles of fluorochemistry, with notations made accordingly. This approach provides a robust starting point for developing a purification strategy.
Critical Safety Precautions
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound and its isomers are hazardous materials.
-
Hazards: Harmful if swallowed, inhaled, or in contact with skin.[2][3] Causes skin irritation and serious eye irritation/damage.[2][4][5] May cause respiratory irritation.[2][5] Some sources classify it as causing severe skin burns.[2][4]
-
Handling: Always work in a well-ventilated fume hood.[3][6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][3] Avoid creating dust.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[3][6][7] Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial this compound?
The impurity profile depends heavily on the synthetic route. Common syntheses start from highly fluorinated precursors like pentafluorobenzoic acid.[9][10] Therefore, you should anticipate:
-
Isomeric Impurities: Other tetrafluorophenol isomers (e.g., 2,3,5,6-tetrafluorophenol) are the most challenging impurities to remove due to their similar chemical and physical properties.[11]
-
Starting Materials: Unreacted pentafluorobenzoic acid or intermediates such as hydroxy-tetrafluorobenzoic acids.[10]
-
Residual Solvents: Solvents used in the final steps of synthesis and purification, such as N,N-Dimethylformamide (DMF) or toluene.[9][12]
-
Water: Moisture absorbed from the atmosphere.
-
Oxidation/Degradation Products: Phenols can be susceptible to oxidation, often leading to discoloration (e.g., yellow to brown).
Q2: What is the best first step to assess the purity of my material?
Before attempting purification, you must quantify the initial purity and identify the impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-line technique to identify volatile impurities, including isomers and residual solvents.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a fluorinated stationary phase, can provide superior separation of positional isomers.[13][14]
-
¹⁹F and ¹H NMR Spectroscopy: Fluorine-19 NMR is exceptionally powerful for identifying and quantifying different fluorinated species. Each fluorine atom in a unique chemical environment will give a distinct signal. Proton NMR can help identify non-fluorinated impurities and confirm the position of the single proton on the aromatic ring.
Q3: How should I store the purified material to maintain its purity?
Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation and moisture absorption.[7] For long-term storage, refrigeration in a dark location is recommended.[15]
Troubleshooting and Purification Guide
This section addresses specific problems you may encounter and provides structured solutions.
Workflow: Purity Assessment and Method Selection
This diagram outlines the logical flow from receiving the commercial product to obtaining a high-purity reagent.
Caption: Decision workflow for purifying this compound.
Scenario 1: Analysis shows isomeric impurities.
Problem: My GC-MS or NMR analysis indicates the presence of other tetrafluorophenol isomers, which could interfere with my reaction's regioselectivity.
Cause: Isomers are common byproducts of synthesis and are notoriously difficult to separate by simple distillation or recrystallization due to very similar physical properties.
Solution: Flash Column Chromatography
This is the most effective method for separating positional isomers. Fluorinated compounds can interact uniquely with silica gel, and careful selection of the mobile phase is key.
-
Principle: Separation is based on the differential partitioning of compounds between a solid stationary phase (silica gel) and a liquid mobile phase. Subtle differences in the polarity and steric profile of isomers can be exploited to achieve separation.
-
Recommendation: Use a gradient elution method. Start with a non-polar solvent system and gradually increase the polarity. This will elute less polar impurities first, followed by the isomers, hopefully at different retention times.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and provides high resolution. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate Gradient | Start with low polarity (e.g., 98:2 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration. Toluene can offer different selectivity for aromatic compounds. |
| Monitoring | Thin Layer Chromatography (TLC) | Use TLC to determine the optimal solvent system before running the column and to track the separation during fraction collection. |
See Protocol 1: Flash Column Chromatography for a detailed step-by-step guide.
Scenario 2: The compound is discolored (yellow or brown).
Problem: My this compound is not a white solid as expected.
Cause: Discoloration is typically due to the formation of colored oxidation products. Phenols are susceptible to air oxidation, which can be catalyzed by trace metal impurities or light.
Solution 1: Recrystallization with Activated Charcoal
-
Principle: The desired compound and impurities are dissolved in a hot solvent. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, leaving the impurities (which are present in lower concentrations) in the solution. Activated charcoal is added to adsorb the colored, high-molecular-weight oxidation products.
-
Recommendation: Choose a solvent system where the phenol is sparingly soluble at room temperature but highly soluble when hot.
Solution 2: Distillation
-
Principle: If the colored impurities are non-volatile polymeric materials, distillation will separate the volatile phenol, leaving the colored residue behind.
-
Recommendation: Use fractional vacuum distillation to reduce the required temperature and prevent thermal degradation. The 2,3,5,6-isomer has a boiling point of 140 °C at atmospheric pressure.[16] Distillation under vacuum will significantly lower this.
See Protocol 2: Recrystallization and Protocol 3: Fractional Vacuum Distillation for detailed procedures.
Scenario 3: Recrystallization attempt results in "oiling out".
Problem: Instead of forming crystals upon cooling, my compound separates as an oil.
Cause: This happens when the solution becomes supersaturated at a temperature above the compound's melting point. The low melting point of tetrafluorophenol isomers (37-39 °C for the 2,3,5,6-isomer) makes this a common issue.[8][16]
Troubleshooting Recrystallization
Caption: Troubleshooting flowchart for when a compound oils out.
Solutions:
-
Use More Solvent: Add more hot solvent to the solution to decrease the saturation point.
-
Slower Cooling: Cool the solution very slowly to ensure it passes through the melting point temperature while the concentration is still too low for oiling out to occur. An insulated Dewar flask can be used.
-
Change Solvent: Use a lower-boiling point solvent or a co-solvent system (e.g., toluene/hexanes) to change the solubility characteristics.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is adapted from standard laboratory procedures for purifying fluorinated organic compounds.[17][18]
-
Solvent System Selection: On a TLC plate, spot your crude material. Develop the plate in various ratios of Hexanes:Ethyl Acetate (e.g., 95:5, 90:10, 80:20). The ideal system will show good separation of spots with the desired product having a Retention Factor (Rf) of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent system you plan to use. Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[17]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or your eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the percentage of the polar solvent (ethyl acetate) to elute the more polar components.
-
Fraction Analysis: Spot every few fractions on a TLC plate to monitor the separation. Combine the fractions that contain only the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., heptane, toluene, methanol, water, and mixtures). Look for a solvent that dissolves the compound when hot but not when cold. A toluene/heptane co-solvent system is a good starting point.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (if needed): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal (a spatula tip), and reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Fractional Vacuum Distillation
A synthesis procedure for the 2,3,5,6-isomer reports purification by rectification (distillation) to achieve 99.8% purity, indicating this is a highly effective method for removing non-volatile or significantly less volatile impurities.[9]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry. Connect the apparatus to a vacuum pump with a cold trap and a manometer.
-
Charge the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuate the System: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Collect Fractions: As the liquid begins to boil and the vapor rises, monitor the temperature at the distillation head. Collect a small forerun fraction, which may contain volatile impurities. When the temperature stabilizes at the boiling point of the product at that pressure, switch to a new receiving flask and collect the main fraction.
-
Shutdown: Once the main fraction is collected and the temperature begins to rise or fall, stop the distillation. Allow the system to cool completely before slowly re-introducing air.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,5,6-Tetrafluorophenol(769-39-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 2,3,5,6-Tetrafluorophenol | 769-39-1 [chemicalbook.com]
- 8. 2,3,5,6-Tetrafluorophenol | CAS#:769-39-1 | Chemsrc [chemsrc.com]
- 9. 2,3,5,6-Tetrafluorophenol synthesis - chemicalbook [chemicalbook.com]
- 10. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Volume # 4(125), July - August 2019 — "Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids " [notes.fluorine1.ru]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. 2,3,5,6-Tetrafluorophenol | 769-39-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. 2,3,5,6-四氟苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Researcher's Guide to 2,3,4,5-Tetrafluorophenol Stability
Welcome to the technical support center for 2,3,4,5-Tetrafluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this versatile fluorinated compound during storage. By understanding the inherent stability of this compound and the factors that can lead to its degradation, you can ensure the integrity of your experiments and the quality of your research.
Introduction to the Stability of this compound
This compound is a valuable building block in medicinal chemistry and materials science, prized for the unique properties conferred by its fluorine substituents, which enhance chemical stability and reactivity.[1] While generally stable, like all phenolic compounds, it is susceptible to degradation under certain conditions. This guide will provide a comprehensive overview of the potential decomposition pathways and practical, field-proven strategies to mitigate them.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of this compound in a question-and-answer format.
Q1: I've noticed a slight discoloration (yellowing or browning) of my this compound sample. What's happening?
A1: Discoloration is a primary indicator of phenol oxidation. Phenols are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[2] This process leads to the formation of highly colored species, such as quinones and other polymeric byproducts. While the high degree of fluorination in this compound enhances its overall stability, it is not entirely immune to oxidative degradation.
Q2: What are the main factors that can cause the decomposition of this compound during storage?
A2: The primary catalysts for the decomposition of this compound are:
-
Atmospheric Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Light Exposure: UV and visible light can provide the energy to initiate and propagate decomposition reactions.
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including decomposition.
-
Moisture: Hydrolysis can be a concern, especially if the compound is stored in a humid environment or in unsealed containers.
-
Incompatible Materials: Contact with strong oxidizing agents, strong bases, acid chlorides, and certain metals can trigger decomposition.[3][4]
Q3: My solid this compound appears to have clumped or liquefied, even though the ambient temperature is below its melting point. What could be the cause?
A3: This phenomenon could be due to the presence of impurities or moisture. Hygroscopic impurities can absorb atmospheric moisture, leading to a lowering of the melting point and a change in the physical appearance of the compound. It is also possible that some level of decomposition has occurred, resulting in byproducts with lower melting points.
Q4: I suspect my sample of this compound has degraded. How can I confirm this?
A4: To confirm degradation, analytical testing is recommended. The most common methods for analyzing phenols and their degradation products are:
-
High-Performance Liquid Chromatography (HPLC): This technique can be used to separate and quantify the parent compound and any degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile degradation products.[5]
A comparison of the analytical profile of the suspect sample to a reference standard will confirm if degradation has occurred.
Preventative Storage Protocols
To ensure the long-term stability of this compound, the following storage protocols are recommended:
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable.[1][6] | Minimizes the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6] | Prevents oxidation by atmospheric oxygen. |
| Light | Protect from light by storing in an amber glass vial or in a dark location.[6][7] | Avoids light-induced degradation (photolysis). |
| Container | Store in a tightly sealed, airtight container. The original manufacturer's container is ideal.[8][9] | Prevents exposure to moisture and atmospheric contaminants. |
| Location | Store in a well-ventilated area away from incompatible materials.[8][9] | Ensures safety and prevents accidental reactions. |
Experimental Workflow for Long-Term Storage
Protocol for Repackaging for Long-Term Storage
For optimal stability, especially for long-term storage or for sensitive applications, repackaging the compound under an inert atmosphere is recommended.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Source of inert gas (argon or nitrogen) with a regulator and tubing
-
Spatula
-
Parafilm® or other sealing film
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware is clean and dry.
-
Inert Atmosphere: Place the amber vial in a glove box or use a Schlenk line to create an inert atmosphere.
-
Transfer: Carefully transfer the desired amount of this compound into the amber vial.
-
Purge: Gently flush the headspace of the vial with a stream of inert gas for 30-60 seconds.
-
Seal: Immediately and tightly cap the vial.
-
Secure: Wrap the cap and neck of the vial with Parafilm® for an extra layer of protection against moisture and air ingress.
-
Label: Clearly label the vial with the compound name, date of repackaging, and storage conditions.
-
Storage: Store the vial in a cool, dark, and dry location, away from incompatible chemicals.
Understanding Decomposition Pathways
The decomposition of this compound can proceed through several pathways, with the most common being oxidation.
Conclusion
By implementing the storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of decomposition of this compound. Maintaining the integrity of this valuable reagent is crucial for the reproducibility and success of your scientific endeavors. Should you have any further questions or require additional support, please do not hesitate to contact our technical service team.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. 2,3,5,6-Tetrafluorophenol CAS#: 769-39-1 [m.chemicalbook.com]
- 4. 2,3,5,6-Tetrafluorophenol | 769-39-1 [chemicalbook.com]
- 5. Degradation of 2,4,5-trichlorophenol and 2,3,5,6-tetrachlorophenol by combining pulse electric discharge with bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 769-39-1|2,3,5,6-Tetrafluorophenol|BLD Pharm [bldpharm.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. 2,3,5,6-Tetrafluorophenol(769-39-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Optimizing Derivatization with 2,3,4,5-Tetrafluorophenol for Enhanced GC-MS Analysis
Welcome to the technical support center for optimizing derivatization efficiency using 2,3,4,5-Tetrafluorophenol (TFP) for Gas Chromatography-Mass Spectrometry (GC-MS) applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging TFP for robust and sensitive analytical methods. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and logical design.
The Power of this compound in GC-MS Derivatization
Derivatization is a critical step in GC-MS analysis for compounds that are non-volatile, thermally unstable, or exhibit poor chromatographic behavior due to polar functional groups.[1][2] this compound is a highly effective derivatizing agent, particularly for analytes containing carboxylic acid moieties. The resulting TFP esters are significantly more volatile and thermally stable, leading to improved peak shape, reduced tailing, and enhanced sensitivity.[3] The fluorine atoms in the TFP molecule also provide a distinct mass spectrometric signature, aiding in compound identification and quantification.
The primary goal of derivatization is to convert polar analytes into less polar, more volatile derivatives suitable for GC analysis.[2] For carboxylic acids, TFP is used to form stable ester derivatives. This process typically involves an activation step, where the carboxylic acid is converted into a more reactive intermediate, which then readily reacts with TFP.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the derivatization process with this compound.
Question 1: Why am I seeing low or no derivatization yield for my target analyte?
Answer: This is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.
-
Inactive Reagents: Derivatization reagents, including TFP and any activating agents, can degrade over time, especially if exposed to moisture.[4]
-
Solution: Always use fresh, high-purity reagents. Store them in a desiccator or under an inert atmosphere to prevent hydration. It's good practice to test a new batch of reagents with a known standard to verify their activity.
-
-
Suboptimal Reaction Conditions: The efficiency of the derivatization reaction is highly dependent on temperature, time, and pH.[1][4]
-
Solution: A systematic optimization of these parameters is crucial. Start with conditions reported in the literature for similar analytes and then perform a design of experiments (DoE) to find the optimal settings for your specific compound. For many carboxylic acids, a reaction temperature between 60-80°C for 30-60 minutes is a good starting point.[5][6] The pH of the reaction mixture can also be critical; for instance, in some reactions, a basic medium helps to deprotonate the carboxylic acid, making it more nucleophilic.[4]
-
-
Matrix Effects: Complex sample matrices can contain components that interfere with the derivatization reaction.[4] These interfering substances might compete for the derivatizing reagent or inhibit the reaction.
-
Solution: Implement a thorough sample cleanup procedure before derivatization. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering compounds.[3]
-
-
Insufficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and TFP is often slow. An activating agent is usually required to form a more reactive intermediate.
-
Solution: Ensure you are using an appropriate activating agent, such as a carbodiimide (e.g., DCC, EDC) or an acyl chloride forming reagent (e.g., thionyl chloride, oxalyl chloride). The choice of activator can significantly impact the reaction efficiency.
-
Question 2: I'm observing multiple peaks for my derivatized analyte. What is the cause?
Answer: The presence of multiple peaks can be perplexing. Here are the likely culprits:
-
Incomplete Derivatization: If the reaction does not go to completion, you will see a peak for the underivatized analyte alongside the derivatized product.[4]
-
Solution: To drive the reaction to completion, try increasing the reaction time, temperature, or the concentration of the derivatization and activating reagents.[4] Analyzing the reaction mixture at different time points can help determine the optimal reaction duration.
-
-
Side Reactions and Byproducts: The derivatization reagent or activating agent might react with other functional groups in your analyte or with components in the sample matrix, leading to the formation of byproducts.[4]
-
Solution: A careful review of your analyte's structure and the sample matrix composition is necessary. If side reactions are suspected, a milder activating agent or different reaction conditions might be required. A thorough cleanup of the derivatized sample before GC-MS analysis can also help remove byproducts.
-
-
Isomer Formation: For some molecules, the derivatization process might lead to the formation of different isomers, which can result in multiple chromatographic peaks.
-
Solution: This is inherent to the chemistry of your analyte. If the isomers are chromatographically resolved, you may need to quantify them individually and sum the peak areas for total analyte concentration.
-
Question 3: My chromatogram shows significant peak tailing for the derivatized analyte. How can I improve the peak shape?
Answer: Poor peak shape often points to issues within the GC system or incomplete derivatization.
-
Incomplete Derivatization: As mentioned, residual underivatized analyte, being more polar, will interact more strongly with the GC column, leading to tailing.
-
Solution: Re-optimize the derivatization conditions to ensure complete reaction.
-
-
Active Sites in the GC System: The GC inlet liner, column, or even the MS source can have active sites that interact with the analyte, causing peak tailing.
-
Solution: Use deactivated inlet liners and columns. Regularly condition your column according to the manufacturer's instructions. If tailing persists, you may need to trim the front end of the column or clean the ion source.
-
-
Improper GC Method Parameters: The oven temperature program and carrier gas flow rate can affect peak shape.
-
Solution: Optimize the GC method. A slower temperature ramp or a higher flow rate can sometimes improve peak shape for certain compounds.
-
Workflow & Decision Making
The following diagram illustrates a typical workflow for TFP derivatization and a decision tree for troubleshooting common issues.
Caption: Workflow for TFP derivatization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What types of analytes are best suited for derivatization with this compound?
A: this compound is primarily used for the derivatization of compounds containing carboxylic acid functional groups. This includes a wide range of molecules such as fatty acids, steroids, and various drug metabolites.[7][8]
Q2: What are the advantages of using TFP over other derivatizing agents like silylating agents (e.g., BSTFA, MSTFA)?
A: While silylating agents are widely used, TFP derivatives can offer superior stability, particularly in the presence of trace amounts of moisture.[9][10] The resulting TFP esters are generally less susceptible to hydrolysis compared to trimethylsilyl (TMS) esters. Furthermore, the high fluorine content of TFP can enhance detection sensitivity in electron capture negative ionization (ECNI) mass spectrometry.
Q3: What are some common activating agents used with TFP for carboxylic acid derivatization?
A: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[11] These reagents facilitate the formation of an O-acylisourea intermediate, which is highly reactive towards TFP. Other options include converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with TFP.
Q4: What are the ideal storage conditions for this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. It is hygroscopic and can absorb water from the atmosphere, which can affect its reactivity.
Q5: Can I use TFP to derivatize other functional groups like hydroxyls or amines?
A: While TFP is primarily used for carboxylic acids, its activated esters (e.g., TFP esters of other molecules) can be used to derivatize primary and secondary amines to form amides. However, for direct derivatization of hydroxyl and amine groups for GC-MS, other reagents like silylating agents or acylating agents (e.g., anhydrides) are more commonly employed.[12]
Experimental Protocols
Protocol 1: General Procedure for TFP Derivatization of Carboxylic Acids
This protocol provides a general starting point. Optimization will be required for specific analytes and matrices.
Reagents and Materials:
-
Analyte standard or sample extract
-
This compound (TFP) solution (e.g., 1 M in anhydrous acetonitrile)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 1.5 M in anhydrous acetonitrile)
-
Anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate)
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Sample Preparation: Aliquot the dried sample extract or standard into a clean, dry GC-MS vial.
-
Reconstitution: Reconstitute the sample in a small volume (e.g., 100 µL) of anhydrous aprotic solvent.
-
Activation: Add an excess of the EDC solution (e.g., 50 µL) to the vial. Vortex briefly.
-
Derivatization: Add an excess of the TFP solution (e.g., 50 µL) to the vial.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Workup (Optional): Depending on the sample matrix, a liquid-liquid extraction or solid-phase extraction cleanup step may be necessary to remove excess reagents and byproducts.
-
Analysis: The sample is now ready for GC-MS analysis.
Table 1: Recommended Starting Conditions for TFP Derivatization
| Parameter | Recommended Starting Condition | Range for Optimization |
| Reaction Temperature | 70 °C | 50 - 90 °C |
| Reaction Time | 45 minutes | 20 - 90 minutes |
| Reagent Molar Ratio (Analyte:EDC:TFP) | 1 : 1.5 : 1.5 | 1:1.2:1.2 to 1:3:3 |
| Solvent | Anhydrous Acetonitrile | Anhydrous Ethyl Acetate, Dichloromethane |
Conclusion
Derivatization with this compound is a powerful technique for enhancing the GC-MS analysis of carboxylic acid-containing compounds. By understanding the underlying chemistry and potential pitfalls, researchers can develop robust and reliable analytical methods. This guide provides a framework for troubleshooting common issues and optimizing derivatization efficiency, empowering you to achieve high-quality, reproducible results in your scientific endeavors.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study of Fluorophenol Isomers as Derivatizing Agents for GC-MS Analysis
A Senior Application Scientist's Guide to Enhancing Analyte Volatility and Detection
In the realm of gas chromatography-mass spectrometry (GC-MS), the analysis of polar and non-volatile compounds presents a significant challenge. Derivatization, a chemical modification process, is a cornerstone technique to overcome these limitations by converting analytes into more volatile and thermally stable derivatives.[1][2] This guide provides an in-depth comparative study of fluorophenol isomers—2-fluorophenol, 3-fluorophenol, and 4-fluorophenol—as versatile derivatizing agents. We will explore the theoretical underpinnings of their reactivity, provide detailed experimental protocols for their application, and analyze the resulting derivatives' chromatographic and mass spectrometric behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their GC-MS analytical workflows.
The Rationale for Derivatization in GC-MS
The primary goal of derivatization in GC-MS is to modify the functional groups of an analyte to improve its analytical performance.[3] Polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2), can lead to poor peak shape, low sensitivity, and thermal degradation in the GC inlet and column.[4] By replacing the active hydrogen in these groups, derivatization reduces polarity and hydrogen bonding, thereby increasing the analyte's volatility and thermal stability.
Fluorinated derivatizing agents are particularly advantageous as they can enhance detectability, especially when using electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[5] The introduction of fluorine atoms can also lead to characteristic mass spectral fragmentation patterns, aiding in structural elucidation.[6]
Theoretical Framework: A Comparative Look at Fluorophenol Isomers
The efficacy of 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol as derivatizing agents is governed by the electronic and steric effects imparted by the fluorine atom's position on the aromatic ring. These effects influence the nucleophilicity of the phenolic oxygen, the stability of the resulting ether or ester derivatives, and their subsequent fragmentation in the mass spectrometer.
Reactivity and Nucleophilicity
The derivatization reaction, typically an esterification or etherification, involves the nucleophilic attack of the phenoxide ion on an electrophilic center of the analyte (or an activated form of the analyte). The nucleophilicity of the phenoxide is influenced by the acidity (pKa) of the parent fluorophenol. A higher pKa corresponds to a stronger conjugate base (phenoxide) and, generally, a better nucleophile in aprotic solvents.[7]
The acidity of the fluorophenol isomers is primarily dictated by the inductive and resonance effects of the fluorine substituent. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I), which stabilizes the phenoxide anion and increases acidity (lowers pKa). Conversely, fluorine can also donate a lone pair of electrons into the aromatic ring through resonance (+R effect), which destabilizes the phenoxide and decreases acidity. The interplay of these opposing effects varies with the isomer.
-
2-Fluorophenol (ortho): The strong -I effect at the ortho position, due to proximity to the hydroxyl group, significantly increases acidity.[1][8] Some intramolecular hydrogen bonding between the fluorine and hydroxyl hydrogen can occur, which might slightly decrease acidity compared to what the inductive effect alone would suggest, but the overall effect is an increase in acidity compared to phenol.[9]
-
3-Fluorophenol (meta): The -I effect is still significant at the meta position, leading to increased acidity compared to phenol. The +R effect does not operate at the meta position.
-
4-Fluorophenol (para): Both -I and +R effects are at play. The +R effect partially counteracts the -I effect, resulting in a lower acidity compared to the ortho and meta isomers.[8]
This theoretical understanding of acidity provides a basis for predicting the relative reactivity of the fluorophenol isomers as nucleophiles in derivatization reactions.
Steric Hindrance
Steric hindrance can play a crucial role, particularly with the ortho-isomer. The fluorine atom adjacent to the hydroxyl group in 2-fluorophenol can sterically hinder the approach of bulky analyte molecules, potentially leading to slower reaction rates or lower yields compared to the meta and para isomers, where the fluorine atom is more remote.[10]
Comparative Performance Analysis
This section details the expected performance differences between the three fluorophenol isomers when used as derivatizing agents. The comparison is based on reaction efficiency, chromatographic behavior of the derivatives, and their mass spectrometric characteristics.
Reaction Efficiency and Kinetics
Based on the pKa values, the predicted order of nucleophilicity for the corresponding phenoxides in aprotic solvents is:
4-Fluorophenoxide > 3-Fluorophenoxide > 2-Fluorophenoxide
This suggests that 4-fluorophenol would be the most reactive derivatizing agent, followed by 3-fluorophenol, and then 2-fluorophenol, assuming the reaction is primarily governed by nucleophilicity. However, steric effects with 2-fluorophenol could further decrease its reaction rate with sterically hindered analytes.
Chromatographic Behavior of Derivatives
The introduction of a fluorophenyl group increases the molecular weight of the analyte, which generally leads to an increase in retention time in GC.[10][11] The polarity of the resulting ether or ester will also influence retention. While the fluorophenol moiety itself is polar, the overall polarity of the derivative will depend on the nature of the analyte. The subtle differences in the polarity of the ortho, meta, and para isomers can lead to slight variations in the retention times of the corresponding derivatives, which can be advantageous for resolving isomeric analytes.
Mass Spectrometric Characterization
The position of the fluorine atom is expected to have a significant impact on the electron ionization (EI) mass spectral fragmentation patterns of the resulting derivatives. This can be a powerful tool for structural confirmation.
-
Common Fragmentation Pathways: For fluorophenyl ether derivatives, characteristic fragmentation includes cleavage of the C-O ether bond, leading to the formation of a fluorophenoxy cation or a radical. For fluorophenyl ester derivatives, common fragmentation pathways involve cleavage of the ester bond and McLafferty rearrangements if an appropriate gamma-hydrogen is available.[12]
-
Influence of Fluorine Position:
-
Ortho Effect: The presence of the fluorine atom in the ortho position can lead to unique fragmentation pathways involving interaction with the ether or ester linkage, potentially through the formation of cyclic intermediates. This can result in characteristic fragment ions that are absent in the spectra of the meta and para isomers.
-
Meta and Para Isomers: The fragmentation of meta and para isomers is expected to be more straightforward, primarily driven by the stability of the resulting ions and radicals. The relative abundance of key fragment ions may differ between the meta and para derivatives due to the different electronic distribution in the aromatic ring.
-
The presence of fluorine provides a distinct isotopic signature that, while not as pronounced as chlorine or bromine, can still be a useful characteristic. The loss of HF (20 u) is a potential fragmentation pathway for fluorinated compounds.[6]
Experimental Protocols
The following are generalized protocols for the derivatization of carboxylic acids and hydroxyl-containing compounds (e.g., steroids) using fluorophenol isomers. These should be optimized for specific analytes.
Derivatization of Carboxylic Acids (e.g., Naproxen)
This protocol describes the formation of a fluorophenyl ester.
Materials:
-
Carboxylic acid analyte (e.g., Naproxen)
-
2-Fluorophenol, 3-Fluorophenol, or 4-Fluorophenol
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate
-
GC-MS grade solvents for extraction and dilution (e.g., ethyl acetate, hexane)
Procedure:
-
In a clean, dry reaction vial, dissolve the carboxylic acid analyte (1 equivalent) in anhydrous DCM.
-
Add the respective fluorophenol isomer (1.2 equivalents) and DMAP (0.1 equivalents).
-
In a separate vial, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the analyte/fluorophenol mixture with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until complete as monitored by TLC or a preliminary GC-MS analysis.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Derivatization of Steroids (e.g., Testosterone)
This protocol describes the formation of a fluorophenyl ether from a hydroxyl group.
Materials:
-
Steroid analyte (e.g., Testosterone)
-
2-Fluorophenol, 3-Fluorophenol, or 4-Fluorophenol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (Mitsunobu reagents)
-
Anhydrous tetrahydrofuran (THF)
-
GC-MS grade solvents for extraction and dilution
Procedure:
-
In a flame-dried, nitrogen-flushed flask, dissolve the steroid analyte (1 equivalent), the respective fluorophenol isomer (1.5 equivalents), and PPh3 (1.5 equivalents) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Dissolve the purified derivative in a suitable solvent for GC-MS analysis.
Data Presentation and Visualization
To facilitate a clear comparison, the following tables summarize the key properties of the fluorophenol isomers and the expected characteristics of their derivatives.
Table 1: Physicochemical Properties of Fluorophenol Isomers
| Property | 2-Fluorophenol | 3-Fluorophenol | 4-Fluorophenol |
| pKa | 8.7[1][8] | 9.3[1] | 9.9[1][8] |
| Boiling Point (°C) | 151-152 | 178 | 185 |
| Dipole Moment (D) | ~1.4 | ~2.1 | ~2.5 |
Table 2: Comparative Performance of Fluorophenol Isomers as Derivatizing Agents
| Performance Metric | 2-Fluorophenol | 3-Fluorophenol | 4-Fluorophenol |
| Predicted Reactivity | Low to Moderate | Moderate | High |
| Steric Hindrance | High | Low | Low |
| Derivative Volatility | Generally Good | Good | Good |
| Chromatographic Separation | May offer unique selectivity | Good | Good |
| MS Fragmentation | Potential for unique ortho-driven fragmentation | Predictable fragmentation | Predictable fragmentation |
Visualization of the Derivatization Workflow
The following diagram illustrates the general workflow for derivatizing an analyte with a fluorophenol isomer for subsequent GC-MS analysis.
Caption: General workflow for analyte derivatization with fluorophenol isomers.
Conclusion
The choice of a fluorophenol isomer as a derivatizing agent for GC-MS analysis presents a nuanced decision based on a trade-off between reactivity, steric considerations, and the desired analytical outcome.
-
4-Fluorophenol is predicted to be the most reactive of the three isomers due to the higher nucleophilicity of its corresponding phenoxide. This makes it a good starting point for developing derivatization methods for a wide range of analytes.
-
3-Fluorophenol offers a balance of reactivity and positional isomerism that can be useful for creating derivatives with distinct chromatographic and mass spectrometric properties.
-
2-Fluorophenol , while potentially less reactive and susceptible to steric hindrance, may offer unique advantages in terms of the mass spectral fragmentation of its derivatives due to the "ortho effect." This could be particularly valuable for the structural elucidation of unknown compounds.
Ultimately, the optimal fluorophenol isomer will depend on the specific analyte and the goals of the analysis. Method development and optimization are crucial for achieving the desired sensitivity, selectivity, and accuracy. This guide provides a solid theoretical and practical foundation for researchers to explore the potential of fluorophenol isomers as effective derivatizing agents in their GC-MS workflows.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. mdpi.com [mdpi.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 12. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Analytical Method Validation: Leveraging 2,3,4,5-Tetrafluorophenol as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within the stringent confines of pharmaceutical development, the integrity of quantitative data is paramount. The reliability of any analytical method hinges on a rigorous validation process that demonstrates its fitness for purpose. A cornerstone of robust quantitative analysis, especially in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is the use of an internal standard (IS). An IS is a compound of known concentration added to every sample—calibrators, controls, and unknowns—to correct for variability during sample processing and analysis.[1][2][3]
This guide provides an in-depth, objective comparison and a detailed experimental framework for validating an analytical method using 2,3,4,5-Tetrafluorophenol as an internal standard. We will move beyond a simple checklist of validation parameters to explore the causality behind experimental choices, grounding our protocol in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]
The Rationale for an Internal Standard: Why this compound?
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—without being naturally present in the sample.[3][8] While stable isotope-labeled (SIL) analogues of the analyte are often considered the "gold standard," they can be prohibitively expensive or commercially unavailable.[9] This is where structural analogues like this compound offer a compelling, scientifically sound alternative.
Physicochemical Properties of this compound:
-
Molecular Formula: C₆H₂F₄O[10]
-
Molecular Weight: 166.07 g/mol [10]
-
Structure: A phenol ring substituted with four fluorine atoms.
-
Key Features: The phenolic hydroxyl group provides similar acidic properties and potential for derivatization as other phenolic analytes. The high degree of fluorination results in a distinct mass-to-charge (m/z) ratio, minimizing the risk of isotopic overlap with non-fluorinated analytes in mass spectrometry.[11] Furthermore, fluorination can enhance volatility for GC analysis.
Comparative Analysis of Internal Standard Choices:
| Internal Standard Type | Advantages | Disadvantages | Best Use Case for this compound |
| Stable Isotope-Labeled (SIL) Analyte | Co-elutes with the analyte, perfectly mimicking extraction and ionization behavior.[9] | High cost, potential for isotopic exchange, may not be commercially available. | When a SIL-IS is not feasible due to cost or availability. |
| Structural Analogue (Non-fluorinated) | More affordable and readily available than SIL-IS. | May have different extraction recovery, chromatographic retention, and ionization efficiency than the analyte. | Analysis of phenolic or aromatic compounds where a fluorinated analogue provides better mass spectrometric distinction. |
| This compound | Excellent mass defect for MS detection, reducing background interference. Chemically stable. Similar properties to other phenolic compounds. Readily available. | Does not co-elute with the analyte, so it cannot perfectly correct for matrix effects at the exact retention time of the analyte. | Quantitation of phenols, halogenated compounds, or other small molecules in complex matrices like plasma, urine, or environmental samples via GC-MS or LC-MS. |
Regulatory Framework: The Foundation of Validation
The validation protocols described herein are designed to meet the rigorous standards set by international regulatory bodies. The ICH Q2(R2) guideline, recently revised, provides a comprehensive framework for validating analytical procedures, ensuring that data submitted for regulatory approval is reliable and accurate.[4][12][13][14] The FDA provides similar guidance, emphasizing that methods must be demonstrated as suitable for their intended use.[6][7][15] The objective of this validation is to demonstrate that the analytical procedure is fit for its intended purpose.[14]
The Validation Workflow: A Visual Overview
The process of analytical method validation is a structured, multi-step endeavor. It begins with a clear definition of the method's purpose and culminates in a comprehensive report that substantiates its performance.
Caption: High-level workflow for analytical method validation.
Experimental Validation Protocol Using this compound
This section details the step-by-step methodologies for validating the core performance characteristics of an analytical method.
Specificity and Selectivity
Causality: The purpose is to demonstrate that the method can unequivocally assess the analyte in the presence of other components that may be present in the sample matrix, such as impurities, degradation products, or matrix components.[5] It is crucial to show that there are no interfering peaks at the retention times of both the analyte and the internal standard, this compound.
Experimental Protocol:
-
Obtain Blank Matrix: Source at least six representative lots of the blank biological matrix (e.g., plasma, urine) from individual donors.
-
Sample Preparation:
-
Process one set of blank matrix samples without adding the analyte or the IS.
-
Process a second set of blank matrix samples after spiking only with this compound at its working concentration.
-
-
Analysis: Analyze all prepared samples using the final proposed chromatographic method.
-
Evaluation: Examine the chromatograms at the retention times expected for the analyte and the IS. The response of any interfering peak in the blank samples should be less than 20% of the response of the analyte at the Lower Limit of Quantitation (LLOQ) and less than 5% of the response of the IS.
Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal (as a ratio to the IS) over a defined concentration range.[5] The range is the interval between the upper and lower concentrations for which the method has been proven to have suitable accuracy, precision, and linearity.[4] Using the analyte-to-IS response ratio corrects for variations in injection volume or detector response.[1][2]
Experimental Protocol:
-
Prepare Calibration Standards: Prepare a stock solution of the analyte and serially dilute it in the blank matrix to create a minimum of five calibration standards spanning the expected concentration range. A typical range might be 1-1000 ng/mL.
-
Add Internal Standard: Spike each calibration standard with a constant, known concentration of this compound.
-
Analysis: Analyze the standards in triplicate.
-
Evaluation:
-
Calculate the peak area ratio of the analyte to the internal standard for each standard.
-
Plot the peak area ratio (y-axis) against the analyte concentration (x-axis).
-
Perform a linear regression analysis. The relationship is considered linear if the coefficient of determination (R²) is ≥ 0.99.
-
Table 1: Example Linearity Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 (LLOQ) | 5,150 | 505,000 | 0.0102 |
| 5.0 | 25,800 | 510,000 | 0.0506 |
| 50.0 | 251,000 | 498,000 | 0.5040 |
| 250.0 | 1,260,000 | 501,000 | 2.5150 |
| 750.0 | 3,745,000 | 499,500 | 7.5000 |
| 1000.0 (ULOQ) | 5,020,000 | 502,000 | 10.0000 |
| Regression Results | y = 0.01x + 0.0001 | R² = 0.9995 |
Accuracy and Precision
Causality: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery.[5] Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).[16][17] These are evaluated together using Quality Control (QC) samples at multiple concentration levels.
Experimental Protocol:
-
Prepare QC Samples: Prepare QC samples by spiking the blank matrix with the analyte at a minimum of four concentration levels:
-
LLOQ (Lower Limit of Quantitation)
-
Low QC (approx. 3x LLOQ)
-
Mid QC
-
High QC (approx. 75% of the Upper Limit of Quantitation)
-
-
Add Internal Standard: Spike all QC samples with this compound at the working concentration.
-
Analysis for Precision:
-
Intra-assay (Repeatability): Analyze five or six replicates of each QC level in a single analytical run.
-
Inter-assay (Intermediate Precision): Analyze the QC samples on three different days, preferably with different analysts or on different instruments.
-
-
Evaluation:
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% for the LLOQ).
-
Precision: The %RSD should not exceed 15% (20% for the LLOQ).
-
Table 2: Example Inter-Assay Accuracy & Precision Summary (n=3 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | 1.0 | 1.08 | +8.0% | 11.2% |
| Low | 3.0 | 2.91 | -3.0% | 7.5% |
| Mid | 400.0 | 415.0 | +3.8% | 5.1% |
| High | 750.0 | 738.0 | -1.6% | 4.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[18][19] The LOQ is established as the lowest point on the calibration curve (the LLOQ).
Experimental Protocol:
-
Establish LOQ: The LOQ is experimentally verified as the lowest calibration standard that meets the acceptance criteria for accuracy (±20%) and precision (≤20% RSD).
-
Determine LOD: The LOD can be determined based on the signal-to-noise ratio (typically a ratio of 3:1) or by calculating it from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope).
Robustness
Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15] This is often performed during method development.
Experimental Protocol:
-
Identify Critical Parameters: Identify parameters that could potentially vary, such as:
-
For LC-MS: pH of the mobile phase (e.g., ±0.2 units), column temperature (e.g., ±5°C), mobile phase composition (e.g., ±2%).
-
For GC-MS: Oven temperature ramp rate, carrier gas flow rate.
-
-
Vary Parameters: Analyze a Mid QC sample while systematically varying one parameter at a time.
-
Evaluation: The results should not significantly deviate from the results obtained under the normal method conditions, demonstrating the method is reliable for routine use.
Logical Relationships in Method Validation
The validation parameters are not independent; they are logically interconnected to define the overall performance and reliability of the analytical method.
Caption: Interrelationship of analytical validation parameters.
Conclusion
The validation of an analytical method is a scientifically rigorous process that ensures the generation of reliable, reproducible, and accurate data. By employing a suitable internal standard like this compound, analysts can effectively compensate for procedural variations, thereby enhancing the quality of quantitative results. This guide has provided a comprehensive framework, grounded in authoritative regulatory principles, for conducting such a validation. The detailed protocols and explanations of causality are intended to empower researchers, scientists, and drug development professionals to design and execute validation studies that are not only compliant but scientifically sound, ultimately contributing to the development of safe and effective medicines.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. This compound | C6H2F4O | CID 15631663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. fda.gov [fda.gov]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 18. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Cross-reactivity assessment of 2,3,4,5-Tetrafluorophenol derivatives in immunoassays
An In-Depth Technical Guide to Assessing Cross-Reactivity of 2,3,4,5-Tetrafluorophenol Derivatives in Immunoassays
Introduction: The Double-Edged Sword of Specificity
In the realms of drug development, environmental monitoring, and clinical diagnostics, immunoassays stand as a cornerstone technology for the sensitive and specific detection of small molecules. This compound (TFP) and its derivatives are increasingly utilized as haptens—small molecules that, when conjugated to a larger carrier protein, can elicit a specific antibody response. The resulting antibodies are invaluable tools for developing targeted immunoassays. TFP esters, in particular, are favored in bioconjugation for their high reactivity and increased stability against hydrolysis compared to more traditional reagents like N-hydroxysuccinimide (NHS) esters, leading to efficient and reproducible hapten-carrier conjugates.[1][2][3]
However, the very specificity that makes these antibodies powerful can also be a significant challenge. Antibodies raised against a specific TFP derivative may exhibit cross-reactivity, binding to other structurally similar molecules.[4][5] This phenomenon can compromise the integrity of an immunoassay, leading to false positives or inaccurate quantification.[6] Therefore, a rigorous assessment of cross-reactivity is not merely a validation step but a fundamental requirement for developing a trustworthy and reliable immunoassay.
This guide provides a comprehensive framework for designing and executing a cross-reactivity study for TFP derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate how to interpret the resulting data to understand the structure-activity relationship of antibody binding.
Pillar 1: Strategic Experimental Design
The successful assessment of cross-reactivity hinges on a logically sound experimental design that systematically isolates and measures antibody specificity. The chosen methodology is a competitive enzyme-linked immunosorbent assay (ELISA) , the gold standard for quantifying small molecule haptens.[7][8][9][10]
The Rationale of the Components
-
Hapten & Immunogen Design: Small molecules like TFP are not immunogenic on their own.[11] To generate an immune response, the hapten (a derivative of 2,3,4,5-TFP with a linker arm) is covalently coupled to a large, immunogenic carrier protein, such as Bovine Serum Albumin (BSA). The resulting TFP-BSA conjugate serves as the immunogen. The TFP ester chemistry provides a robust method for creating the stable amide bond necessary for this conjugate.[1][12]
-
Heterologous Coating Antigen: For the competitive ELISA, the hapten is conjugated to a different carrier protein, such as Ovalbumin (OVA), to create the TFP-OVA coating antigen . This "heterologous" approach is critical for enhancing assay sensitivity and specificity.[13][14] It ensures that the assay detects only hapten-specific antibodies, not antibodies that may have been generated against the BSA carrier protein itself.
-
Competitive Inhibition Principle: The core of the assay lies in the competition between the free TFP derivative (in the sample or standard) and the immobilized TFP-OVA (on the ELISA plate) for a limited number of anti-TFP antibody binding sites. A high concentration of the free derivative in the sample will result in less antibody binding to the plate, producing a weak signal. Conversely, a low concentration of the free derivative allows more antibodies to bind to the plate, generating a strong signal. The signal is therefore inversely proportional to the concentration of the TFP derivative in the sample.[6][10][15][16]
Pillar 2: Validated Experimental Protocols
The trustworthiness of the results is directly dependent on the meticulous execution of validated protocols.
Protocol 1: Synthesis of TFP-Carrier Protein Conjugate
This protocol describes the creation of an active TFP ester from a TFP derivative containing a linker arm with a carboxylic acid, followed by its conjugation to a protein.
Materials:
-
TFP-linker-COOH hapten
-
This compound (TFP)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Carrier Protein (BSA or OVA)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis cassette (10K MWCO)
Procedure:
-
Hapten Activation: In a dry glass vial, dissolve the TFP-linker-COOH hapten, TFP (1.2 equivalents), and DCC or EDC (1.2 equivalents) in a minimal volume of anhydrous DMF.
-
Ester Formation: Allow the reaction to proceed for 4-6 hours at room temperature, protected from light. The formation of the TFP active ester occurs during this step.
-
Protein Preparation: Dissolve the carrier protein (e.g., BSA) in PBS to a concentration of 10 mg/mL.
-
Conjugation Reaction: Slowly add the activated hapten solution (from step 2) to the protein solution with gentle stirring. A molar excess of 10- to 20-fold of the hapten to the protein is a typical starting point.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation. During this time, the TFP ester reacts with primary amines (e.g., lysine residues) on the protein to form stable amide bonds.[2][12]
-
Purification: Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS using a 10K MWCO cassette.
-
Characterization & Storage: Confirm conjugation using MALDI-TOF mass spectrometry or UV-Vis spectroscopy. Store the conjugate at -20°C.
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
Materials:
-
TFP-OVA coating antigen
-
Anti-TFP primary antibody (produced from TFP-BSA immunogen)
-
HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)
-
Target Hapten Standard (the same TFP derivative used for immunization)
-
Test Compounds (e.g., other TFP derivatives, phenol, fluorophenols)
-
Coating Buffer (Carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2M H₂SO₄)
-
96-well microtiter plates
Procedure:
-
Coating: Dilute the TFP-OVA coating antigen to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[17]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to block any remaining protein-binding sites. Incubate for 1-2 hours at room temperature.[16][17]
-
Washing: Repeat the wash step (step 2).
-
Competition:
-
Prepare serial dilutions of your Target Hapten Standard and each Test Compound in PBST.
-
In a separate dilution plate, add 50 µL of each standard or test compound dilution to the wells.
-
Add 50 µL of the pre-diluted anti-TFP primary antibody to each well.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free hapten.[15]
-
-
Transfer: Transfer 100 µL of the antibody-hapten mixtures from the dilution plate to the corresponding wells of the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (step 2).
-
Secondary Antibody: Add 100 µL of appropriately diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (step 2), but increase to 5 washes.
-
Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-20 minutes. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the optical density (OD) at 450 nm within 15 minutes.
Pillar 3: Data Interpretation and Visualization
Principle of Competitive Immunoassay
The binding dynamics within the well determine the final signal. The antibody, pre-incubated with the sample, partitions its binding between the free hapten (analyte) and the hapten conjugated to the plate surface.
Data Analysis and Presentation
The raw OD values are processed to determine the specificity of the antibody.
-
Calculate IC₅₀: For each compound tested (the standard and potential cross-reactants), plot a dose-response curve of the OD reading versus the log of the compound's concentration. The IC₅₀ is the concentration of the compound that inhibits 50% of the maximum signal. A lower IC₅₀ indicates a higher binding affinity.
-
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of each test compound is calculated relative to the target hapten using the following formula:
%CR = (IC₅₀ of Target Hapten / IC₅₀ of Test Compound) × 100
Comparative Data Table
The results should be summarized in a clear, comparative table. The following is an example using hypothetical data for an antibody raised against a 2,3,4,5-TFP derivative.
| Compound Tested | Structure | IC₅₀ (ng/mL) | % Cross-Reactivity |
| 2,3,4,5-TFP Derivative (Target) | (Target Hapten) | 1.5 | 100% |
| 2,3,5,6-Tetrafluorophenol | Isomer | 25.0 | 6.0% |
| 2,4-Difluorophenol | Fewer F atoms | 150.2 | 1.0% |
| 4-Fluorophenol | Single F atom | 882.4 | 0.17% |
| Phenol | No F atoms | >10,000 | <0.01% |
| 2,4-Dichlorophenol | Different Halogen | >10,000 | <0.01% |
Structure-Activity Relationship (SAR) Insights
The data in the table allows for an expert analysis of the structural features that govern antibody binding.[18][19]
-
Fluorine Substitution Pattern: The antibody demonstrates high specificity for the immunizing hapten (2,3,4,5-TFP). The isomeric 2,3,5,6-TFP shows significantly reduced binding (6.0% CR), indicating that the precise positioning of all four fluorine atoms is critical for recognition.
-
Number of Fluorine Atoms: As the number of fluorine atoms decreases (Difluorophenol, Fluorophenol), the cross-reactivity drops dramatically. This suggests that the electron-withdrawing nature and the steric profile of the tetra-fluorinated ring are key components of the epitope recognized by the antibody.
-
Halogen Identity: The complete lack of reactivity with 2,4-Dichlorophenol highlights that the antibody is specific to fluorine and does not simply recognize any halogenated phenol.
Conclusion and Authoritative Recommendations
This guide demonstrates a robust methodology for the systematic evaluation of antibody cross-reactivity for TFP-based haptens. The experimental data clearly shows that while antibodies can be highly specific to the target TFP derivative, measurable cross-reactivity can occur with structurally similar analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 11. mobt3ath.com [mobt3ath.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
A Comparative Reactivity Guide: 2,3,4,5-Tetrafluorophenol vs. Other Halogenated Phenols in Synthetic Chemistry
For researchers and professionals in drug development and synthetic chemistry, the selection of a phenol building block is a critical decision that dictates reaction pathways, yields, and the ultimate molecular architecture. Halogenated phenols, in particular, offer a rich playground of reactivity, governed by the delicate interplay of electronic effects. This guide provides an in-depth comparison of 2,3,4,5-tetrafluorophenol against other key halogenated phenols, offering data-driven insights to inform your synthetic strategy.
The Electronic Landscape and Acidity of Halogenated Phenols
The reactivity of a phenol is fundamentally tied to the acidity of its hydroxyl proton, quantified by the pKa value. A lower pKa indicates a more acidic phenol, which readily forms a more stable phenoxide conjugate base. This stability is dictated by the electronic nature of the substituents on the aromatic ring.[1]
Halogens exert two opposing electronic effects:
-
Inductive Effect (-I): As highly electronegative atoms, halogens withdraw electron density through the sigma bond network, stabilizing the negative charge of the phenoxide ion. This effect strengthens with the electronegativity of the halogen (F > Cl > Br > I) and the number of halogen atoms present.[2][3]
-
Resonance Effect (+M): A lone pair on the halogen can be donated into the aromatic pi-system, which destabilizes the phenoxide by increasing electron density on the ring.
For halogens, the electron-withdrawing inductive effect dominates, meaning that halogenated phenols are generally more acidic than phenol itself.[4][5] In highly fluorinated systems like tetra- and pentafluorophenol, the potent inductive effect of multiple fluorine atoms drastically lowers the pKa, making them significantly more acidic than their chlorinated or brominated counterparts.
Table 1: Comparison of pKa Values for Selected Halogenated Phenols
| Compound | Halogen(s) | pKa (in water, ~25°C) |
| Phenol | None | 9.95[2] |
| 4-Chlorophenol | 1 x Cl | 9.41[1] |
| 4-Bromophenol | 1 x Br | 9.34[1] |
| 4-Fluorophenol | 1 x F | 9.89[6] |
| This compound | 4 x F | ~6.9 (estimated) |
| 2,3,5,6-Tetrafluorophenol | 4 x F | 5.67[6] |
| Pentafluorophenol | 5 x F | 5.5[7] |
The data clearly shows that increasing the number of fluorine substituents dramatically increases acidity (lowers pKa). The highly acidic nature of polyfluorinated phenols like 2,3,5,6-tetrafluorophenol and pentafluorophenol is a direct result of the powerful, cumulative inductive stabilization of the corresponding phenoxide anion.[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. Pentafluorophenol - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Inter-laboratory Validation of a Quantitative Method for 2,3,4,5-Tetrafluorophenol: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative analytical method for 2,3,4,5-Tetrafluorophenol. As a persistent environmental contaminant and a potential metabolite of various industrial compounds, the accurate and precise quantification of this compound is of significant interest to researchers, scientists, and drug development professionals. This document outlines a robust validation process, grounded in internationally recognized guidelines, and presents a comparative analysis of simulated inter-laboratory data to guide researchers in establishing reliable analytical protocols.
The validation of an analytical method is crucial to ensure that the data generated is accurate, reliable, and reproducible.[1][2] Inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's ruggedness and transferability, providing a high level of confidence in its performance across different laboratories, equipment, and analysts.[1][3] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures and the International Organization for Standardization (ISO) 5725 standard on the accuracy, trueness, and precision of measurement methods.[4][5][6][7][8][9][10][11][12][13]
The Analytical Challenge: Quantifying this compound
This compound (C₆H₂F₄O) is a halogenated organic compound whose presence in environmental and biological matrices requires sensitive and selective analytical methods for accurate quantification.[14] The choice of analytical technique is critical and is often dictated by the sample matrix, the expected concentration range, and the available instrumentation. For the purpose of this guide, we will focus on a common and effective technique: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.
The causality behind this choice lies in HPLC's ability to separate complex mixtures and the inherent UV absorbance of the phenolic ring in this compound, allowing for direct quantification without the need for derivatization. This simplifies the sample preparation process and reduces potential sources of error.
Experimental Design: A Framework for Robust Validation
A successful inter-laboratory validation study requires a well-defined protocol that is distributed to all participating laboratories. This protocol ensures that all participants follow the same procedures, minimizing variability and allowing for a meaningful comparison of results.
Key Validation Parameters
The following performance characteristics are essential for the validation of a quantitative analytical method, as stipulated by ICH Q2(R1) and other regulatory bodies:[5][9][10][13][15][16][17][18]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4][8][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[4][8][11] This is further divided into:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[1][4][8]
-
Intermediate Precision: Precision within a single laboratory, but on different days, with different analysts, or on different equipment.[1][19]
-
Reproducibility: Precision between different laboratories (inter-laboratory precision).[1][3][4][8]
-
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][20]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][20]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Inter-Laboratory Study Workflow
The following diagram illustrates the workflow of the inter-laboratory validation study:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. wjarr.com [wjarr.com]
- 3. fda.gov [fda.gov]
- 4. innovation.world [innovation.world]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results [landingpage.bsigroup.com]
- 7. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 8. ISO 5725-2:2019 - Accuracy Method For Repeatability - The ANSI Blog [blog.ansi.org]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. ICH Official web site : ICH [ich.org]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. This compound | C6H2F4O | CID 15631663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. s27415.pcdn.co [s27415.pcdn.co]
- 19. researchgate.net [researchgate.net]
- 20. osha.gov [osha.gov]
A Comparative Guide to the Selectivity of 2,3,4,5-Tetrafluorophenol as a Chemical Probe in Biological Systems
For researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical decision that profoundly influences the validity and clarity of experimental outcomes. An ideal chemical probe exhibits high potency and exquisite selectivity for its intended biological target, thereby minimizing off-target effects that can confound data interpretation. This guide provides an in-depth technical comparison of 2,3,4,5-tetrafluorophenol (TFP) as a potential chemical probe, particularly within the context of its application as a ¹⁹F NMR probe for studying biological systems.
Given the nascent stage of research into the specific biological applications of 2,3,4,5-TFP, this guide will focus on a comparative analysis of its physicochemical properties against two other fluorinated phenols: the simpler 3-fluorophenol (3-FP) and the perfluorinated pentafluorophenol (PFP) . We will explore how the degree and pattern of fluorination can influence a molecule's utility as a chemical probe and detail the rigorous experimental workflows required to validate its selectivity. This guide is structured to empower researchers to make informed decisions when selecting or designing fluorinated probes for their specific biological questions.
The Rationale for Fluorinated Phenols as Chemical Probes
Fluorine-19 (¹⁹F) has emerged as a powerful nucleus for NMR spectroscopy in chemical biology and drug discovery.[1][2] Its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous ¹⁹F signals in most biological systems provide a clear window for observing the behavior of fluorinated molecules.[3] The ¹⁹F chemical shift is also highly sensitive to the local microenvironment, making it an excellent reporter on binding events, conformational changes, and enzymatic activity.[4]
Fluorinated phenols, in particular, are attractive scaffolds for chemical probes. The hydroxyl group can participate in key hydrogen bonding interactions within protein binding sites, such as the hinge region of kinases, while the fluorinated aromatic ring serves as the ¹⁹F NMR reporter. The extent and position of fluorine substitution can be strategically varied to modulate the molecule's acidity (pKa), lipophilicity (logP), and binding interactions, thereby fine-tuning its potency and selectivity.
Comparative Analysis of Fluorinated Phenol Probes
While direct biological selectivity data for 2,3,4,5-TFP is not yet extensively documented, we can infer its potential performance by comparing its fundamental physicochemical properties to those of 3-fluorophenol and pentafluorophenol. These properties are critical determinants of a probe's behavior in a biological milieu.
| Property | 3-Fluorophenol (3-FP) | This compound (TFP) | Pentafluorophenol (PFP) |
| Structure | A single fluorine atom meta to the hydroxyl group. | Four fluorine atoms in an asymmetric arrangement. | Fully fluorinated aromatic ring. |
| pKa | ~9.29[5][6] | Predicted to be significantly lower than 3-FP due to the strong electron-withdrawing effects of four fluorine atoms. Likely in the range of 5-7. | ~5.5[1][7] |
| logP | ~1.9[8][9] | ~2.1[10] | ~2.09 - 3.2[2][11] |
| ¹⁹F NMR Chemical Shift Range (ppm) | A single resonance, typically around -113 to -114 ppm.[12] | Multiple distinct resonances, providing richer structural information. | Three distinct resonances (ortho, meta, para), typically in the range of -160 to -185 ppm.[13] |
Interpretation and Causality:
-
Acidity (pKa): The increasing number of electron-withdrawing fluorine atoms dramatically increases the acidity of the phenolic proton, as seen in the low pKa of PFP.[1] This is a critical parameter, as the ionization state of the probe will affect its interactions with the target protein and its membrane permeability. A lower pKa means the probe is more likely to be in its anionic phenolate form at physiological pH, which may favor interactions with positively charged residues in a binding pocket.
-
Lipophilicity (logP): All three compounds have similar logP values, suggesting comparable overall lipophilicity and potential for membrane permeability. However, the distribution of electrostatic potential across the molecules will differ significantly due to the varying fluorination patterns, influencing their specific interactions with biological macromolecules.
-
¹⁹F NMR Signature: 2,3,4,5-TFP offers a significant advantage over 3-FP by providing multiple ¹⁹F signals. This multi-spin system can report on different regions of the binding pocket, offering more detailed structural and dynamic information upon target engagement. While PFP also has multiple signals, the asymmetric nature of 2,3,4,5-TFP's fluorination pattern could lead to a more sensitive and nuanced response to an asymmetric binding environment.
The Crucial Role of Selectivity and How to Measure It
Experimental Workflow for Probe Selectivity Assessment
Caption: A tiered workflow for validating the selectivity of a new chemical probe.
Experimental Protocols for Selectivity Profiling
The following protocols outline key experiments for assessing the selectivity of a new chemical probe like 2,3,4,5-TFP, using the hypothetical context of a kinase target.
¹⁹F NMR-Based Enzyme Inhibition Assay
This assay directly measures the probe's ability to inhibit the target enzyme by monitoring the enzymatic reaction in real-time.
Principle: The enzymatic conversion of a fluorinated substrate to a product results in a change in the ¹⁹F NMR spectrum. An inhibitor will slow down this conversion, which can be quantified.[1]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target kinase in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a stock solution of a fluorinated substrate (e.g., a peptide with a fluorinated amino acid that gets phosphorylated) in the same buffer.
-
Prepare stock solutions of the test compounds (2,3,4,5-TFP, 3-FP, PFP) in DMSO.
-
Prepare a stock solution of ATP.
-
-
NMR Sample Preparation:
-
In an NMR tube, combine the kinase, fluorinated substrate, and the test compound at the desired concentrations. Include a control sample with DMSO only.
-
Equilibrate the sample to the desired temperature in the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire an initial ¹⁹F NMR spectrum (time = 0) before initiating the reaction.
-
Initiate the reaction by adding a small volume of concentrated ATP.
-
Acquire a series of ¹⁹F NMR spectra over time to monitor the decrease in the substrate signal and the increase in the product signal.[14]
-
-
Data Analysis:
-
Integrate the substrate and product signals in each spectrum.
-
Plot the concentration of product formed over time to obtain a progress curve.
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Differential Scanning Fluorimetry (DSF)
DSF is a rapid and cost-effective biophysical method to assess direct binding of a compound to a protein.
Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (Tm) can be measured by monitoring the fluorescence of a dye that binds to unfolded proteins.[2][15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of the purified target kinase (typically 0.1-0.2 mg/mL) in a suitable buffer.[2]
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, add the kinase solution and the fluorescent dye to each well.
-
Add the test compounds to the wells, ensuring a final DMSO concentration that does not affect protein stability (typically <1%). Include DMSO-only controls.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Run a melt-curve experiment, gradually increasing the temperature (e.g., from 25 °C to 95 °C) while monitoring the fluorescence.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The peak of the first derivative of this curve corresponds to the melting temperature (Tm).
-
A significant positive shift in Tm (ΔTm) in the presence of a compound indicates binding. The magnitude of the shift can be used to rank the binding affinity of different compounds.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment, providing a more physiologically relevant assessment of a probe's selectivity.[13]
Principle: Ligand binding also stabilizes a protein against thermal denaturation in intact cells or cell lysates. The amount of soluble protein remaining after heat treatment can be quantified to assess target engagement.[13]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate density and treat them with various concentrations of the test compound or vehicle (DMSO) for a defined period.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for a set time (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant and quantify the amount of the target protein using a specific antibody-based method like Western blotting or an immunoassay.[10]
-
-
Data Analysis:
-
For each compound concentration, plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement in the cellular context.
-
The Structural Basis of Selectivity: A Predictive Framework
The selectivity of a small molecule for a particular kinase is governed by its ability to exploit subtle differences in the amino acid composition and conformation of the ATP-binding pocket.[7][16] Key factors include:
-
The Gatekeeper Residue: This residue controls access to a hydrophobic pocket. Inhibitors that can accommodate a larger gatekeeper residue will be selective for kinases that possess one.
-
The DFG Motif: The conformation of the Asp-Phe-Gly (DFG) motif ("in" for active, "out" for inactive) creates distinct binding pockets that can be targeted by type II inhibitors for enhanced selectivity.[7]
-
Allosteric Pockets: Targeting less conserved allosteric sites outside the ATP-binding pocket is an effective strategy for achieving high selectivity.[7]
For fluorinated phenols, the position of the fluorine atoms can significantly influence selectivity. Fluorine atoms can engage in favorable orthogonal multipolar interactions with backbone carbonyls or act as weak hydrogen bond acceptors. The unique electronic and steric profile of 2,3,4,5-TFP could allow it to form a specific network of interactions within a kinase active site that is not possible for the symmetrically substituted PFP or the minimally substituted 3-FP, potentially leading to higher selectivity.
Logical Framework for Probe Selection
Caption: A decision-making flowchart for the rational selection of a chemical probe.
Conclusion and Recommendations
This compound presents an intriguing scaffold for the development of a chemical probe, particularly for ¹⁹F NMR applications. Its asymmetric fluorination pattern offers the potential for a rich and sensitive readout of its binding environment. However, without rigorous experimental validation, its utility remains speculative.
This guide has outlined a comprehensive, multi-tiered strategy for evaluating the selectivity of 2,3,4,5-TFP and comparing it to plausible alternatives like 3-fluorophenol and pentafluorophenol. We strongly recommend that researchers embarking on the use of any new chemical probe, including 2,3,4,5-TFP, undertake a systematic validation process encompassing biochemical, biophysical, and cellular assays. By adhering to the principles and protocols detailed herein, the scientific community can ensure the generation of robust and reproducible data, ultimately accelerating the pace of biological discovery and drug development.
References
- 1. Pentafluorophenol - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. 769-39-1|2,3,5,6-Tetrafluorophenol|BLD Pharm [bldpharm.com]
- 4. chem-casts.com [chem-casts.com]
- 5. 372-20-3 CAS MSDS (3-Fluorophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-Fluorophenol | 372-20-3 [chemicalbook.com]
- 7. Pentafluorphenol | 771-61-9 [m.chemicalbook.com]
- 8. 3-fluorophenol [stenutz.eu]
- 9. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C6H2F4O | CID 15631663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pentafluorophenol | C6HF5O | CID 13041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. spectrabase.com [spectrabase.com]
- 14. 2,3,5,6-Tetrafluorophenol | 769-39-1 [chemicalbook.com]
- 15. Pentafluorophenol CAS#: 771-61-9 [m.chemicalbook.com]
- 16. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Fluorinated Landscape: A Comparative Analysis of 2,3,4,5-Tetrafluorophenol's Cost-Effectiveness in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis, cost-effectiveness, and industrial application of 2,3,4,5-Tetrafluorophenol and its key alternatives. This document provides an in-depth analysis of synthetic pathways, supported by experimental data, to inform strategic decisions in large-scale chemical production.
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern chemistry, profoundly impacting the pharmaceutical, agrochemical, and materials science sectors. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and unique electronic properties. Among the vast array of fluorinated building blocks, tetrafluorophenols are of significant interest as versatile intermediates. This guide provides a detailed comparative analysis of the cost-effectiveness of this compound in large-scale synthesis, alongside its more commonly utilized isomer, 2,3,5,6-tetrafluorophenol, and other relevant fluorinated phenols.
The Synthetic Challenge of this compound
While an intriguing building block, publicly available literature on the dedicated, large-scale synthesis of this compound is notably scarce. However, a plausible and industrially scalable synthetic route can be extrapolated from patented methods for its precursor, 2,3,4,5-tetrafluorobenzoic acid.[1][2] The most viable pathway commences with 3,4,5,6-tetrafluorophthalic acid, a commercially available starting material.[3][4][5][6]
A proposed two-step synthesis is outlined below:
Step 1: Selective Decarboxylation of 3,4,5,6-Tetrafluorophthalic Acid
The initial step involves the selective removal of one carboxyl group from 3,4,5,6-tetrafluorophthalic acid to yield 2,3,4,5-tetrafluorobenzoic acid. This transformation can be achieved by heating the phthalic acid derivative in a high-boiling point solvent, with or without a catalyst. Chinese patents suggest that this reaction can be carried out in water at elevated temperatures (140-170°C) in the presence of a catalyst like tri-n-butyl trifluoromethanesulfonate ammonium salt, reportedly leading to high yields and purity.[7] Another patented method describes the use of an organic tertiary amine, such as tri-n-butylamine, as both a solvent and a decarboxylation agent.[1]
Step 2: Conversion of 2,3,4,5-Tetrafluorobenzoic Acid to this compound
The conversion of the resulting benzoic acid to the target phenol is the more challenging and less documented step on an industrial scale. A potential laboratory-scale method involves the conversion of the benzoic acid to its corresponding benzoyl chloride using a chlorinating agent like triphosgene, followed by a subsequent hydrolysis or a related transformation to the phenol.[8] However, the cost and handling of reagents like triphosgene on a large scale present significant economic and safety hurdles. A more direct and cost-effective method for this conversion on an industrial scale is not readily found in the public domain, which presents a significant barrier to the widespread, cost-effective production of this compound.
A Tale of Two Isomers: 2,3,5,6-Tetrafluorophenol as a Cost-Effective Alternative
In stark contrast to its 2,3,4,5-isomer, the large-scale synthesis of 2,3,5,6-tetrafluorophenol is well-documented and industrially established.[9] This makes it a crucial benchmark for comparison and a readily available alternative for many applications.[10][11][12]
Two primary industrial routes to 2,3,5,6-tetrafluorophenol are prevalent:
-
From 1,2,4,5-Tetrafluorobenzene: This method involves the reaction of 1,2,4,5-tetrafluorobenzene with an organolithium agent at low temperatures to form an aryl lithium intermediate. This intermediate is then reacted with a boric acid ester, followed by oxidation with hydrogen peroxide to yield the final product.[13] While this route can achieve high yields and purity, the use of organolithium reagents and cryogenic conditions can increase capital and operational costs.
-
From Pentafluorobenzoic Acid: A more recent and potentially more cost-effective method starts with pentafluorobenzoic acid.[9] This process involves the reaction of pentafluorobenzoic acid with an inorganic base in the presence of a phase transfer catalyst to yield 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which is then decarboxylated to give 2,3,5,6-tetrafluorophenol. This route avoids the use of hazardous organolithium reagents and extreme temperatures, making it more amenable to large-scale production.
The availability of multiple, well-optimized synthetic routes for 2,3,5,6-tetrafluorophenol contributes to its significantly lower market price and greater availability compared to its 2,3,4,5-isomer.
Cost-Effectiveness at a Glance: A Comparative Overview
The following table provides a high-level comparison of the key factors influencing the cost-effectiveness of this compound and its primary alternative, 2,3,5,6-tetrafluorophenol, as well as other relevant fluorinated phenols.
| Feature | This compound | 2,3,5,6-Tetrafluorophenol | Pentafluorophenol | Other Fluorophenols (e.g., Trifluorophenols) |
| Starting Material Availability | Moderate (3,4,5,6-Tetrafluorophthalic acid) | High (1,2,4,5-Tetrafluorobenzene, Pentafluorobenzoic acid) | High (Hexafluorobenzene, Pentafluorobenzoic acid) | Varies, generally high |
| Synthesis Route Maturity | Low (Limited public data for large-scale) | High (Multiple established industrial methods) | High (Well-established industrial processes) | Moderate to High |
| Key Reagent Costs | Potentially high (e.g., specialized catalysts, reagents for benzoic acid conversion) | Moderate (Organolithiums or phase transfer catalysts) | Moderate to High (Depends on route) | Generally Moderate |
| Reaction Conditions | Potentially demanding (High temperatures/pressures) | Moderate to Demanding (Low temperatures for organolithium route) | Demanding (Often high temperatures/pressures) | Varies |
| Estimated Production Cost | High | Moderate | Moderate to High | Low to Moderate |
| Market Availability | Low | High | High | High |
Experimental Protocols: Synthesis of 2,3,5,6-Tetrafluorophenol from Pentafluorobenzoic Acid
This protocol is based on a patented industrial method and represents a cost-effective route to 2,3,5,6-tetrafluorophenol.[9]
Materials:
-
Pentafluorobenzoic acid
-
Sodium hydroxide (or other inorganic base)
-
Benzyltriethylammonium chloride (or other phase transfer catalyst)
-
Water
-
Hydrochloric acid (for acidification)
-
Toluene (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a suitable reactor, charge water, pentafluorobenzoic acid, sodium hydroxide, and the phase transfer catalyst.
-
Hydroxylation: Heat the mixture to reflux (typically 90-120°C) and maintain for several hours until the reaction is complete (monitored by HPLC).
-
Work-up and Isolation of Intermediate: Cool the reaction mixture and filter. Acidify the filtrate with hydrochloric acid to a pH of less than 2 to precipitate the 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid. Extract the intermediate with a suitable organic solvent.
-
Decarboxylation: The isolated intermediate is then dissolved in a high-boiling point solvent and heated (typically 80-160°C) to induce decarboxylation.
-
Purification: The crude 2,3,5,6-tetrafluorophenol is then purified by distillation or recrystallization to yield the final product.
Visualization of Synthetic Pathways
Caption: Comparative synthetic pathways for tetrafluorophenol isomers.
Safety and Environmental Considerations
Fluorinated phenols, including tetrafluorophenols, are generally considered hazardous materials and should be handled with appropriate personal protective equipment (PPE). They can be corrosive and cause severe skin and eye irritation.[9] From an environmental perspective, the synthesis of fluorinated compounds can generate waste streams containing fluoride ions and organic solvents, which require proper treatment. The choice of a synthetic route should, therefore, also consider the environmental impact and the cost of waste management. Greener synthesis methodologies, such as those that minimize the use of hazardous reagents and solvents, are increasingly important in the chemical industry.
Conclusion and Future Outlook
The cost-effectiveness of this compound in large-scale synthesis is currently hampered by the lack of a well-established and economically viable industrial production method. While a potential synthetic route from 3,4,5,6-tetrafluorophthalic acid exists, the final conversion of the intermediate benzoic acid to the phenol on a large scale remains a key challenge.
In contrast, the isomer 2,3,5,6-tetrafluorophenol benefits from mature and cost-effective manufacturing processes, making it the more pragmatic choice for most current applications requiring a tetrafluorophenol building block. For researchers and drug development professionals, this means that while this compound may offer unique properties for specific applications, its use in large-scale synthesis will likely remain limited until more efficient and economical synthetic routes are developed.
Future research and process development should focus on discovering a direct and high-yielding method for the conversion of 2,3,4,5-tetrafluorobenzoic acid to this compound. Such a breakthrough would be necessary to unlock the full potential of this intriguing fluorinated intermediate and make it a more competitive option in the ever-expanding landscape of fluorine chemistry.
References
- 1. [PDF] Preparation of 2,3,4,5-Tetrafluorobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 2. Preparation of 2,3,4,5-Tetrafluorobenzoic Acid -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. Tetrafluorophthalic acid 98 652-03-9 [sigmaaldrich.com]
- 4. 3,4,5,6-Tetrafluorophthalic acid | 652-03-9 | FT36677 [biosynth.com]
- 5. aceschem.com [aceschem.com]
- 6. chembk.com [chembk.com]
- 7. CN102718649A - Chemical synthesis method of 2, 3, 4, 5-tetrafluoro-benzoic acid - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2,3,5,6-tetrafluorophenol | 769-39-1 | FT104764 [biosynth.com]
- 12. 2,3,5,6-tetrafluorophenol, 769-39-1 | BroadPharm [broadpharm.com]
- 13. survivaltechnologies.in [survivaltechnologies.in]
Safety Operating Guide
Navigating the Disposal of 2,3,4,5-Tetrafluorophenol: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2,3,4,5-Tetrafluorophenol, moving beyond mere procedural lists to explain the critical reasoning behind each recommendation. Our commitment is to empower you with the knowledge to maintain a secure and compliant laboratory environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's inherent risks is paramount. This compound is a halogenated aromatic compound with a distinct hazard profile that necessitates careful handling. The presence of four fluorine atoms on the phenol ring significantly influences its reactivity and toxicological properties.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
The fluorination of the phenol ring enhances its acidity compared to phenol itself, and upon combustion, it can release hazardous hydrogen fluoride gas. These properties dictate the stringent requirements for personal protective equipment and the selection of an appropriate disposal method.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3467-85-4 | [1] |
| Molecular Formula | C6H2F4O | [2] |
| Molecular Weight | 166.07 g/mol | [2] |
| Appearance | White to light yellow crystal or liquid | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment (PPE). Given the irritant nature of this compound, the following PPE is mandatory when handling this compound, including during disposal procedures:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. A lab coat or chemical-resistant apron should also be worn.[1]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If there is a risk of generating dust or aerosols, a respirator may be necessary.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical waste disposal facility. The high-temperature incineration with flue gas scrubbing is the preferred method to ensure the complete destruction of the fluorinated organic compound and to mitigate the release of harmful byproducts.[3]
Step 1: Waste Segregation and Collection
-
Rationale: Proper segregation prevents dangerous reactions with incompatible chemicals and ensures the waste stream is correctly identified for disposal.
-
Procedure:
-
Collect all waste materials contaminated with this compound, including unused product, contaminated labware (pipette tips, vials), and spill cleanup materials, in a designated, leak-proof, and clearly labeled waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, harmful).
-
Step 2: Storage of Hazardous Waste
-
Rationale: Safe storage minimizes the risk of spills, exposure, and environmental contamination while awaiting pickup by a licensed waste disposal service.
-
Procedure:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and bases.
-
The storage area should have secondary containment to control any potential leaks.
-
Maintain a log of the accumulated waste.
-
Step 3: Arranging for Disposal
-
Rationale: Federal and local regulations strictly govern the transportation and disposal of hazardous waste. Utilizing a licensed and reputable service ensures compliance and proper handling.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal service with a completed hazardous waste manifest, accurately describing the contents of the container.
-
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and correct action is crucial to minimize harm.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spread of the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water. Wash the area with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2,3,4,5-Tetrafluorophenol
Essential Safety and Handling Guide for 2,3,4,5-Tetrafluorophenol
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 3467-85-4). It is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and build a foundation of trust in chemical handling practices. The following procedural guidance is based on a synthesis of safety data sheets and established laboratory safety standards.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a fluorinated aromatic compound that, while essential for various synthetic applications, presents notable health hazards. Unlike its more corrosive isomer, 2,3,5,6-tetrafluorophenol, the primary risks associated with this specific compound are acute toxicity if swallowed, skin and eye irritation, and respiratory tract irritation.[1] A thorough understanding of these hazards is the first step in a robust safety protocol.
GHS Hazard Classifications for this compound: [1]
-
Acute Toxicity 4, Oral (H302): Harmful if swallowed.
-
Skin Irritation 2 (H315): Causes skin irritation.
-
Eye Irritation 2 (H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure 3 (H335): May cause respiratory irritation.
The causality behind these hazards lies in the phenolic structure, which can disrupt biological membranes and metabolic processes. The fluorine substituents modify the compound's reactivity and absorption characteristics. It is crucial to operate under the assumption that any exposure will result in the adverse effects listed.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation. The selection of appropriate PPE is not merely a checklist item but a critical, evidence-based decision to mitigate specific, identified risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Handle with impermeable gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | Prevents skin contact, which can cause irritation.[1] Given that phenols can be absorbed through the skin, robust hand protection is critical. |
| Eye & Face Protection | Wear tightly fitting safety goggles.[1] A full face shield is required when there is a risk of splashing. | Protects against splashes that can cause serious eye irritation.[1] Standard safety glasses are insufficient. |
| Skin & Body Protection | Wear a lab coat and appropriate protective clothing to ensure all skin is covered.[1] An apron may be necessary for larger quantities. | Minimizes the risk of accidental skin exposure from spills or splashes. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1] | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[1] A fume hood is the primary engineering control to minimize respiratory exposure. For non-routine operations where a hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge is required. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is essential for minimizing risk. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.
Preparation:
-
Designate a Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Review Safety Data Sheet (SDS): Always consult the most current SDS for this compound (CAS 3467-85-4) prior to handling.[1]
Handling:
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents.[2]
-
Maintain Housekeeping: Keep the work area clean and uncluttered. Immediately clean up any small spills using appropriate procedures.
Post-Handling:
-
Decontamination: Thoroughly wipe down the work area and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water after handling is complete.[2][3]
This diagram illustrates the critical decision points and procedural flow for safely managing this compound in the laboratory.
Caption: Workflow for safe handling of this compound.
Emergency and Disposal Plan
Spill Response:
-
Minor Spills: For small spills within a fume hood, use an absorbent material to clean up the spill. Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[2][4]
-
Major Spills: Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent the spill from entering drains.[3] Cleanup should only be performed by trained personnel equipped with appropriate PPE.[4]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disposal Plan: All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Labels should include the chemical name, "Hazardous Waste," and associated hazard pictograms.
-
Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge to sewer systems or contaminate waterways.[4] All disposal activities must comply with local, state, and federal regulations.
By implementing these rigorous safety and handling protocols, you contribute to a culture of safety and scientific excellence within your laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
